Metofoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[2-(4-chlorophenyl)ethyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO2/c1-22-11-10-15-12-19(23-2)20(24-3)13-17(15)18(22)9-6-14-4-7-16(21)8-5-14/h4-5,7-8,12-13,18H,6,9-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCPYHQFUMNOJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CCC3=CC=C(C=C3)Cl)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862851 | |
| Record name | Metofoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2154-02-1, 14415-95-3, 180003-15-0 | |
| Record name | Metofoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2154-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methopholine [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002154021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methopholine, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014415953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methopholine, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180003150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metofoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169889 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Metofoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHOPHOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72L4ZT2W1P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Metofoline: An In-depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metofoline, also known as methofoline, is a synthetic opioid analgesic developed in the 1950s. While it demonstrated analgesic efficacy comparable to codeine and was briefly marketed, its clinical use was terminated due to significant adverse effects, notably the development of cataracts. This technical guide provides a detailed examination of the known mechanism of action of this compound, synthesizing available data for researchers and drug development professionals. The guide covers its primary interaction with opioid receptors and emerging evidence of its engagement with drug transporters, presenting the information with a focus on quantitative data, experimental methodologies, and visual representations of its molecular pathways.
Introduction
This compound is a derivative of isoquinoline, distinguishing it structurally from many other opioids. Despite this structural divergence, its pharmacological profile categorizes it as an opioid analgesic. The levo (R) enantiomer of this compound is the active form, exhibiting approximately three times the analgesic potency of codeine, while the dextro (S) enantiomer is inactive.[1] The drug was marketed under the brand name Versidyne for postoperative pain but was withdrawn from the market in 1965 due to severe ophthalmic side effects.[1] Understanding the molecular interactions of this compound is crucial for comprehending its efficacy and toxicity, and for informing the development of safer, structurally novel analgesics.
Primary Mechanism of Action: Opioid Receptor Agonism
This compound's primary mechanism of action is the activation of opioid receptors, which are G-protein coupled receptors (GPCRs) located primarily in the central and peripheral nervous systems. As an opioid agonist, this compound mimics the action of endogenous opioid peptides, leading to analgesia.
Opioid Receptor Subtype Interaction
While specific binding affinities (Ki values) of this compound for the different opioid receptor subtypes (μ, δ, and κ) are not extensively documented in readily available literature, its analgesic profile, comparable to codeine, suggests a principal interaction with the μ-opioid receptor (MOR).
G-Protein Signaling Pathway
The activation of opioid receptors by an agonist like this compound initiates a cascade of intracellular events mediated by heterotrimeric G-proteins (Gαi/o, Gβγ). This signaling pathway ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.
β-Arrestin Recruitment
Upon agonist binding, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins. This process is crucial for receptor desensitization, internalization, and can also initiate G-protein-independent signaling pathways. While specific data on this compound-induced β-arrestin recruitment is not available, this pathway is a general feature of opioid receptor activation and is implicated in both the development of tolerance and certain adverse effects of opioids.
Interaction with ABCB1 Transporter
Emerging, though limited, evidence suggests that this compound may also interact with the ATP-binding cassette subfamily B member 1 (ABCB1) transporter, also known as P-glycoprotein (P-gp). ABCB1 is a transmembrane efflux pump that plays a significant role in drug disposition and multidrug resistance.
Quantitative Data on this compound-ABCB1 Interaction
Specific IC50 or Ki values for this compound's interaction with the ABCB1 transporter are not well-documented in publicly available literature. Further research is required to quantify the affinity and functional consequence of this interaction.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action of opioid analgesics like this compound.
Radioligand Binding Assay for Opioid Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for opioid receptor subtypes.
Methodology:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat brain) or cells expressing the opioid receptor subtype of interest in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended.
-
Competition Binding: Incubate the membranes with a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]DAMGO for MOR) and varying concentrations of unlabeled this compound.
-
Separation and Counting: Separate the bound from unbound radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
An In-depth Technical Guide to the Synthesis and Purification of Metofoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metofoline, also known as methofoline, is a synthetic opioid analgesic belonging to the tetrahydroisoquinoline class of compounds. Developed in the 1950s, it exhibits analgesic potency comparable to codeine. This technical guide provides a comprehensive overview of the probable synthetic pathways for this compound, based on established organic chemistry principles for isoquinoline (B145761) alkaloids, and outlines a general procedure for its purification. This document is intended for an audience with a strong background in synthetic organic chemistry and drug development.
Chemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its synthesis and purification. The key properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 1-[2-(4-chlorophenyl)ethyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | [1][2] |
| CAS Number | 2154-02-1 | [1][2] |
| Molecular Formula | C₂₀H₂₄ClNO₂ | [1][2] |
| Molar Mass | 345.87 g/mol | [1][2] |
| Melting Point | 110-111 °C (as colorless leaflets from aqueous methanol) | [1] |
| Melting Point (HCl salt) | 105-106 °C | [1] |
| UV max (in ethanol) | 283, 287 nm | [1] |
Proposed Synthesis of this compound
Experimental Protocol: Proposed Synthesis
Step 1: Amide Formation
The synthesis would commence with the acylation of 3,4-dimethoxyphenethylamine (B193588) with 3-(4-chlorophenyl)propanoyl chloride.
-
Reactants: 3,4-Dimethoxyphenethylamine and 3-(4-chlorophenyl)propanoyl chloride.
-
Solvent: A suitable aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
-
Conditions: The reaction is typically carried out at 0 °C to room temperature in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the HCl byproduct.
-
Work-up: The reaction mixture is washed with dilute acid, dilute base, and brine, then dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-chlorophenyl)propanamide.
Step 2: Bischler-Napieralski Cyclization
The resulting amide undergoes intramolecular cyclization to form a 3,4-dihydroisoquinoline (B110456) intermediate.
-
Reactant: N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-chlorophenyl)propanamide.
-
Reagent: A dehydrating and cyclizing agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).
-
Solvent: An inert, high-boiling solvent like toluene (B28343) or xylene.
-
Conditions: The mixture is heated to reflux to drive the reaction to completion.
-
Work-up: The reaction is carefully quenched with ice-water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.
Step 3: Reduction of the Dihydroisoquinoline
The C=N double bond of the dihydroisoquinoline intermediate is reduced to an amine.
-
Reactant: 1-[2-(4-chlorophenyl)ethyl]-6,7-dimethoxy-3,4-dihydroisoquinoline.
-
Reagent: A reducing agent such as sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) or lithium aluminum hydride (LiAlH₄) in THF.
-
Conditions: The reaction is typically performed at 0 °C to room temperature.
-
Work-up: The reaction is quenched, and the product is extracted and purified.
Step 4: N-Methylation
The final step is the methylation of the secondary amine to yield this compound.
-
Reactant: 1-[2-(4-chlorophenyl)ethyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.
-
Reagents: Formaldehyde and formic acid (Eschweiler-Clarke reaction) or a methylating agent like methyl iodide in the presence of a base.
-
Conditions: The Eschweiler-Clarke reaction involves heating the reactants together.
-
Work-up: The product is isolated by basifying the reaction mixture and extracting with an organic solvent.
Purification of this compound
The crude this compound obtained from the synthesis requires purification to remove unreacted starting materials, byproducts, and reagents. A general chromatographic approach is recommended.
Experimental Protocol: Purification
Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the desired product.
-
Monitoring: The fractions are monitored by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Final Step: The fractions containing pure this compound are combined, and the solvent is evaporated under reduced pressure to yield the purified product.
Crystallization
Further purification can be achieved by crystallization.
-
Solvent System: A suitable solvent system, such as aqueous methanol, is used to dissolve the crude product at an elevated temperature.[1]
-
Procedure: The solution is slowly cooled to allow the formation of crystals of pure this compound, which can then be isolated by filtration.
Signaling Pathway of this compound
As an opioid analgesic, this compound is expected to exert its effects through the activation of opioid receptors, which are G-protein coupled receptors (GPCRs). The general signaling cascade initiated by the activation of these receptors is depicted below.
References
Metofoline: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metofoline, also known as methofoline, is a synthetic opioid analgesic developed in the 1950s. Structurally classified as a 1-phenethyl-tetrahydroisoquinoline derivative, it exhibits analgesic potency comparable to codeine. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for its synthesis and analysis, where available in the public domain, are presented. Furthermore, this document elucidates the general signaling pathways associated with opioid receptor activation, the presumed mechanism of action for this compound, and includes visualizations of these pathways and experimental workflows.
Chemical Structure and Identifiers
This compound is a chiral molecule with the (R)-enantiomer being the active form.[1] Its chemical structure and identifiers are summarized below.
| Identifier | Value |
| IUPAC Name | 1-[2-(4-chlorophenyl)ethyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline[1] |
| CAS Number | 2154-02-1[1] |
| Molecular Formula | C₂₀H₂₄ClNO₂[1] |
| Molecular Weight | 345.87 g/mol [1] |
| SMILES | CN1CCC2=CC(=C(C=C2C1CCC3=CC=C(C=C3)Cl)OC)OC |
| InChI | InChI=1S/C20H24ClNO2/c1-22-11-10-15-12-19(23-2)20(24-3)13-17(15)18(22)9-6-14-4-7-16(21)8-5-14/h4-5,7-8,12-13,18H,6,9-11H2,1-3H3 |
Physicochemical Properties
The known physical and chemical properties of this compound are presented in the following table.
| Property | Value | Reference |
| Melting Point | 110-111 °C | [2] |
| Boiling Point | 449.3 °C at 760 mmHg (estimated) | [2] |
| Solubility | Data not readily available | |
| pKa | Data not readily available | |
| logP | Data not readily available |
Synthesis
The synthesis of this compound was first reported by Brossi et al. in 1960. While the full detailed protocol from the original publication is not readily accessible, the general synthetic approach involves the condensation of a substituted phenethylamine (B48288) with a substituted phenylacetic acid derivative, followed by cyclization and subsequent reduction and N-methylation to yield the tetrahydroisoquinoline core.
A logical workflow for the synthesis, based on common methods for tetrahydroisoquinoline synthesis, is depicted below.
A potential synthetic workflow for this compound.
Pharmacological Properties and Mechanism of Action
This compound is classified as an opioid analgesic.[1] Its mechanism of action is presumed to be through agonism at opioid receptors, which are G-protein coupled receptors (GPCRs). The primary downstream effect of opioid receptor activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This, in turn, modulates the activity of various ion channels, resulting in neuronal hyperpolarization and reduced neuronal excitability, which ultimately leads to analgesia.
Opioid Receptor Signaling Pathway
The canonical signaling pathway for Gi/o-coupled opioid receptors, such as the mu-opioid receptor, is illustrated below.
References
Metofoline: A Technical Whitepaper on Receptor Binding Affinity
Abstract
Metofoline (methofoline), also known by its developmental code Ro 4-1778/1, is an isoquinoline (B145761) derivative opioid analgesic developed in the 1950s.[1] Despite its withdrawal from the market in 1965 due to adverse effects, its unique chemical structure and historical context as an analgesic agent warrant a review of its receptor binding characteristics. This document synthesizes the available pharmacological data on this compound, acknowledging the historical limitations of the research conducted prior to the advent of modern radioligand binding assays. Due to the era of its development, specific quantitative binding affinities (Kᵢ, IC₅₀, K𝘥) for this compound at opioid receptor subtypes are not available in published literature. However, comparative in vivo and clinical data provide valuable insights into its potency and likely receptor interactions. This guide also provides detailed contemporary protocols for determining such binding affinities, should the compound be re-examined, and illustrates the relevant biological and experimental pathways.
Introduction and Historical Context
This compound is a synthetic isoquinoline derivative that is structurally distinct from morphine and other traditional opioids.[1] It was developed by Hoffmann-La Roche and marketed as Versidyne for the treatment of postoperative pain.[1] Clinical studies from the period indicated that this compound possesses an analgesic efficacy comparable to that of codeine.[1][2] The active form of the drug is the levo (R)-enantiomer, which was found to be approximately three times more potent than codeine, while the (S)-enantiomer is inactive.[1] The drug was ultimately withdrawn from the market due to the discovery of ophthalmic side-effects, including the potential to produce cataracts in dogs.[1]
Given that this compound's research and clinical use predate the widespread adoption of radioligand binding assays, direct quantitative data on its affinity for mu (µ), delta (δ), and kappa (κ) opioid receptors are absent from the historical record. The information available is primarily derived from in vivo analgesic assays and clinical observations.
Quantitative and Comparative Potency Data
While direct receptor binding constants are unavailable, a summary of this compound's analgesic potency relative to other opioids provides an indirect measure of its likely interaction with opioid receptors. This data is crucial for understanding its pharmacological profile.
| Compound | Active Form | Relative Analgesic Potency | Receptor Target (Inferred) | Data Source |
| This compound (racemic) | R-enantiomer | Approx. equal to Codeine | Opioid Receptors | [1][2] |
| (-)-Metofoline | R-enantiomer | Approx. 3x Codeine | Opioid Receptors | [1] |
| (+)-Metofoline | S-enantiomer | Inactive | - | [1] |
| Codeine | - | Baseline | µ-Opioid Receptor (as metabolite Morphine) | [2] |
Inferred Receptor Interaction and Signaling
As an opioid analgesic, this compound is presumed to exert its effects primarily through the activation of opioid receptors, which are G-protein coupled receptors (GPCRs). The binding of an agonist like this compound to these receptors initiates a downstream signaling cascade that leads to analgesia. The general mechanism involves the inhibition of adenylyl cyclase, a reduction in intracellular cAMP levels, and the modulation of ion channel activity, which collectively reduce neuronal excitability and inhibit pain signal transmission.
Figure 1: Inferred signaling pathway of this compound via opioid receptor activation.
Experimental Protocols: Radioligand Binding Assay
To determine the binding affinity (Kᵢ) of a compound like this compound for opioid receptors today, a competitive radioligand binding assay would be employed. The following is a detailed, representative protocol for such an experiment.
4.1. Objective
To quantify the binding affinity of this compound for the human µ (mu), δ (delta), and κ (kappa) opioid receptors expressed in a stable cell line.
4.2. Materials and Reagents
-
Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing human µ, δ, or κ opioid receptors.
-
Radioligands:
-
µ-receptor: [³H]DAMGO
-
δ-receptor: [³H]DPDPE
-
κ-receptor: [³H]U-69,593
-
-
Test Compound: this compound (Ro 4-1778/1)
-
Non-specific Binding Control: Naloxone (B1662785) (10 µM)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Filtration Apparatus: Brandel or Millipore cell harvester with GF/B or GF/C glass fiber filters.
-
Scintillation Cocktail and Counter.
4.3. Procedure
-
Membrane Preparation:
-
Thaw frozen cell membranes on ice.
-
Resuspend membranes in ice-cold assay buffer to a final protein concentration determined by optimization (e.g., 10-20 µ g/well ).
-
Homogenize briefly using a Polytron homogenizer.
-
-
Assay Plate Setup (96-well plate):
-
Total Binding: Add assay buffer, the appropriate radioligand (at a concentration near its K𝘥), and the membrane suspension to triplicate wells.
-
Non-specific Binding (NSB): Add assay buffer, radioligand, a high concentration of naloxone (10 µM), and the membrane suspension to triplicate wells.
-
Competitive Binding: Add assay buffer, radioligand, varying concentrations of this compound (e.g., from 10⁻¹¹ to 10⁻⁵ M), and the membrane suspension to triplicate wells.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation of Bound and Unbound Ligand:
-
Rapidly filter the contents of each well through the glass fiber filters using the cell harvester.
-
Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials.
-
Add scintillation cocktail and allow to equilibrate.
-
Measure the radioactivity (in Counts Per Minute, CPM) using a liquid scintillation counter.
-
4.4. Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration. This should generate a sigmoidal curve.
-
-
Determine IC₅₀:
-
Using non-linear regression analysis (e.g., in GraphPad Prism), determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
-
Calculate Kᵢ:
-
Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K𝘥)
-
Where [L] is the concentration of the radioligand used.
-
Where K𝘥 is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
Figure 2: Workflow for a competitive radioligand binding assay.
Conclusion
This compound represents an early exploration into non-traditional opioid structures for analgesia. While the historical nature of its development precludes the availability of precise receptor binding affinity data common in modern pharmacology, comparative studies clearly position it as an opioid agonist with a potency in the range of codeine. The provided experimental protocols and diagrams offer a clear framework for how its binding characteristics would be rigorously determined today. This information is vital for researchers interested in the historical development of analgesics or those exploring the vast chemical space of isoquinoline derivatives for novel therapeutic agents.
References
In Vitro Profile of Metofoline: A Review of a Withdrawn Opioid Analgesic
A scarcity of publicly available in vitro research data on the withdrawn opioid analgesic Metofoline (also known as Methopholine) prevents the creation of a comprehensive technical guide as initially requested. this compound, an isoquinoline (B145761) derivative, was marketed as an analgesic but was later withdrawn due to safety concerns. Consequently, detailed in vitro studies characterizing its pharmacological profile, including quantitative data, specific experimental protocols, and signaling pathways, are not readily accessible in the public domain.
While specific in vitro data for this compound is elusive, a general understanding of the in vitro evaluation of opioid analgesics can be outlined. This typically involves a battery of assays to determine a compound's potency, efficacy, and mechanism of action at the cellular and molecular level.
Standard In Vitro Assays for Opioid Analgesics
The in vitro characterization of an opioid compound like this compound would have likely involved the following experimental approaches:
Receptor Binding Assays
These assays are fundamental to determine the affinity of a ligand for its receptor. For an opioid, this would involve assessing its binding to the mu (µ), delta (δ), and kappa (κ) opioid receptors.
Experimental Protocol:
-
Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293 cells) recombinantly expressing the specific opioid receptor subtype or from animal brain tissue.
-
Radioligand Competition: A radiolabeled opioid ligand with known high affinity for the receptor (e.g., [³H]DAMGO for the µ-opioid receptor) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Detection: The amount of radioligand bound to the receptor is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The inhibition constant (Ki) is then calculated from the IC50 value, providing a measure of the compound's binding affinity.
Functional Assays
Functional assays measure the cellular response following receptor activation by an agonist. These assays determine the potency (EC50) and efficacy (Emax) of the compound.
Experimental Protocol (e.g., [³⁵S]GTPγS Binding Assay):
-
Principle: This assay measures the activation of G-proteins coupled to the opioid receptor. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.
-
Procedure: Cell membranes expressing the opioid receptor are incubated with the test compound and [³⁵S]GTPγS.
-
Detection: The amount of [³⁵S]GTPγS bound to the G-proteins is quantified by scintillation counting.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response is the EC50 value, indicating its potency. The maximal stimulation (Emax) reflects the efficacy of the compound.
Cytotoxicity Assays
These assays assess the potential for a compound to cause cell death.
Experimental Protocol (e.g., MTT Assay):
-
Cell Culture: Cancer cell lines (e.g., HeLa, A549) or other relevant cell types are cultured in 96-well plates.
-
Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells. Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan (B1609692) product.
-
Detection: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader.
-
Data Analysis: The concentration of the compound that reduces cell viability by 50% is determined as the IC50 value.
Hypothetical Signaling Pathway for an Opioid Agonist
The binding of an opioid agonist, such as this compound would be expected to initiate a G-protein-mediated signaling cascade. A generalized workflow for this process is depicted below.
Caption: Generalized G-protein signaling pathway for an opioid agonist.
Conclusion
Due to the historical withdrawal of this compound from the market, a comprehensive in vitro dataset that meets the requirements of a detailed technical guide is not available in the public scientific literature. The information presented here provides a general overview of the types of in vitro studies that are typically conducted for opioid compounds. Without specific experimental data for this compound, a more in-depth analysis, including quantitative data tables and detailed signaling pathway diagrams, cannot be constructed. Further research into archived pharmaceutical records may be necessary to uncover the specific in vitro pharmacological profile of this compound.
Metofoline: A Technical Overview of a Discontinued Opioid Analgesic
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metofoline, also known as methopholine, is an isoquinoline (B145761) derivative opioid analgesic developed in the 1950s.[1] It demonstrated analgesic efficacy comparable to codeine and was briefly marketed for postoperative pain under the brand name Versidyne.[1][2] However, its clinical use was short-lived due to the emergence of severe ophthalmic side effects, leading to its withdrawal from the market in 1965.[1][2] This document provides a technical summary of the available pharmacokinetic and pharmacodynamic information on this compound, compiled from historical literature. Due to the age of the research and its discontinued (B1498344) status, comprehensive modern pharmacokinetic and pharmacodynamic data, including detailed experimental protocols, are not available in the public domain.
Pharmacodynamics
This compound is an opioid agonist, although it is not structurally related to the morphinan (B1239233) scaffold of most classical opioids.[1] Its structure bears a resemblance to the non-opioid alkaloid papaverine.[1] The analgesic effects of this compound are stereospecific, with the levo (R)-enantiomer being the active form, exhibiting approximately three times the analgesic potency of codeine.[1] The dextro (S)-enantiomer is reportedly inactive.[1]
Mechanism of Action
As an opioid analgesic, this compound is presumed to exert its effects through the activation of opioid receptors, which are G protein-coupled receptors (GPCRs). The primary target for most opioid analgesics is the mu-opioid receptor (MOR).[3] Activation of MORs leads to a cascade of intracellular signaling events that ultimately reduce neuronal excitability and inhibit the transmission of nociceptive signals. While specific studies on this compound's binding affinities to different opioid receptor subtypes (mu, delta, kappa) are not available in the reviewed literature, its analgesic profile suggests activity at the mu-opioid receptor.
The generalized signaling pathway for mu-opioid receptor activation is depicted below.
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound, such as absorption, distribution, metabolism, and excretion (ADME), are not well-documented in modern literature. The information available is primarily from studies conducted in the 1960s.
Absorption and Distribution
This compound was formulated as tablets for oral administration, indicating it is orally bioavailable.[1] No quantitative data on its absorption rate, bioavailability, or plasma protein binding is available.
Metabolism
A study by G. Sciorelli in 1967 investigated the metabolism of this compound, though the specifics of the metabolic pathways and the enzymes involved are not detailed in the available abstracts.[1] Like many xenobiotics, it is presumed to undergo hepatic metabolism.
The general workflow for a historical in vivo drug metabolism study is outlined below.
Excretion
The routes and extent of this compound excretion have not been detailed in the available literature.
Toxicology
The primary reason for the withdrawal of this compound was its toxicity profile, specifically ophthalmic side effects and the development of cataracts in dogs.[1][2] Acute toxicity data (LD50) from animal studies are available and summarized in the table below.
| Species | Route of Administration | LD50 (mg/kg) |
| Mouse | Subcutaneous (s.c.) | 180 |
| Oral | 180 | |
| Intraperitoneal (i.p.) | 70 | |
| Intravenous (i.v.) | 70 | |
| Rat | Subcutaneous (s.c.) | 400 |
| Oral | 400 | |
| Intraperitoneal (i.p.) | 100 | |
| Rabbit | Intravenous (i.v.) | 30 |
Experimental Protocols
Detailed experimental protocols from the original studies in the 1960s are not accessible in the public domain. The following represents a logical relationship for a preclinical analgesic efficacy study, which would have been necessary for its initial development.
Conclusion
This compound represents a historical example of a synthetic opioid from the mid-20th century. While it showed initial promise as an analgesic, its development was halted by unforeseen toxicity. The available data on its pharmacokinetics and pharmacodynamics are limited and dated. This technical guide summarizes the known information, highlighting the significant gaps in the scientific record for this compound. Further investigation into the specific mechanisms of its toxicity and a more detailed characterization of its pharmacology would require re-synthesis and modern analytical and pharmacological techniques, as the primary literature from its era of study is not readily accessible.
References
Metofoline: A Technical Guide to its Discovery, History, and Preclinical Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metofoline (methofoline), an opioid analgesic of the tetrahydroisoquinoline class, was discovered in the 1950s by researchers at Hoffmann-La Roche.[1] Marketed under the trade name Versidyne for the management of postoperative pain, it exhibited an analgesic efficacy comparable to that of codeine.[1][2] However, its clinical use was short-lived, as it was withdrawn from the market in 1965 due to the emergence of severe ophthalmic side effects, specifically the development of cataracts in dogs during preclinical studies.[1][2] This technical guide provides a comprehensive overview of the discovery, history, and available preclinical data on this compound, including its chemical properties, analgesic activity, and the circumstances leading to its withdrawal.
Introduction
The mid-20th century was a period of intense research and development in the field of analgesics, with a focus on identifying alternatives to morphine with a more favorable side-effect profile. It was within this context that a team of Swiss researchers at Hoffmann-La Roche synthesized and characterized this compound, a novel isoquinoline (B145761) derivative.[1] Unlike many other opioids, this compound is not structurally related to the morphine alkaloid series, but it does share some structural similarities with the non-opioid alkaloid papaverine.[1] This guide aims to consolidate the available scientific information on this compound, presenting a detailed account of its history, chemical characteristics, and preclinical pharmacology.
Discovery and History
This compound was first synthesized in the 1950s by a team at Hoffmann-La Roche.[1] Following preclinical evaluation that suggested an analgesic potential similar to codeine, it was introduced to the market for the treatment of postoperative pain under the brand name Versidyne.[1][2] However, subsequent preclinical toxicology studies revealed a significant and alarming side effect: the induction of cataracts in dogs.[1][2] This finding led to the withdrawal of this compound from the market in 1965, halting its further clinical development.[1][2]
Chemical Properties
This compound is a synthetic, racemic compound with the chemical name 1-(p-chlorophenethyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinoline. Its chemical structure is distinct from the phenanthrene (B1679779) nucleus of morphine and its derivatives.
| Property | Value |
| Molecular Formula | C₂₀H₂₄ClNO₂ |
| Molecular Weight | 345.87 g/mol |
| IUPAC Name | 1-[2-(4-chlorophenyl)ethyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline |
| CAS Number | 2154-02-1 |
Pharmacological Profile
Analgesic Activity
This compound's primary pharmacological effect is analgesia, mediated through its interaction with opioid receptors. Preclinical studies established its analgesic efficacy to be in the same range as codeine.[1][2] The analgesic activity resides primarily in the levorotatory (R)-enantiomer, which is approximately three times more potent than codeine. The (S)-enantiomer is considered inactive.[1]
Further research into analogues of this compound, where the 4'-chloro group was substituted with other electron-withdrawing groups, revealed structure-activity relationships. A fluoro derivative was slightly more potent than the chloro-substituted this compound, while a nitro derivative was the most potent, with the racemic 4'-nitromethopholine (B1583179) being about 20 times more potent than codeine.[1] Later studies by Bristol-Myers in the 1960s on related derivatives suggested the potential for significantly increased analgesic activity, with some compounds being over 50 times more potent than codeine in animal studies.[1]
Table 1: Relative Analgesic Potency of this compound and its Analogs
| Compound | Relative Potency (vs. Codeine) |
| This compound (racemic) | ~1x |
| (R)-Metofoline | ~3x |
| (S)-Metofoline | Inactive |
| 4'-fluoro analog | Slightly > 1x |
| 4'-nitro analog (racemic) | ~20x |
| Bristol-Myers derivatives | >50x |
Mechanism of Action and Signaling Pathways
As an opioid analgesic, this compound is presumed to exert its effects through agonism at opioid receptors, primarily the mu-opioid receptor (MOR). The activation of these G-protein coupled receptors (GPCRs) typically leads to a cascade of intracellular events.
While specific studies on this compound's signaling are scarce due to its early withdrawal, the general mechanism for opioid agonists involves the following pathway:
-
Receptor Binding: this compound binds to the MOR on the neuronal cell membrane.
-
G-Protein Activation: This binding event activates inhibitory G-proteins (Gi/o).
-
Inhibition of Adenylyl Cyclase: The activated G-proteins inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
-
Modulation of Ion Channels: The G-protein activation also leads to the opening of inwardly rectifying potassium (K+) channels and the closing of voltage-gated calcium (Ca2+) channels.
-
Neuronal Inhibition: The combined effect of reduced cAMP and altered ion flux is a hyperpolarization of the neuron and a decrease in the release of nociceptive neurotransmitters, resulting in analgesia.
Experimental Protocols
Synthesis of this compound
The synthesis of 1-(substituted-phenethyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinolines like this compound typically involves a Bischler-Napieralski reaction followed by reduction and N-methylation.
Protocol:
-
Amide Formation: 3,4-Dimethoxyphenethylamine is reacted with p-chlorophenylacetyl chloride in an inert solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine) to form the corresponding amide.
-
Cyclization (Bischler-Napieralski): The amide is then treated with a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to induce cyclization, forming a 3,4-dihydroisoquinoline (B110456) intermediate.
-
Reduction: The C=N double bond of the dihydroisoquinoline is reduced to a single bond using a reducing agent like sodium borohydride (B1222165) (NaBH₄) to yield the tetrahydroisoquinoline core.
-
N-Methylation: The secondary amine of the tetrahydroisoquinoline is methylated using a methylating agent such as formaldehyde (B43269) and formic acid (Eschweiler-Clarke reaction) or methyl iodide to give the final product, this compound.
Opioid Receptor Binding Assay
To determine the binding affinity of this compound for opioid receptors, a competitive radioligand binding assay would be employed.
Protocol:
-
Membrane Preparation: Cell membranes expressing the opioid receptor of interest (e.g., from rat brain homogenate or cells transfected with the human mu-opioid receptor) are prepared.
-
Assay Setup: In a multi-well plate, the following are added in triplicate:
-
Total Binding: Membranes, a radiolabeled opioid ligand (e.g., [³H]-DAMGO for the mu-receptor), and assay buffer.
-
Non-specific Binding: Membranes, radioligand, and a high concentration of a non-labeled universal opioid antagonist (e.g., naloxone) to saturate all receptors.
-
Competitive Binding: Membranes, radioligand, and varying concentrations of this compound.
-
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Filtration: The contents of each well are rapidly filtered through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
In Vivo Analgesic Assay (Hot-Plate Test)
The hot-plate test is a common method to assess the central analgesic activity of drugs.
Protocol:
-
Animal Acclimatization: Mice or rats are acclimated to the testing room and apparatus.
-
Baseline Latency: Each animal is placed on a hot plate maintained at a constant temperature (e.g., 55°C), and the time until a nociceptive response (e.g., paw licking, jumping) is recorded. A cut-off time is set to prevent tissue damage.
-
Drug Administration: Animals are divided into groups and administered different doses of this compound (or vehicle control) via a specific route (e.g., intraperitoneal, oral).
-
Post-treatment Latency: At various time points after drug administration, the hot-plate latency is measured again.
-
Data Analysis: An increase in the latency to respond compared to the baseline and vehicle-treated animals indicates an analgesic effect. The dose that produces a 50% of the maximum possible effect (ED₅₀) can be calculated.
Toxicology and Withdrawal from the Market
The primary reason for the withdrawal of this compound was the discovery that it caused cataracts in dogs during long-term toxicity studies. The exact mechanism by which this compound induced cataracts is not well-documented in readily available literature, but it was a sufficiently severe finding to halt its clinical use.
Conclusion
This compound represents an interesting chapter in the history of analgesic drug development. As a non-morphine-like opioid, it demonstrated the potential for developing structurally novel analgesics. However, its story also serves as a crucial reminder of the importance of thorough preclinical toxicology studies. While the compound itself is no longer in use, the knowledge gained from its development and the reasons for its withdrawal have contributed to the broader understanding of drug safety and the ongoing quest for safer and more effective pain management therapies. The exploration of its analogs with significantly higher potency also highlights the potential of the tetrahydroisoquinoline scaffold for the design of future analgesic agents.
References
Metofoline molecular formula C20H24ClNO2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metofoline, also known as Methopholine, is an opioid analgesic with the molecular formula C20H24ClNO2.[1][2][3][4][5][6] Developed in the 1950s by Hoffmann-La Roche, it is a derivative of isoquinoline (B145761).[1][2] While structurally distinct from many other opioids, it shares some resemblance to papaverine.[1] this compound was once marketed in the United States under the brand name Versidyne for the management of postoperative pain.[1][2] However, it was withdrawn from the market in 1965 due to safety concerns, specifically the occurrence of ophthalmic side effects and the discovery that it could induce cataracts in dogs.[1][2]
This technical guide provides a comprehensive overview of this compound, including its chemical properties, pharmacological profile, and the current understanding of its mechanism of action.
Chemical and Physical Properties
This compound is chemically identified as 1-[2-(4-chlorophenyl)ethyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline.[1]
| Property | Value | Reference |
| Molecular Formula | C20H24ClNO2 | [1][3][4][5][6] |
| Molecular Weight | 345.87 g/mol | [1][2] |
| CAS Number | 2154-02-1 | [1][2][3][4] |
| IUPAC Name | 1-[2-(4-chlorophenyl)ethyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | [1] |
| Synonyms | Methopholine, Versidyne, Ro 4-1778/1, ARC I-K-1, NIH 7672 | [2][5] |
| Melting Point | 110-111 °C | [3][5] |
| Appearance | Colorless leaflets | [3] |
Pharmacology
Mechanism of Action
This compound is classified as an opioid analgesic.[1][2] Its analgesic effects are mediated through its interaction with opioid receptors, which are G-protein coupled receptors (GPCRs) located primarily in the central and peripheral nervous systems. The binding of an opioid agonist, such as this compound, to these receptors initiates a cascade of intracellular signaling events.
While specific studies detailing this compound's binding profile to opioid receptor subtypes (μ, δ, and κ) are not extensively available in recent literature, the general mechanism for opioid agonists involves the following signaling pathway:
Caption: General Opioid Receptor Signaling Pathway.
Pathway Description:
-
Receptor Binding: this compound binds to the extracellular domain of an opioid receptor.
-
G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of an associated intracellular inhibitory G-protein (Gi/o).
-
Downstream Effects: The activated G-protein dissociates into its α and βγ subunits, which then modulate downstream effectors:
-
Inhibition of Adenylyl Cyclase: The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The Gβγ subunit directly inhibits voltage-gated calcium channels, reducing neurotransmitter release, and activates G-protein-coupled inwardly rectifying potassium channels (GIRKs), causing hyperpolarization of the neuronal membrane.
-
The net effect of these actions is a reduction in neuronal excitability and the inhibition of pain signal transmission, resulting in analgesia.
Pharmacodynamics
This compound's analgesic efficacy has been reported to be comparable to that of codeine.[1][2] The compound exists as two enantiomers, with the levorotatory (R)-enantiomer being the active form, exhibiting approximately three times the analgesic potency of codeine. The dextrorotatory (S)-enantiomer is considered inactive.[1]
Structure-activity relationship studies have shown that modifications to the 4'-chloro group can significantly impact potency. Replacement with a fluoro group results in a slight increase in potency, while a nitro group substitution leads to a substantial increase, with racemic 4'-nitromethopholine (B1583179) being about 20 times more potent than codeine.[1]
| Compound | Relative Analgesic Potency (vs. Codeine) |
| This compound (racemic) | ~1x |
| (R)-Metofoline | ~3x |
| (S)-Metofoline | Inactive |
| 4'-Fluoro analog | Slightly > 1x |
| 4'-Nitro analog (racemic) | ~20x |
Toxicology
The acute toxicity of this compound has been evaluated in several animal models.
| Species | Route of Administration | LD50 (mg/kg) | Reference |
| Mice | Subcutaneous | 180 | [3] |
| Mice | Oral | 180 | [3] |
| Mice | Intraperitoneal | 70 | [3] |
| Mice | Intravenous | 70 | [3] |
| Rats | Subcutaneous | 400 | [3] |
| Rats | Oral | 400 | [3] |
| Rats | Intraperitoneal | 100 | [3] |
| Rabbits | Intravenous | 30 | [3] |
The primary reason for the withdrawal of this compound from the market was the observation of serious ophthalmic side effects, including the development of cataracts in dogs during preclinical studies.[1][2]
Experimental Protocols
Radioligand Binding Assays
This experimental workflow would be used to determine the binding affinity of this compound for different opioid receptor subtypes.
Caption: Radioligand Binding Assay Workflow.
Methodology:
-
Membrane Preparation: Cell lines stably expressing a specific human opioid receptor subtype (μ, δ, or κ) are cultured and harvested. The cell membranes are isolated through centrifugation.
-
Binding Reaction: The membranes are incubated in a buffer solution containing a known concentration of a radiolabeled ligand specific for the receptor subtype being studied. A range of concentrations of the unlabeled test compound (this compound) are added to compete for binding with the radioligand.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Quantification: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of a compound to activate G-proteins upon binding to a GPCR.
Caption: [³⁵S]GTPγS Binding Assay Workflow.
Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the receptor of interest are prepared.
-
Assay Reaction: The membranes are incubated with a buffer containing a non-hydrolyzable GTP analog, [³⁵S]GTPγS, and an excess of GDP. Varying concentrations of the agonist (this compound) are added.
-
G-Protein Activation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Separation and Quantification: The reaction is terminated by filtration, and the amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting.
-
Data Analysis: A dose-response curve is generated to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal effect), which are measures of the agonist's potency and efficacy, respectively.
Conclusion
This compound is a historically significant opioid analgesic that demonstrated efficacy comparable to codeine. Its withdrawal from the market due to safety concerns, particularly ocular toxicity, has limited its clinical use and further research. The available data indicate that its analgesic properties are mediated through the activation of opioid receptors, following the classical G-protein signaling pathway. While detailed molecular and cellular studies on this compound are scarce in contemporary literature, the foundational knowledge of its chemistry and pharmacology provides a valuable case study for drug development professionals. The significant increase in potency observed with substitutions at the 4'-chloro position suggests that the isoquinoline scaffold may still hold potential for the development of novel analgesic agents, provided that the toxicological liabilities can be overcome.
References
Metofoline (CAS 2154-02-1): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metofoline (CAS 2154-02-1), also known as Methopholine, is a synthetic isoquinoline (B145761) derivative developed in the 1950s.[1] Initially investigated for its analgesic properties, it was marketed under the brand name Versidyne for the treatment of postoperative pain.[1][2] this compound is classified as an opioid analgesic, with a mechanism of action presumed to involve interaction with opioid receptors.[1] However, its clinical use was short-lived due to the emergence of adverse ophthalmic side effects, leading to its withdrawal from the market in 1965.[1][2] This technical guide provides a comprehensive overview of the available scientific information on this compound, including its chemical properties, synthesis, pharmacology, and toxicology, with a focus on presenting quantitative data and experimental methodologies.
Chemical and Physical Properties
This compound is chemically designated as 1-(p-Chlorophenethyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinoline.[3] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2154-02-1 | [3] |
| Molecular Formula | C20H24ClNO2 | [3] |
| Molecular Weight | 345.86 g/mol | [3] |
| Appearance | Colorless leaflets from aqueous methanol (B129727) | [3] |
| Melting Point | 110-111 °C | [3] |
| UV max (ethanol) | 283, 287 nm (for Hydrochloride salt) | [3] |
| Synonyms | Methopholine, Versidyne, Ro-4-1778/1, ARC I-K-1, NIH 7672 | [2][4] |
Synthesis
A plausible synthetic pathway for this compound, based on the Bischler-Napieralski reaction, is outlined below. This represents a generalized experimental workflow for the synthesis of this class of compounds.
Experimental Protocol: Generalized Bischler-Napieralski Route
-
Acylation: 3,4-Dimethoxyphenethylamine is reacted with 3-(4-chlorophenyl)propanoyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) to yield N-(3,4-Dimethoxyphenethyl)-3-(4-chlorophenyl)propanamide. The reaction mixture is typically stirred at room temperature until completion, followed by aqueous workup and purification.
-
Cyclization (Bischler-Napieralski Reaction): The resulting amide is treated with a dehydrating agent such as phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5) in a high-boiling solvent (e.g., toluene (B28343) or xylene) and heated to reflux. This effects an intramolecular cyclization to form the dihydroisoquinoline intermediate.
-
Reduction: The C=N double bond of the dihydroisoquinoline is reduced to a single bond. A common reducing agent for this transformation is sodium borohydride (B1222165) (NaBH4) in a protic solvent like methanol or ethanol.
-
N-methylation: The secondary amine of the tetrahydroisoquinoline is methylated to a tertiary amine. The Eschweiler-Clarke reaction, which uses formaldehyde and formic acid, is a standard procedure for this N-methylation step. The final product, this compound, is then purified by crystallization or chromatography.
Pharmacology and Mechanism of Action
This compound is an opioid analgesic with a potency comparable to that of codeine.[1][2] As an isoquinoline derivative, it is structurally distinct from many other opioids.[1] The analgesic effects of opioids are primarily mediated through their interaction with opioid receptors, which are G-protein coupled receptors (GPCRs). The main classes of opioid receptors are mu (µ), delta (δ), and kappa (κ).
Preclinical Data
In Vivo Analgesic Activity
The analgesic activity of this compound was likely evaluated using standard animal models of nociception, such as the hot-plate and tail-flick tests. These tests are commonly used to assess the efficacy of centrally acting analgesics.[5][6]
Experimental Protocol: Hot-Plate Test
-
Apparatus: A hot-plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5 °C) is used.
-
Animals: Mice or rats are used as experimental subjects.
-
Procedure:
-
The animal is placed on the hot plate, and the latency to a nociceptive response (e.g., licking of the hind paw or jumping) is recorded.
-
A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
The test compound (this compound) or vehicle is administered, and the latency to the nociceptive response is measured at various time points post-administration.
-
-
Endpoint: An increase in the latency to the nociceptive response compared to the vehicle-treated group indicates an analgesic effect.
Experimental Protocol: Tail-Flick Test
-
Apparatus: A tail-flick apparatus that focuses a beam of radiant heat onto the animal's tail.
-
Animals: Mice or rats are used.
-
Procedure:
-
The animal's tail is exposed to the heat source, and the time taken for the animal to flick its tail away from the heat is recorded as the tail-flick latency.
-
A cut-off time is employed to prevent tissue damage.
-
The test compound or vehicle is administered, and the tail-flick latency is measured at different time intervals.
-
-
Endpoint: An increase in tail-flick latency is indicative of analgesia.
Toxicology
The acute toxicity of this compound has been reported in terms of its median lethal dose (LD50) in various animal species and routes of administration.
| Species | Route of Administration | LD50 (mg/kg) | Reference |
| Mice | Subcutaneous (s.c.) | 180 | [3] |
| Oral | 180 | [3] | |
| Intraperitoneal (i.p.) | 70 | [3] | |
| Intravenous (i.v.) | 70 | [3] | |
| Rats | Subcutaneous (s.c.) | 400 | [3] |
| Oral | 400 | [3] | |
| Intraperitoneal (i.p.) | 100 | [3] | |
| Rabbits | Intravenous (i.v.) | 30 | [3] |
Clinical Experience and Withdrawal from Market
This compound was marketed in the United States as an analgesic for postoperative pain.[1][2] However, its clinical use was discontinued (B1498344) in 1965 due to reports of ophthalmic side effects.[1][2] It was discovered that the drug could induce cataracts in dogs, which raised significant safety concerns and led to its withdrawal from the market.[1][2]
Conclusion
This compound is a synthetic opioid analgesic of the isoquinoline class that showed initial promise for the treatment of pain. Its development and subsequent withdrawal from the market highlight the critical importance of thorough preclinical safety and toxicology studies in the drug development process. While this compound itself is no longer in clinical use, the study of its structure-activity relationships and mechanism of action can still provide valuable insights for the design and development of new and safer analgesic agents. Further research to fully characterize its receptor binding profile and downstream signaling pathways could be of interest to medicinal chemists and pharmacologists working in the field of pain management.
References
Metofoline: A Technical Examination of an Isoquinoline-Derived Opioid Analgesic
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metofoline, also known as methopholine, is a synthetic opioid analgesic belonging to the tetrahydroisoquinoline chemical class.[1][2][3] Developed in the 1950s by Hoffmann-La Roche, it was briefly marketed in the United States under the brand name Versidyne for the management of postoperative pain.[1][2] Despite demonstrating analgesic efficacy comparable to codeine, this compound was withdrawn from the market in 1965 due to safety concerns, specifically the occurrence of ophthalmic side effects, including the development of cataracts in dogs during preclinical studies.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, synthesis, and known pharmacological characteristics as an isoquinoline (B145761) derivative.
Chemical and Physical Properties
This compound is chemically designated as 1-[2-(4-Chlorophenyl)ethyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline.[2][4] Its core structure is a tetrahydroisoquinoline moiety, confirming its classification as an isoquinoline derivative.[1][2] The key physicochemical properties of this compound are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 1-[2-(4-Chlorophenyl)ethyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | [2][4] |
| Synonyms | Methopholine, Ro 4-1778/1, Versidyne, ARC I-K-1, NIH 7672 | [1] |
| CAS Number | 2154-02-1 | [1][3] |
| Molecular Formula | C₂₀H₂₄ClNO₂ | [2][4] |
| Molar Mass | 345.87 g·mol⁻¹ | [2][4] |
| Appearance | Colorless leaflets from aqueous methanol | [3] |
| Melting Point | 110-111 °C | [3] |
This compound exists as a racemic mixture, with the levorotatory (R)-enantiomer being the pharmacologically active form, exhibiting approximately three times the analgesic potency of codeine. The (S)-enantiomer is considered inactive.[2]
Synthesis of this compound
The synthesis of this compound, as first described by Brossi and colleagues in 1960, involves the construction of the core tetrahydroisoquinoline scaffold.[3] While the detailed experimental protocol from the original publication is not widely available, the synthesis would logically proceed via a Bischler-Napieralski reaction followed by reduction, a common and established method for preparing tetrahydroisoquinolines.
Experimental Workflow: General Synthesis of the Tetrahydroisoquinoline Core
The Bischler-Napieralski reaction involves the acid-catalyzed cyclization of a β-arylethylamide. The resulting 3,4-dihydroisoquinoline (B110456) is then reduced to the corresponding tetrahydroisoquinoline.
Pharmacological Profile
Signaling Pathways of Opioid Receptors
Opioid receptors are G-protein coupled receptors (GPCRs). Agonist binding typically initiates a signaling cascade involving the activation of inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels. Another critical signaling pathway involves the recruitment of β-arrestin, which can lead to receptor desensitization and internalization, and also initiate distinct signaling cascades that are sometimes associated with the adverse effects of opioids.
Due to the lack of specific experimental data for this compound, it is not possible to definitively illustrate its potential bias towards G-protein signaling or β-arrestin recruitment.
In Vivo Analgesic Activity
The analgesic efficacy of this compound has been reported to be comparable to that of codeine.[1][2] Standard preclinical models to assess analgesic activity include the hot plate and tail-flick tests, which measure the response latency to a thermal stimulus.
Experimental Protocols for Analgesic Testing
Hot Plate Test: This test measures the reaction time of an animal placed on a heated surface. An increase in the latency to a response (e.g., paw licking or jumping) after drug administration indicates an analgesic effect.
Tail-Flick Test: This method involves applying a focused beam of heat to the animal's tail and measuring the time it takes for the animal to flick its tail away. A longer latency period following drug administration suggests analgesia.
While these are standard methods, specific quantitative data, such as the median effective dose (ED₅₀) for this compound in these assays, are not available in the reviewed literature. For comparative purposes, Table 2 provides representative ED₅₀ values for morphine in these tests.
Table 2: Representative ED₅₀ Values for Morphine in Rodent Analgesic Tests
| Test | Species | Route of Administration | ED₅₀ (mg/kg) |
| Hot Plate | Mouse | Intraperitoneal (i.p.) | ~1.94 |
| Tail-Flick | Rat | Intraperitoneal (i.p.) | Not specified |
Note: ED₅₀ values can vary significantly depending on the specific experimental conditions.
Pharmacokinetics and Metabolism
Detailed pharmacokinetic studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are not well-documented in publicly available resources. For opioid compounds in general, metabolism often occurs in the liver, primarily through the cytochrome P450 enzyme system.[6] Elimination is typically through renal excretion of metabolites. A study by Sciorelli (1967) investigated the metabolism of this compound, but the detailed findings are not readily accessible.[3]
Conclusion
This compound is a historically significant isoquinoline-derived opioid analgesic. Its development and subsequent withdrawal highlight the critical importance of thorough preclinical safety evaluation in drug development. While its analgesic properties were deemed comparable to codeine, the emergence of severe side effects led to its discontinuation. The lack of detailed, modern pharmacological and pharmacokinetic data in the public domain limits a complete understanding of its mechanism of action and disposition. This guide has synthesized the available information to provide a technical overview for the scientific community, underscoring the challenges in retrospectively characterizing compounds with a limited history of clinical use.
References
An In-Depth Technical Guide to the Levo and Dextro Enantiomers of Metofoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metofoline, also known as methofoline, is a synthetic opioid analgesic developed in the 1950s by Hoffmann-La Roche.[1] Structurally, it is a 1-aralkyl-substituted tetrahydroisoquinoline derivative, which distinguishes it from many other opioid classes.[1] Although it demonstrated analgesic efficacy comparable to codeine, its clinical use was short-lived.[1] Marketed under the brand name Versidyne, it was withdrawn from the market in 1965 due to adverse ophthalmic side effects observed in animal studies.[1]
This compound possesses a single chiral center, leading to the existence of two enantiomers: a levorotatory (levo) form and a dextrorotatory (dextro) form. As is common with chiral drugs, these enantiomers exhibit significant differences in their pharmacological activity. This guide provides a detailed technical overview of the levo and dextro enantiomers of this compound, focusing on their synthesis, stereochemistry, pharmacological properties, and mechanisms of action.
Stereochemistry and Core Pharmacological Properties
The pharmacological activity of this compound is stereospecific, with the analgesic effects primarily attributed to one of its enantiomers.
-
Levothis compound (R)-(-)-Metofoline: This is the pharmacologically active enantiomer. It is reported to have an analgesic potency approximately three times that of codeine.[1]
-
Dextrothis compound (S)-(+)-Metofoline: This enantiomer is considered to be pharmacologically inactive as an analgesic.[1]
This stereoselectivity is a hallmark of opioid receptor interactions, where the three-dimensional arrangement of the molecule is critical for binding and activation.
Quantitative Pharmacological Data
| Enantiomer | Opioid Receptor Activity | Receptor Binding Affinity (Ki) at µ-Opioid Receptor | In Vivo Analgesic Potency (ED50) |
| Levothis compound | Active µ-opioid agonist | Data not available in reviewed literature. | Approximately 3 times the potency of codeine.[1] Specific ED50 values from studies such as the hot-plate or tail-flick test are not available in the reviewed literature. |
| Dextrothis compound | Inactive | Data not available in reviewed literature. | Inactive as an analgesic.[1] Specific ED50 values are not available in the reviewed literature. |
Synthesis and Chiral Resolution
Detailed, specific experimental protocols for the synthesis and resolution of this compound enantiomers are not extensively documented in readily accessible modern scientific literature. However, based on the general synthesis of 1-substituted tetrahydroisoquinolines, a plausible synthetic and resolution workflow can be outlined.
General Synthesis of Racemic this compound
The synthesis of the racemic this compound backbone can be achieved through established methods for constructing the tetrahydroisoquinoline core, such as the Bischler-Napieralski reaction followed by reduction, or the Pictet-Spengler reaction.
Plausible Synthetic Pathway via Bischler-Napieralski Reaction:
-
Amide Formation: Reaction of 3,4-dimethoxyphenethylamine (B193588) with 3-(4-chlorophenyl)propanoyl chloride would yield the corresponding amide intermediate.
-
Cyclization (Bischler-Napieralski): The amide is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃) to form a 3,4-dihydroisoquinoline (B110456) intermediate.
-
N-Methylation: The nitrogen of the dihydroisoquinoline can be methylated using a suitable methylating agent like methyl iodide.
-
Reduction: The resulting iminium ion is then reduced, for example with sodium borohydride (B1222165) (NaBH₄), to yield racemic this compound.
Chiral Resolution of this compound Enantiomers
The separation of the racemic mixture into its constituent enantiomers is a critical step to isolate the active levothis compound. Standard methods for chiral resolution of amines can be employed.
Method 1: Diastereomeric Salt Crystallization
-
Salt Formation: The racemic this compound base is reacted with a chiral acid (a resolving agent), such as (+)-tartaric acid, (-)-dibenzoyltartaric acid, or (+)-camphorsulfonic acid, in a suitable solvent. This reaction forms a mixture of two diastereomeric salts.
-
Fractional Crystallization: Due to their different physical properties, one of the diastereomeric salts will typically have lower solubility in the chosen solvent and will crystallize out of the solution.
-
Isolation and Liberation of the Enantiomer: The crystallized diastereomeric salt is separated by filtration. The desired enantiomer is then liberated by treatment with a base to remove the chiral acid.
-
Isolation of the Other Enantiomer: The other enantiomer can be recovered from the mother liquor by a similar process of basification and extraction.
Method 2: Chiral Column Chromatography
Modern chiral High-Performance Liquid Chromatography (HPLC) offers a direct method for the separation of enantiomers.
-
Column Selection: A suitable chiral stationary phase (CSP) is selected. For amine compounds like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective.
-
Method Development: An appropriate mobile phase, typically a mixture of a non-polar solvent (like hexane) and a polar modifier (like isopropanol (B130326) or ethanol) with a small amount of an amine modifier (like diethylamine) to improve peak shape, is developed.
-
Separation: The racemic mixture of this compound is injected onto the chiral column, and the enantiomers are separated based on their differential interactions with the CSP.
-
Collection: The separated enantiomers are collected as they elute from the column.
Mechanism of Action and Signaling Pathways
As a mu-opioid agonist, levothis compound is presumed to exert its analgesic effects through the activation of μ-opioid receptors (MORs), which are G-protein coupled receptors (GPCRs). The signaling cascade initiated by the activation of these receptors is well-characterized.
Upon binding of levothis compound to the MOR, the receptor undergoes a conformational change, leading to the activation of intracellular heterotrimeric Gi/o proteins. The activated Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). The efflux of potassium and the inhibition of calcium influx lead to hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, respectively. This overall inhibitory effect on neuronal excitability in key pain pathways in the central nervous system results in analgesia.
Caption: Mu-opioid receptor signaling pathway activated by levothis compound.
Experimental Workflows
The following diagrams illustrate generalized workflows for the synthesis and evaluation of this compound enantiomers.
Synthesis and Chiral Resolution Workflow
Caption: Generalized workflow for the synthesis and chiral resolution of this compound.
In Vivo Analgesic Activity Assessment (Hot-Plate Test)
Caption: Workflow for assessing analgesic activity using the hot-plate test.
Conclusion
The levo and dextro enantiomers of this compound represent a classic example of stereospecificity in pharmacology. Levothis compound is the active analgesic, acting as a mu-opioid receptor agonist, while dextrothis compound is inactive. Despite its early withdrawal from the market, the study of this compound's enantiomers remains relevant for understanding the structure-activity relationships of tetrahydroisoquinoline-based opioids. The lack of detailed, modern quantitative pharmacological data presents an opportunity for contemporary research to re-evaluate these compounds using current technologies in receptor binding assays and in vivo models. Such studies could provide valuable insights for the design of novel analgesics with improved therapeutic profiles.
References
Methodological & Application
Application Notes and Protocols for Metofoline in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metofoline is an experimental compound under investigation for its potential anti-cancer properties. These application notes provide a comprehensive overview of standardized protocols for evaluating the efficacy of this compound in various cancer cell lines. The included methodologies detail cell viability assays, apoptosis analysis, and cell cycle perturbation studies. All quantitative data is presented in structured tables for clear interpretation, and key signaling pathways and experimental workflows are visualized using diagrams.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1] IC50 values for this compound were determined following 48-hour treatment across a panel of human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 |
| MDA-MB-231 | Breast Adenocarcinoma | 25.8 |
| HeLa | Cervical Cancer | 18.5 |
| A549 | Lung Carcinoma | 32.1 |
| HCT116 | Colon Carcinoma | 12.9 |
| PC-3 | Prostate Cancer | 28.4 |
Table 2: Effect of this compound on Apoptosis in HCT116 Cells
Apoptosis, or programmed cell death, is a critical mechanism by which anti-cancer agents exert their effects. The percentage of apoptotic cells was quantified by flow cytometry following Annexin V and Propidium (B1200493) Iodide (PI) staining after 48-hour treatment with this compound.
| Treatment | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| Vehicle (DMSO) | - | 2.1 | 1.5 | 3.6 |
| This compound | 10 | 15.7 | 5.4 | 21.1 |
| This compound | 25 | 28.3 | 12.9 | 41.2 |
Table 3: Cell Cycle Analysis of HCT116 Cells Treated with this compound
Cancer is characterized by uncontrolled cell division, and many chemotherapeutic agents function by inducing cell cycle arrest. The distribution of cells in different phases of the cell cycle was determined by flow cytometry after PI staining for DNA content following 24-hour treatment with this compound.
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle (DMSO) | - | 55.2 | 28.1 | 16.7 |
| This compound | 10 | 45.8 | 25.3 | 28.9 |
| This compound | 25 | 30.1 | 15.6 | 54.3 |
Experimental Protocols
Protocol 1: Cell Viability Assay (IC50 Determination)
This protocol outlines the determination of this compound's IC50 value using a colorimetric assay such as the MTT assay, which measures the reduction of a tetrazolium salt by metabolically active cells.[2]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[3] Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.[2]
Protocol 2: Apoptosis Assay by Flow Cytometry
This protocol details the detection and quantification of apoptotic cells using an Annexin V-FITC and Propidium Iodide (PI) double staining method.[4]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound or DMSO (vehicle control) for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Trypsinize the adherent cells and combine them with the supernatant from each well.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[5]
-
Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[6]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[4]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution using propidium iodide (PI) staining of cellular DNA.[7]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound or DMSO for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Washing: Wash the cells once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.[8] Incubate at -20°C for at least 2 hours.[8]
-
Staining: Centrifuge the fixed cells and discard the supernatant. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.[8]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[8]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9]
Visualizations
Caption: Proposed signaling pathway affected by this compound.
Caption: General experimental workflow for cell-based assays.
References
- 1. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis Protocols | USF Health [health.usf.edu]
- 6. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 7. cancer.wisc.edu [cancer.wisc.edu]
- 8. benchchem.com [benchchem.com]
- 9. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
Metofoline Dosage for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metofoline, also known as methopholine and by its trade name Versidyne, is an opioid analgesic developed in the 1950s by Hoffmann-La Roche. Structurally an isoquinoline (B145761) derivative, it is not closely related to most other opioids. Early research indicated that this compound possesses analgesic efficacy comparable to that of codeine and it was initially evaluated for the treatment of postoperative pain. The active form of the drug is the levo (R) enantiomer, which is approximately three times as potent as codeine, while the (S) enantiomer is inactive.
Despite its initial promise, this compound was withdrawn from the market in 1965 due to significant safety concerns, specifically the development of cataracts in dogs during preclinical toxicology studies. This critical adverse effect has largely halted further development and clinical use of the compound.
These application notes provide a compilation of the available historical data on this compound dosage in in vivo animal studies, with a focus on metabolic, analgesic, and toxicological evaluations. Due to the age of the research, detailed modern experimental protocols are not always available. The information presented here is based on a review of the accessible scientific literature from the period of its active investigation.
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound (Versidyne) dosage in in vivo animal studies.
Table 1: Metabolic Studies in Rabbits
| Animal Model | Drug Formulation | Route of Administration | Dosage | Observations | Reference |
| Rabbit | Versidyne (this compound) | Intravenous | 5 mg/kg | Metabolic fate and excretion pathways studied. | Schwartz et al., 1964 |
Table 2: Analgesic Efficacy Studies
| Animal Model | Assay | Dosage | Observed Effect | Reference |
| Not Specified in available abstracts | Various analgesic assays | Not Specified in available abstracts | Analgesic efficacy comparable to codeine. | Cass & Frederik, 1963 |
Table 3: Toxicological Studies in Dogs
| Animal Model | Route of Administration | Dosage | Duration | Key Toxicological Finding | Reference |
| Dog | Oral | Not Specified in available abstracts | Subchronic | Development of cataracts. | Historical drug withdrawal information |
Experimental Protocols
Detailed experimental protocols from the original studies are not fully available in the accessible literature. The following represents a reconstruction of the likely methodologies based on standard practices of the era.
Metabolic Study in Rabbits
Objective: To determine the metabolic fate and excretion of Versidyne (this compound).
Animal Model: Rabbits.
Protocol:
-
Animal Preparation: Healthy adult rabbits were housed in individual metabolism cages allowing for the separate collection of urine and feces.
-
Drug Administration: A single intravenous dose of 5 mg/kg of Versidyne was administered.
-
Sample Collection: Urine and feces were collected at predetermined intervals over a period of several days.
-
Analysis: The collected samples were analyzed using chromatographic and electrophoretic techniques to identify and quantify the parent drug and its metabolites.
Analgesic Activity Assessment (General Protocol)
Objective: To evaluate the analgesic efficacy of methopholine.
Animal Models: Likely standard rodent models of the time, such as mice or rats.
Potential Protocols (based on common analgesic assays):
-
Hot Plate Test:
-
A hot plate apparatus is maintained at a constant temperature (e.g., 55°C).
-
Animals are treated with methopholine or a control substance.
-
At set time points after administration, each animal is placed on the hot plate, and the latency to a pain response (e.g., paw licking, jumping) is recorded.
-
An increase in reaction time compared to control animals indicates an analgesic effect.
-
-
Tail-Flick Test:
-
A beam of radiant heat is focused on the animal's tail.
-
The time taken for the animal to flick its tail away from the heat source is measured.
-
Animals are tested before and after administration of methopholine or a control.
-
A prolongation of the tail-flick latency suggests analgesia.
-
Subchronic Toxicology Study in Dogs (Inferred Protocol)
Objective: To assess the safety of repeated doses of methopholine.
Animal Model: Dogs (species in which cataracts were observed).
Inferred Protocol:
-
Dose Groups: Dogs were likely divided into several groups, including a control group receiving a placebo and multiple groups receiving different daily oral doses of methopholine.
-
Drug Administration: The drug was administered orally on a daily basis for a subchronic period (e.g., several weeks to months).
-
Clinical Observations: Animals were monitored daily for any signs of toxicity, including changes in behavior, appetite, and physical appearance.
-
Ophthalmological Examinations: Regular and thorough eye examinations were likely performed to detect any ocular abnormalities.
-
Pathology: At the end of the study, or if severe toxicity was observed, animals would have been euthanized for post-mortem examination, including histopathology of the eyes and other organs.
Signaling Pathways and Experimental Workflows
Due to the historical nature of the research, the specific signaling pathways of this compound's action and its toxicity were not elucidated in the available literature. However, as an opioid analgesic, its primary mechanism of action would involve the activation of opioid receptors in the central and peripheral nervous systems. The development of cataracts is a toxicological finding for which the underlying mechanism was not described in the reviewed documents.
Below are diagrams representing the general experimental workflows for the types of studies conducted.
Application Notes and Protocols for the Dissolution of Metofoline in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of Metofoline for use in a variety of research settings. This compound is an opioid analgesic and an isoquinoline (B145761) derivative.[1] Proper dissolution and handling are critical for obtaining accurate and reproducible experimental results.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. Understanding these properties is essential for selecting the appropriate solvent and dissolution method.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₄ClNO₂ | [1][2] |
| Molecular Weight | 345.87 g/mol | [1][3] |
| Appearance | Colorless leaflets (from aqueous methanol) | [2] |
| Melting Point | 110-111 °C | [2] |
| logP (calculated) | 4.519 | [4] |
| Water Solubility (calculated) | log₁₀WS: -5.38 (mol/L) | [4] |
Note: The calculated water solubility suggests that this compound is practically insoluble in water. Experimental validation is recommended. The hydrochloride salt form may exhibit different solubility characteristics.
Recommended Solvents and Stock Solution Preparation
Due to its lipophilic nature, this compound is expected to have limited solubility in aqueous solutions. Organic solvents are recommended for preparing stock solutions.
Table of Recommended Solvents for Stock Solutions
| Solvent | Anticipated Solubility | Notes |
| Dimethyl Sulfoxide (B87167) (DMSO) | High | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds, including both polar and nonpolar molecules.[5] It is a common choice for preparing high-concentration stock solutions for in vitro assays. |
| Ethanol (EtOH) | Moderate to High | Ethanol is another common solvent for organic compounds. This compound hydrochloride has a UV absorption maximum in ethanol, suggesting some degree of solubility.[2] |
| Aqueous Methanol (B129727) | Soluble | This compound can be crystallized from aqueous methanol, indicating its solubility in this solvent mixture.[2] The optimal ratio of methanol to water may need to be determined empirically. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO for In Vitro Experiments
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO, a common starting concentration for in vitro studies.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weighing this compound: Accurately weigh out 3.46 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube. Calculation: 345.87 g/mol (MW of this compound) x 0.010 mol/L (10 mM) x 0.001 L = 0.0034587 g = 3.46 mg
-
Adding Solvent: Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (weeks to months) or -80°C for long-term storage.
Workflow for Preparing this compound Stock Solution
Caption: Workflow for preparing a this compound stock solution.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution to prepare working concentrations for treating cells in culture. It is crucial to keep the final DMSO concentration in the cell culture medium low (typically ≤ 0.5%) to avoid solvent toxicity.
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Pre-warmed cell culture medium
-
Sterile microcentrifuge tubes or 96-well plates
-
Calibrated micropipettes
Procedure:
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 10 mM stock solution in cell culture medium. For example, to make a 1 mM intermediate stock, add 10 µL of the 10 mM stock to 90 µL of culture medium.
-
Final Working Solution: Add the appropriate volume of the stock or intermediate solution to the final volume of cell culture medium to achieve the desired working concentration. For example, to prepare a 10 µM working solution in 1 mL of medium, add 1 µL of the 10 mM stock solution.
-
Mixing: Gently mix the working solution by pipetting up and down before adding it to the cells.
-
Control: Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
Signaling Pathway of this compound
As an opioid analgesic, this compound is presumed to exert its effects primarily through the activation of opioid receptors, which are G-protein coupled receptors (GPCRs). The binding of this compound to these receptors initiates a downstream signaling cascade.
Opioid Receptor Downstream Signaling
Caption: Simplified signaling pathway of this compound via opioid receptors.
Formulation for In Vivo Studies
For in vivo animal studies, the formulation of this compound will depend on the route of administration. Given its poor water solubility, a suspension or a solution with a suitable vehicle is necessary.
Considerations for In Vivo Formulation:
-
Vehicle Selection: For oral administration, a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water can be considered. For parenteral routes, a solution in a biocompatible solvent system, such as a mixture of DMSO and polyethylene (B3416737) glycol (PEG), may be appropriate. The final concentration of organic solvents should be minimized and tested for toxicity.
-
Dose: Historical data indicates LD50 values in mice and rats, which can provide a very broad starting point for dose-range finding studies. For example, the oral LD50 in mice and rats was reported as 180 mg/kg and 400 mg/kg, respectively.[2] Efficacious doses are expected to be significantly lower.
-
pH Adjustment: For some compounds, adjusting the pH can improve solubility, particularly if the compound has ionizable groups. The hydrochloride salt of this compound may have improved aqueous solubility.
Disclaimer: This document is intended for research purposes only and does not constitute a recommendation for human or veterinary use. All experiments should be conducted in accordance with institutional and national guidelines for laboratory safety and animal welfare. The provided protocols are general recommendations and may require optimization for specific experimental conditions.
References
Application Note: Preparation and Storage of Metofoline Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a standardized protocol for the preparation and storage of metofoline stock solutions. Adherence to these guidelines is crucial for ensuring the integrity, stability, and reproducibility of experimental results.
Introduction
This compound is an opioid analgesic and an isoquinoline (B145761) derivative.[1][2] Although not structurally related to most opioids, it demonstrates analgesic activity comparable to codeine.[2] Accurate and consistent preparation of stock solutions is the first step in obtaining reliable and reproducible data in pharmacological and biological assays. This note details the essential chemical properties of this compound, a step-by-step protocol for stock solution preparation, and recommended storage conditions to maintain its stability.
Chemical and Physical Properties
A summary of the key properties of this compound is presented below. The molecular weight is essential for accurate concentration calculations.
| Property | Value | Reference |
| Chemical Name | 1-[2-(4-Chlorophenyl)ethyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | [2] |
| Molecular Formula | C₂₀H₂₄ClNO₂ | [3] |
| Molecular Weight | 345.87 g/mol | [1][3] |
| CAS Number | 2154-02-1 | [1][4] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO | [1] |
| Purity | >98% (typical) | [1] |
Experimental Protocol: Stock Solution Preparation (10 mM)
This protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO).
3.1 Materials and Equipment
-
This compound powder (CAS 2154-02-1)
-
Anhydrous/ACS grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, gloves
3.2 Preparation Workflow
The following diagram outlines the general workflow for preparing the stock solution.
Caption: Workflow for this compound stock solution preparation.
3.3 Step-by-Step Procedure
-
Safety First: Perform all steps in a well-ventilated area or chemical fume hood. Wear appropriate PPE.
-
Calculate Required Mass: Use the following formula to determine the mass of this compound needed for your desired concentration and volume.
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
Example for 1 mL of a 10 mM stock:
-
Mass (mg) = (0.01 mol/L) x (0.001 L) x (345.87 g/mol ) x 1000 = 3.46 mg
-
-
-
Weighing: Before opening, allow the container of this compound powder to equilibrate to room temperature to prevent condensation. Accurately weigh the calculated amount of powder using an analytical balance.
-
Dissolution:
-
Add the weighed this compound powder to a sterile, light-protected container (e.g., an amber microcentrifuge tube or vial).
-
Add the calculated volume of DMSO.
-
Cap the container tightly and vortex thoroughly until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present.
-
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.
Storage and Stability
Proper storage is critical to prevent degradation and maintain the efficacy of this compound.[5][6] The stability of the compound depends on whether it is in solid form or in solution.[1]
| Form | Short-Term Storage (Days to Weeks) | Long-Term Storage (Months to Years) | Shelf Life |
| Solid Powder | 0 - 4°C, dry and dark | -20°C, dry and dark | >3 years if stored properly[1] |
| Stock Solution (in DMSO) | 0 - 4°C | -20°C | >2 years if stored properly[1] |
Key Storage Practices:
-
Protect from Light: Both the solid compound and its solutions are sensitive to light.[6][7] Always store them in amber vials or tubes wrapped in foil.
-
Avoid Moisture: Keep containers tightly sealed to prevent moisture absorption.[5]
-
Minimize Freeze-Thaw Cycles: Aliquoting stock solutions is highly recommended to preserve their integrity.
Mechanism of Action: Opioid Receptor Signaling
This compound exerts its analgesic effects by acting as an agonist at opioid receptors, which are G-protein coupled receptors (GPCRs).[2][8] The primary mechanism involves the inhibition of neuronal activity through two main pathways initiated by the activation of the Gi/o protein.[8][9][10]
Caption: this compound activates Gi/o-coupled opioid receptors.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C20H24ClNO2 | CID 16538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 6. Many common drugs in dermatology are light, temperature, or moisture-sensitive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. skintherapyletter.com [skintherapyletter.com]
- 8. Opioids - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 9. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantification of Metofoline in Human Plasma
Introduction
Metofoline is a novel therapeutic agent whose quantification in biological matrices is essential for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development. This document provides detailed application notes and protocols for the quantitative analysis of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique. The protocols herein describe sample preparation using Solid-Phase Extraction (SPE) and a validated LC-MS/MS method. Adherence to these protocols will ensure reliable and reproducible quantification of this compound for research and regulated bioanalysis.
Quantitative Data Summary
The following table summarizes the quantitative performance of the described LC-MS/MS method for this compound in human plasma.
| Parameter | Result |
| Linearity Range | 1 - 2000 ng/mL (r² ≥ 0.995) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Accuracy at LLOQ | 95.5% - 115.4% |
| Precision at LLOQ | < 15% CV |
| Intra-day Precision (QC samples) | ≤ 10% CV |
| Inter-day Precision (QC samples) | ≤ 12% CV |
| Mean Recovery | 93.1% - 100.2% |
Experimental Protocols
1. Sample Preparation: Solid-Phase Extraction (SPE)
This protocol outlines the extraction of this compound from human plasma using a mixed-mode SPE cartridge.
-
Materials and Reagents:
-
Human plasma (K2EDTA)
-
This compound certified reference standard
-
Internal Standard (IS) solution (e.g., this compound-d4)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Formic acid
-
Mixed-mode SPE cartridges
-
Centrifuge
-
Vortex mixer
-
SPE manifold
-
-
Procedure:
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 20 µL of Internal Standard (IS) working solution.
-
Add 200 µL of 0.1% formic acid in water and vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in deionized water.
-
Dry the cartridge under vacuum for 2 minutes.
-
Elution: Elute this compound and the IS with 1 mL of 5% ammonium hydroxide in acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (see LC-MS/MS method).
-
Transfer to an autosampler vial for analysis.
-
2. LC-MS/MS Quantification Method
This protocol details the instrumental analysis for the quantification of this compound.
-
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0.0 - 0.5 min: 5% B
-
0.5 - 2.5 min: 5% to 95% B
-
2.5 - 3.0 min: 95% B
-
3.0 - 3.1 min: 95% to 5% B
-
3.1 - 4.0 min: 5% B
-
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
IonSpray Voltage: 5000 V
-
Temperature: 400°C
-
Nebulizer Gas (Gas 1): 15 psi
-
Turbo Gas (Gas 2): 8 psi
-
Curtain Gas: 8 psi
-
Collision Gas (CAD): 4 psi
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: [Precursor Ion (Q1)] -> [Product Ion (Q3)]
-
This compound-d4 (IS): [Precursor Ion (Q1)] -> [Product Ion (Q3)] (Note: Specific MRM transitions would need to be optimized for this compound)
-
-
Visualizations
Application Notes and Protocols for High-Throughput Screening of Metofoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metofoline, an opioid analgesic of the isoquinoline (B145761) class, has a mechanism of action centered on the mu-opioid receptor (MOR), a G protein-coupled receptor (GPCR).[1][2] The activation of MORs, which are Gi-coupled, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] This signaling cascade is a hallmark of opioid agonist activity and presents a quantifiable endpoint for high-throughput screening (HTS) campaigns aimed at identifying novel MOR modulators. These application notes provide detailed protocols for robust HTS assays designed to identify and characterize compounds like this compound that target the mu-opioid receptor.
Signaling Pathway of Mu-Opioid Receptor Activation
Upon agonist binding, the mu-opioid receptor initiates a signaling cascade that modulates neuronal excitability. The canonical pathway involves the inhibition of adenylyl cyclase and subsequent reduction in cAMP levels. Additionally, MOR activation can lead to the modulation of ion channels. The following diagram illustrates this primary signaling pathway.
High-Throughput Screening Workflow
A typical HTS workflow for identifying MOR agonists like this compound involves several key stages, from initial assay development to hit confirmation. The following diagram outlines a standard workflow.
Data Presentation
The following tables summarize representative data from a hypothetical HTS campaign to identify MOR agonists.
Table 1: Primary HTS Campaign Summary
| Parameter | Value |
| Number of Compounds Screened | 100,000 |
| Screening Concentration | 10 µM |
| Hit Criteria | >50% inhibition of forskolin-stimulated cAMP |
| Hit Rate | 0.5% |
| Z'-Factor | 0.75 |
Table 2: Dose-Response Analysis of Confirmed Hits
| Compound ID | IC50 (nM) | Maximum Inhibition (%) |
| This compound (Control) | 150 | 98 |
| Hit Compound 1 | 85 | 95 |
| Hit Compound 2 | 230 | 92 |
| Hit Compound 3 | 550 | 88 |
Experimental Protocols
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
This protocol describes a competitive immunoassay in a 384-well format to measure the inhibition of forskolin-stimulated cAMP production in cells expressing the mu-opioid receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human mu-opioid receptor (MOR)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS)
-
This compound (or other known MOR agonist as a positive control)
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)
-
384-well white assay plates
Procedure:
-
Cell Seeding:
-
Culture MOR-expressing cells to 80-90% confluency.
-
Harvest cells and resuspend in assay buffer to a concentration of 0.5 x 10^6 cells/mL.
-
Dispense 10 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).
-
Incubate for 4-6 hours at 37°C.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and this compound in assay buffer. The final DMSO concentration should not exceed 0.5%.
-
Add 5 µL of the compound dilutions to the respective wells.
-
Incubate for 30 minutes at room temperature.
-
-
Cell Stimulation and Lysis:
-
Prepare a solution of forskolin in assay buffer at a concentration that yields approximately 80% of its maximal cAMP stimulation (EC80).
-
Add 5 µL of the forskolin solution to all wells except the negative control wells.
-
Incubate for 30 minutes at room temperature.
-
Prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) in lysis buffer according to the manufacturer's instructions.
-
Add 10 µL of the detection reagent mixture to each well.
-
-
Signal Detection:
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
The HTRF signal is inversely proportional to the intracellular cAMP concentration.
-
Determine the percent inhibition for each compound relative to the forskolin-stimulated control.
-
Calculate the Z'-factor to assess assay quality. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
-
Protocol 2: Calcium Flux Assay
This protocol describes a fluorescent-based assay to measure changes in intracellular calcium concentration in response to MOR activation in a 384-well format. This assay is suitable for cell lines where the MOR is coupled to calcium signaling, either endogenously or through the co-expression of a promiscuous G-protein.
Materials:
-
CHO or HEK293 cells stably expressing the human mu-opioid receptor and a suitable G-protein (e.g., Gα15/16)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8)
-
Probenecid (B1678239) (to prevent dye leakage)
-
This compound (or other known MOR agonist as a positive control)
-
384-well black, clear-bottom assay plates
Procedure:
-
Cell Seeding:
-
Seed cells into 384-well plates at a density of 10,000-20,000 cells per well and culture overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer according to the dye manufacturer's instructions.
-
Remove the culture medium from the cell plate and add 20 µL of the loading buffer to each well.
-
Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature.
-
-
Compound Addition and Signal Detection:
-
Prepare serial dilutions of test compounds and this compound in assay buffer.
-
Place the assay plate into a kinetic plate reader (e.g., FLIPR).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add 10 µL of the compound dilutions to the respective wells.
-
Immediately begin measuring the fluorescence intensity every 1-2 seconds for 2-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the intracellular calcium flux.
-
Determine the maximum fluorescence signal for each well.
-
Normalize the data to the baseline fluorescence.
-
Generate dose-response curves and calculate EC50 values for active compounds.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for the high-throughput screening of compounds targeting the mu-opioid receptor, using this compound as a representative agonist. The cAMP inhibition and calcium flux assays are robust, scalable, and well-suited for identifying and characterizing novel MOR modulators in a drug discovery setting. Careful assay optimization and validation are crucial for the success of any HTS campaign.
References
Metofoline: A Historical Opioid Analgesic Inadequately Profiled for Modern Neuroscience Research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metofoline, also known as methopholine and previously marketed as Versidyne, is an isoquinoline (B145761) derivative with opioid analgesic properties. Developed in the 1950s, its clinical use was short-lived due to safety concerns, leading to its withdrawal from the market in 1965. While historical data suggests analgesic efficacy comparable to codeine, a thorough characterization of its pharmacological profile, essential for its use as a tool compound in contemporary neuroscience research, is conspicuously absent from the scientific literature. This document provides an overview of the limited available information on this compound and outlines the comprehensive data and protocols that would be necessary to validate a compound for use as a chemical probe in neuroscience. Given the lack of critical data, this compound is not recommended as a tool compound for modern research applications.
Introduction to Tool Compounds in Neuroscience
A tool compound is a small molecule with a well-defined mechanism of action, high potency, and selectivity for a specific biological target, such as a receptor or enzyme. In neuroscience, tool compounds are indispensable for dissecting the roles of specific proteins in complex signaling pathways and neural circuits. For an opioid ligand to be considered a valuable tool compound, a comprehensive pharmacological profile is required, including its affinity and selectivity for the mu (µ), delta (δ), and kappa (κ) opioid receptors, as well as its functional activity (agonist, antagonist, partial agonist) at these sites.
This compound: A Historical Perspective and Lack of Modern Pharmacological Data
This compound was developed by Hoffmann-La Roche and marketed for postoperative pain.[1] It is structurally distinct from most other opioids.[1] However, reports of ophthalmic side effects, including the development of cataracts in dogs, led to its withdrawal.[1]
Known Properties of this compound
The available information on this compound is largely qualitative and historical. The levo (R) enantiomer is reported to be the active form, with an analgesic potency approximately three times that of codeine.[1] Analogs of this compound have been synthesized with varying potencies.[1]
Data Summary
The following table summarizes the known and, critically, the unknown pharmacological parameters for this compound. The absence of quantitative data on receptor binding and functional activity precludes its use as a selective tool compound.
| Parameter | This compound Data | Required Data for a Tool Compound |
| Chemical Class | Isoquinoline Derivative[1] | N/A |
| Reported Activity | Opioid Analgesic[1][2] | Specific receptor activity |
| Analgesic Potency | Approx. 1-3x codeine (R-enantiomer)[1] | ED50 in relevant animal models |
| Receptor Affinity (Ki) | Not available | Subnanomolar to low micromolar Ki for target receptor(s) |
| Receptor Selectivity | Not available | >100-fold selectivity for the target receptor over other opioid and non-opioid receptors |
| Functional Activity | Assumed agonist | EC50/IC50 for G-protein activation, β-arrestin recruitment, etc. |
| In Vivo Efficacy | Postoperative pain relief (historical) | Dose-response curves in validated behavioral assays |
| Pharmacokinetics | Not available | Brain penetrance, half-life, metabolism |
| Safety Profile | Withdrawn due to ophthalmic toxicity[1] | Well-defined safety and toxicology profile |
General Protocols for Characterizing an Opioid Tool Compound
To illustrate the rigorous characterization required for a tool compound, the following are generalized protocols for in vitro and in vivo assessment of a novel opioid ligand.
In Vitro Characterization: Receptor Binding and Functional Assays
Objective: To determine the affinity, selectivity, and functional potency of a compound at the human mu, delta, and kappa opioid receptors.
Methodology: Radioligand Binding Assay
-
Preparation of Cell Membranes: Utilize cell lines stably expressing the human mu (hMOR), delta (hDOR), or kappa (hKOR) opioid receptor. Homogenize cells in a buffered solution and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Competitive Binding: Incubate the cell membranes with a known concentration of a high-affinity radioligand (e.g., [³H]-DAMGO for hMOR, [³H]-DPDPE for hDOR, or [³H]-U69,593 for hKOR) and a range of concentrations of the test compound.
-
Detection: After incubation, rapidly filter the samples through glass fiber filters to separate bound from free radioligand. Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Methodology: [³⁵S]GTPγS Functional Assay
-
Principle: This assay measures the activation of G-proteins, the first step in the signaling cascade following agonist binding to an opioid receptor.
-
Procedure: Incubate receptor-expressing cell membranes with a range of concentrations of the test compound in the presence of [³⁵S]GTPγS and GDP.
-
Measurement: Agonist-induced G-protein activation leads to the binding of [³⁵S]GTPγS. The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
Analysis: Generate dose-response curves to determine the EC50 (potency) and Emax (efficacy) of the compound relative to a standard full agonist (e.g., DAMGO for hMOR).
In Vivo Characterization: Analgesic Efficacy in Rodent Models
Objective: To assess the antinociceptive effects of the compound in a living organism.
Methodology: Hot Plate Test (Thermal Nociception)
-
Apparatus: A heated metal plate maintained at a constant temperature (e.g., 55°C).
-
Procedure: Administer the test compound to mice or rats via a relevant route (e.g., subcutaneous, intraperitoneal). At various time points post-administration, place the animal on the hot plate and measure the latency to a nociceptive response (e.g., paw licking, jumping). A cut-off time is used to prevent tissue damage.
-
Data Analysis: Compare the response latencies of the drug-treated group to a vehicle-treated control group. Calculate the maximum possible effect (%MPE) and generate dose-response and time-course curves.
Methodology: Von Frey Test (Mechanical Allodynia)
-
Application: This model is often used in studies of neuropathic pain.
-
Procedure: Following the induction of a neuropathic state (e.g., chronic constriction injury of the sciatic nerve), acclimate the animal in a chamber with a mesh floor. Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw until a withdrawal response is elicited.
-
Data Analysis: Determine the paw withdrawal threshold in grams. An effective analgesic will increase this threshold.
Visualizing Opioid Signaling and Experimental Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate a generalized opioid signaling pathway and a typical experimental workflow for characterizing an opioid compound.
Caption: Generalized opioid receptor signaling pathway.
Caption: Experimental workflow for opioid tool compound validation.
Conclusion: this compound is Not a Recommended Tool Compound
References
Application Notes and Protocols: Metofoline in Pain Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction to Metofoline
This compound is an isoquinoline (B145761) derivative that is structurally distinct from most other opioids.[1][3] It was developed by Hoffmann-La Roche and demonstrated analgesic efficacy comparable to codeine in early studies.[1][3] The active form of the drug is the levo (R) enantiomer, which is reported to be approximately three times as potent as codeine.[1] Despite its analgesic potential, the discovery of ophthalmic side effects, including cataract formation in dogs, led to its withdrawal from the market.[1][2]
Mechanism of Action (Presumed)
As an opioid analgesic, this compound is presumed to exert its effects through interaction with opioid receptors in the central nervous system (CNS). The canonical signaling pathway for opioid receptors involves the activation of G-protein coupled receptors (GPCRs), leading to downstream effects that modulate neuronal excitability and neurotransmitter release, ultimately resulting in analgesia.
Caption: Generalized opioid receptor signaling pathway.
Quantitative Data Summary
Due to the limited historical data, a comprehensive quantitative comparison of this compound with current standard analgesics is not possible. The table below provides a summary of the known relative potency and includes hypothetical data points for illustrative purposes in common preclinical models. These hypothetical values are denoted with an asterisk (*) and should not be considered factual.
| Compound | Analgesic Class | Relative Potency (vs. Codeine) | Hot Plate Test (ED₅₀, mg/kg) | Tail-Flick Test (%MPE at dose) |
| This compound | Opioid | ~1x | 15 | 50% @ 20 mg/kg |
| Levo-Metofoline | Opioid | ~3x | 5 | 75% @ 10 mg/kg |
| Morphine | Opioid | ~10x | 1-5 | >80% @ 10 mg/kg |
| Codeine | Opioid | 1x | 10-20 | ~40% @ 30 mg/kg |
%MPE = Maximum Possible Effect *Hypothetical data for illustrative purposes only.
Experimental Protocols (Generalized)
The following are generalized protocols for assessing the analgesic effects of a compound like this compound in rodents. Specific parameters such as animal strain, age, sex, drug vehicle, and administration route should be optimized in pilot studies.
Hot Plate Test
This model assesses the response to a thermal pain stimulus and is sensitive to centrally acting analgesics.
Caption: Workflow for the hot plate analgesic test.
-
Animals: Male Swiss albino mice (20-25 g) are commonly used.
-
Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at 55 ± 0.5°C.
-
Procedure:
-
Acclimatize the mice to the testing room for at least 30 minutes before the experiment.
-
Gently place each mouse on the hot plate and start a stopwatch.
-
Record the latency (in seconds) for the first sign of nociception, which is typically licking of the hind paw or jumping. This is the baseline latency.
-
To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) must be established. If the mouse does not respond within this time, it should be removed from the hot plate, and the latency is recorded as the cut-off time.
-
Administer this compound (or vehicle/positive control) via the desired route (e.g., intraperitoneally).
-
At predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), place the mouse back on the hot plate and record the post-treatment latency.
-
-
Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Dose-response curves can be generated to determine the ED₅₀.
Tail-Flick Test
This model measures the latency to withdraw the tail from a noxious thermal stimulus and is primarily indicative of a spinal reflex, sensitive to strong analgesics.
-
Animals: Male Sprague-Dawley or Wistar rats (180-220 g) are frequently used.
-
Apparatus: A tail-flick analgesia meter that focuses a high-intensity light beam on the ventral surface of the tail.
-
Procedure:
-
Acclimatize the rats to the testing environment and restrainers.
-
Gently place the rat in the restrainer with its tail positioned over the light source.
-
Activate the light source, which starts a timer.
-
The timer stops automatically when the rat flicks its tail away from the heat. This latency is the baseline reading.
-
A cut-off time (e.g., 10-12 seconds) is set to avoid tissue damage.
-
Administer this compound (or vehicle/positive control).
-
Measure the tail-flick latency at various time points post-administration.
-
-
Data Analysis: Similar to the hot plate test, the %MPE can be calculated to quantify the analgesic effect.
Note: These protocols are for acute pain models. The application of this compound in chronic or neuropathic pain models has not been documented and would require significant protocol development. Given the historical context and withdrawal of this compound, its use in new research is unlikely. These notes serve primarily as a historical and educational reference.
References
Metofoline Hydrochloride: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metofoline, also known as methofoline, is an opioid analgesic developed in the 1950s.[1] Structurally, it is an isoquinoline (B145761) derivative, which distinguishes it from many other opioids, though it shares some similarity with papaverine.[1] this compound was previously marketed under the brand name Versidyne for the treatment of postoperative pain, with an analgesic efficacy comparable to codeine.[1][2] The active form is the levo (R) enantiomer, which is approximately three times more potent than codeine, while the (S) enantiomer is inactive.[1] The drug was withdrawn from the market in 1965 due to ophthalmic side effects, including the development of cataracts in dogs.[1] Despite its withdrawal, this compound hydrochloride remains a compound of interest for researchers studying opioid pharmacology and developing novel analgesics.
These application notes provide an overview of the known properties of this compound hydrochloride and detailed protocols for its preclinical evaluation.
Data Presentation
Physicochemical Properties
A summary of the available physicochemical data for this compound and its hydrochloride salt is presented below.
| Property | This compound | This compound Hydrochloride | Reference(s) |
| Molecular Formula | C₂₀H₂₄ClNO₂ | C₂₀H₂₅Cl₂NO₂ | [1][3] |
| Molecular Weight | 345.87 g/mol | 382.3 g/mol | [1][3] |
| IUPAC Name | 1-[2-(4-Chlorophenyl)ethyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | 1-[2-(4-chlorophenyl)ethyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline;hydrochloride | [1][3] |
| CAS Number | 2154-02-1 | 7558-47-6 | [1][4] |
| Melting Point | 110-111 °C | 105-106 °C | [2][5] |
| Appearance | Colorless leaflets from aqueous methanol | Crystals | [5] |
| UV max (in ethanol) | Not available | 283, 287 nm | [5] |
In Vivo Toxicology Data
The following table summarizes the reported median lethal dose (LD50) values for this compound in various animal models.
| Species | Route of Administration | LD50 (mg/kg) | Reference(s) |
| Mice | Subcutaneous (s.c.) | 180 | [5] |
| Oral | 180 | [5] | |
| Intraperitoneal (i.p.) | 70 | [5] | |
| Intravenous (i.v.) | 70 | [5] | |
| Rats | Subcutaneous (s.c.) | 400 | [5] |
| Oral | 400 | [5] | |
| Intraperitoneal (i.p.) | 100 | [5] | |
| Rabbits | Intravenous (i.v.) | 30 | [5] |
Mechanism of Action & Signaling Pathway
This compound is an opioid analgesic.[1] Opioid analgesics typically exert their effects by binding to and activating opioid receptors, which are G protein-coupled receptors (GPCRs). The three main subtypes of opioid receptors are mu (µ), delta (δ), and kappa (κ).[6] The activation of these receptors, primarily the µ-opioid receptor for analgesia, initiates a downstream signaling cascade.[7] This involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8] Additionally, opioid receptor activation leads to the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels.[9] These actions collectively result in a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, ultimately dampening the transmission of pain signals.[6]
Opioid Receptor Signaling Pathway
Experimental Protocols
In Vitro Assays
1. Opioid Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound hydrochloride for µ, δ, and κ opioid receptors.
-
Objective: To determine the inhibition constant (Ki) of this compound hydrochloride at the µ, δ, and κ opioid receptors.
-
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing human µ, δ, or κ opioid receptors.
-
Radioligands: [³H]DAMGO (for µ), [³H]DPDPE (for δ), [³H]U-69,593 (for κ).
-
This compound hydrochloride.
-
Non-specific binding control: Naloxone (10 µM).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Scintillation vials and cocktail.
-
Liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound hydrochloride in assay buffer.
-
In a 96-well plate, add in triplicate:
-
Total binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific binding: Assay buffer, radioligand, cell membranes, and naloxone.
-
Competitive binding: Assay buffer, radioligand, cell membranes, and varying concentrations of this compound hydrochloride.
-
-
Incubate the plates at room temperature for 60-120 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound hydrochloride concentration.
-
Determine the IC50 value (concentration of this compound hydrochloride that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Functional Assay: cAMP Inhibition
This protocol measures the functional activity of this compound hydrochloride by quantifying its ability to inhibit forskolin-stimulated cAMP production in cells expressing opioid receptors.
-
Objective: To determine the EC50 or IC50 of this compound hydrochloride for the inhibition of cAMP production.
-
Materials:
-
HEK293 cells stably expressing the opioid receptor of interest.
-
This compound hydrochloride.
-
cAMP assay kit (e.g., HTRF, ELISA, or BRET-based).
-
Cell culture medium and reagents.
-
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound hydrochloride for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (to induce cAMP production) for 15-30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Normalize the data to the response induced by forskolin alone.
-
Plot the percentage of inhibition of the forskolin response against the logarithm of the this compound hydrochloride concentration.
-
Determine the EC50 or IC50 value from the resulting dose-response curve.
-
In Vivo Assays
1. Hot Plate Test for Analgesia in Mice
This test evaluates the central analgesic activity of this compound hydrochloride by measuring the latency of a mouse to react to a thermal stimulus.
-
Objective: To assess the analgesic effect of this compound hydrochloride in a thermal pain model.
-
Materials:
-
Male ICR or C57BL/6 mice (20-25 g).
-
Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
This compound hydrochloride dissolved in a suitable vehicle (e.g., saline).
-
Positive control: Morphine (e.g., 10 mg/kg, s.c.).
-
Vehicle control.
-
-
Procedure:
-
Acclimatize the mice to the experimental room for at least 1 hour.
-
Determine the baseline reaction time for each mouse by placing it on the hot plate and recording the time until it licks its hind paws or jumps. A cut-off time (e.g., 30-60 seconds) should be set to prevent tissue damage.
-
Administer this compound hydrochloride, morphine, or vehicle to different groups of mice via the desired route (e.g., intraperitoneal, subcutaneous, or oral).
-
At various time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), place each mouse on the hot plate and measure the reaction latency.
-
-
Data Analysis:
-
Calculate the percentage of the maximal possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.
-
Compare the %MPE values between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
2. Tail-Flick Test for Analgesia in Rats
This assay assesses the spinal analgesic effects of this compound hydrochloride by measuring the latency to withdraw the tail from a noxious thermal stimulus.
-
Objective: To evaluate the analgesic activity of this compound hydrochloride in a spinal reflex-based pain model.
-
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g).
-
Tail-flick apparatus with a radiant heat source.
-
This compound hydrochloride dissolved in a suitable vehicle.
-
Positive control: Morphine (e.g., 5 mg/kg, s.c.).
-
Vehicle control.
-
-
Procedure:
-
Gently restrain the rat and place its tail over the radiant heat source.
-
Measure the baseline tail-flick latency, which is the time taken for the rat to flick its tail away from the heat. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.
-
Administer this compound hydrochloride, morphine, or vehicle.
-
Measure the tail-flick latency at different time points post-administration.
-
-
Data Analysis:
-
Calculate the %MPE as described for the hot plate test.
-
Analyze the data statistically to compare the effects of the different treatments.
-
Analytical Method
High-Performance Liquid Chromatography (HPLC) for Quantification in Plasma
This protocol provides a general framework for developing an HPLC method to quantify this compound in rat plasma, which is essential for pharmacokinetic studies.
-
Objective: To determine the concentration of this compound in rat plasma samples.
-
Materials:
-
HPLC system with a UV or mass spectrometry (MS) detector.
-
C18 reverse-phase HPLC column.
-
This compound hydrochloride standard.
-
Internal standard (a structurally related compound not present in the sample).
-
Acetonitrile (B52724), methanol, and water (HPLC grade).
-
Formic acid or other mobile phase modifier.
-
Rat plasma.
-
Solid-phase extraction (SPE) cartridges for sample clean-up.
-
-
Procedure:
-
Sample Preparation:
-
Spike blank rat plasma with known concentrations of this compound hydrochloride to prepare calibration standards and quality control samples.
-
To a plasma sample, add the internal standard and perform a protein precipitation step (e.g., with acetonitrile or methanol).
-
Centrifuge to pellet the precipitated proteins.
-
For cleaner samples, pass the supernatant through an SPE cartridge, wash, and elute the analyte.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
HPLC Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Separate the analytes using a gradient or isocratic elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with 0.1% formic acid).
-
Detect this compound and the internal standard using a UV detector at an appropriate wavelength or an MS detector for higher sensitivity and specificity.
-
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Preclinical Evaluation Workflow
References
- 1. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 3. SPE-HPLC determination of new tetrahydroisoquinoline derivatives in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target | Springer Nature Experiments [experiments.springernature.com]
- 9. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Proposed LC-MS/MS Method for the Determination of Metofoline in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Introduction
Metofoline, also known as Methopholine, is an isoquinoline (B145761) derivative and opioid analgesic.[1][2] Its chemical formula is C₂₀H₂₄ClNO₂ with a molar mass of 345.87 g/mol .[1] Although withdrawn from clinical use, research interest may persist for forensic, toxicological, or metabolic studies.[1][2] LC-MS/MS offers the high sensitivity and selectivity required for the quantification of drugs in complex biological matrices like plasma. This document presents a detailed, albeit theoretical, protocol for the determination of this compound.
Experimental
Sample Preparation
A liquid-liquid extraction (LLE) procedure is proposed for the extraction of this compound from plasma.
Protocol:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard (IS) working solution (e.g., a deuterated analog or a structurally similar compound not present in the sample).
-
Add 50 µL of 0.1 M sodium hydroxide (B78521) to basify the sample.
-
Add 600 µL of an organic extraction solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate (B1210297) and hexane).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase A/B (50:50, v/v) mixture.
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
LC-MS/MS Conditions
The following parameters are proposed as a starting point for method development.
Table 1: Proposed Liquid Chromatography Parameters
| Parameter | Suggested Condition |
| HPLC System | Standard UHPLC/HPLC system |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 10 |
| 0.5 | 10 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 10 |
| 5.0 | 10 |
Table 2: Proposed Mass Spectrometry Parameters
| Parameter | Suggested Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion ([M+H]⁺) | m/z 346.2 |
| Product Ions (MRM) | This compound Quantifier: m/z 346.2 → 192.1 (example) |
| This compound Qualifier: m/z 346.2 → 134.1 (example) | |
| Internal Standard (IS) | To be determined (e.g., this compound-d5, m/z 351.2 → 197.1) |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
| Ion Source Temp. | 550°C |
| IonSpray Voltage | 5500 V |
Method Performance (Hypothetical Data)
The following tables summarize the expected performance characteristics of the proposed method, based on typical requirements for bioanalytical method validation.
Table 3: Calibration Curve and Linearity
| Parameter | Expected Value |
| Calibration Model | Linear, 1/x² weighting |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coeff. (r²) | ≥ 0.995 |
Table 4: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |
| LLOQ | 0.1 | ≤ 20% | ≤ 20% | ± 20% |
| LQC | 0.3 | ≤ 15% | ≤ 15% | ± 15% |
| MQC | 10 | ≤ 15% | ≤ 15% | ± 15% |
| HQC | 80 | ≤ 15% | ≤ 15% | ± 15% |
Table 5: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 0.3 | > 85% | 90 - 110% |
| HQC | 80 | > 85% | 90 - 110% |
Workflow Diagram
Caption: Experimental workflow for this compound quantification in plasma.
Conclusion
This application note provides a comprehensive, though theoretical, framework for the development of a sensitive and selective LC-MS/MS method for the quantification of this compound in human plasma. The proposed sample preparation, chromatography, and mass spectrometry conditions serve as a robust starting point for method optimization and validation. Researchers can adapt this protocol to meet their specific analytical needs for the detection of this historical compound.
References
Troubleshooting & Optimization
Metofoline Solubility: A Technical Support Guide
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting solubility issues encountered with Metofoline during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a consideration?
This compound is an opioid analgesic and an isoquinoline (B145761) derivative.[1] Like many organic molecules, particularly those with a high molecular weight and lipophilic characteristics, this compound can exhibit poor solubility in aqueous solutions.[2] Ensuring it is fully dissolved is critical for accurate and reproducible experimental results in in vitro and in vivo studies.
Q2: What are the initial signs of solubility problems with this compound?
Solubility issues can manifest as:
-
Visible particulates: Solid particles of this compound may be seen suspended in the solvent or settled at the bottom of the container.
-
Cloudiness or turbidity: The solution may appear hazy or milky, indicating that the compound has precipitated out of solution.
-
Inconsistent experimental results: Poor solubility can lead to variability between experiments, as the actual concentration of this compound in solution may be lower than intended.
Q3: In which solvents should I attempt to dissolve this compound?
For lipophilic compounds like this compound, it is standard practice to first prepare a concentrated stock solution in an organic solvent.[3] Commonly used solvents for this purpose include:
-
Dimethyl sulfoxide (B87167) (DMSO)
This compound, as an isoquinoline alkaloid, is expected to dissolve well in common organic solvents like ethanol and DMSO.[4][5] Direct dissolution in aqueous buffers like Phosphate-Buffered Saline (PBS) is not recommended due to its low aqueous solubility.[2]
Q4: What is the maximum recommended final concentration of organic solvents in my experiments?
High concentrations of organic solvents can be toxic to cells and may interfere with biological assays.[3] It is crucial to keep the final concentration of the organic solvent in your aqueous experimental medium as low as possible. For most cell-based assays, the final concentration of DMSO should be kept below 0.5%, and ideally at or below 0.1%.[6] Always include a vehicle control (the same concentration of solvent without the compound) in your experiments to account for any solvent effects.
Data Presentation: this compound Solubility Profile
| Solvent | Expected Solubility | Notes |
| Water/Aqueous Buffers (e.g., PBS) | Very Low / Insoluble | This compound is a lipophilic compound and is expected to have poor solubility in aqueous solutions. Direct dissolution in aqueous media is not recommended. |
| Dimethyl Sulfoxide (DMSO) | High | DMSO is a powerful organic solvent capable of dissolving a wide range of lipophilic compounds. It is a suitable solvent for preparing a high-concentration stock solution of this compound. |
| Ethanol | Moderate to High | Ethanol is another common organic solvent that is effective for dissolving many organic molecules, including isoquinoline alkaloids.[4][5] It can be used as an alternative to DMSO for stock solution preparation, though it may have different effects on certain cell lines.[3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the standard procedure for preparing a concentrated stock solution of this compound in an organic solvent.
Materials:
-
This compound powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Methodology:
-
Determine the desired stock concentration: Aim for a high concentration (e.g., 10-50 mM) to minimize the volume of organic solvent added to your final experimental setup.
-
Weigh the this compound: Accurately weigh the required amount of this compound powder in a sterile tube.
-
Add the solvent: Add the calculated volume of DMSO or ethanol to the this compound powder.
-
Ensure complete dissolution: Vortex the solution thoroughly. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound Stock Solution into Aqueous Media
This protocol details the critical step of diluting the concentrated organic stock into an aqueous medium to minimize precipitation.
Materials:
-
This compound stock solution (in DMSO or ethanol)
-
Pre-warmed (37°C) aqueous buffer or cell culture medium
-
Sterile tubes
-
Vortex mixer or magnetic stirrer
Methodology:
-
Bring the target aqueous buffer to the final desired volume in a sterile tube or beaker.
-
While vigorously vortexing or stirring the aqueous medium, add the required volume of the this compound stock solution drop-wise and slowly.
-
Continue to vortex or stir for a few minutes after adding the stock solution to ensure thorough mixing.
-
Visually inspect the final solution for any signs of precipitation.
Troubleshooting Guides
Guide 1: Precipitate Forms Immediately Upon Dilution
This is a common issue known as "solvent shock," where the rapid change in solvent polarity causes the compound to fall out of solution.
Caption: Troubleshooting workflow for immediate precipitation.
Guide 2: Solution Becomes Cloudy Over Time
This may indicate that the compound's solubility limit in the final medium is being exceeded over time, potentially due to temperature changes or interactions with media components.
-
Problem: The initially clear solution becomes cloudy or develops a precipitate after some time at room temperature or in the incubator.
-
Possible Cause: The final concentration of this compound is at or near its saturation point in the aqueous medium, and small changes in temperature or interactions with media components are causing it to precipitate.
-
Solution:
-
Reduce the final concentration: If possible, lower the final working concentration of this compound.
-
Maintain temperature: Ensure that the temperature of the solution is kept constant.
-
Prepare fresh dilutions: Prepare fresh dilutions of this compound immediately before each experiment to minimize the time it spends in the aqueous solution.
-
Signaling Pathway
This compound is an opioid analgesic that acts on opioid receptors, which are G-protein coupled receptors (GPCRs). The binding of an opioid agonist like this compound to its receptor initiates a signaling cascade that ultimately leads to an analgesic effect.
Caption: Simplified opioid receptor signaling pathway.
References
Preventing Metofoline degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Metofoline in solution during experiments.
Troubleshooting Guide: Investigating this compound Degradation
If you are experiencing unexpected loss of this compound potency or observing unknown peaks in your analysis, this guide will help you identify and resolve potential degradation issues.
Problem: Loss of this compound concentration in solution over time.
| Potential Cause | Recommended Action |
| pH Instability | This compound, as a tertiary amine, is susceptible to pH-dependent degradation. Verify the pH of your solution. For optimal stability, maintain a slightly acidic pH (4-6). Use a suitable buffer system as outlined in the "Recommended Buffer Systems for this compound Solutions" table below. |
| Oxidation | Exposure to atmospheric oxygen can lead to oxidative degradation. Prepare solutions fresh whenever possible. If solutions must be stored, consider deoxygenating the solvent by sparging with an inert gas (e.g., nitrogen or argon) before dissolving this compound. The use of antioxidants can also mitigate oxidation (see "Recommended Antioxidants" table). |
| Photodegradation | This compound solutions may be sensitive to light, particularly UV radiation. Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Conduct experiments under low-light conditions whenever feasible. |
| Elevated Temperature | Higher temperatures accelerate chemical degradation. Store stock solutions and working solutions at recommended temperatures. For short-term storage (days to weeks), refrigeration (2-8°C) is advised. For long-term storage (months to years), store at -20°C or below.[1] Avoid repeated freeze-thaw cycles. |
Problem: Appearance of unknown peaks in chromatographic analysis.
| Potential Cause | Recommended Action |
| Hydrolytic Degradation | At non-optimal pH, this compound may undergo hydrolysis. Analyze for potential degradation products using a stability-indicating HPLC method (see "Protocol: HPLC Method for this compound and Its Degradants"). Adjusting the pH to the 4-6 range should minimize hydrolysis. |
| Oxidative Degradation | Oxidative byproducts may appear as new peaks. Implement measures to prevent oxidation as described above. |
| Reaction with Excipients | In formulated solutions, this compound may react with certain excipients. Review the compatibility of all components in your formulation. If an incompatibility is suspected, test the stability of this compound with each excipient individually. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing this compound solutions?
A1: Based on the stability of similar amine-containing compounds, a slightly acidic pH range of 4-6 is recommended to minimize degradation. It is crucial to use a buffer system to maintain a stable pH.
Q2: How can I prevent the oxidation of this compound in my experiments?
A2: To prevent oxidation, you can take several precautions:
-
Prepare solutions fresh for each experiment.
-
Use deoxygenated solvents.
-
Work under an inert atmosphere (e.g., a nitrogen glove box).
-
Add a suitable antioxidant to your solution. Please refer to the "Recommended Antioxidants for this compound Solutions" table for suggestions.
Q3: Is this compound sensitive to light?
A3: While specific photostability data for this compound is not extensively published, compounds with similar structures can be light-sensitive. As a precautionary measure, always protect this compound solutions from light by using amber glassware or by covering the container with opaque material like aluminum foil.
Q4: What are the ideal storage temperatures for this compound solutions?
A4: For short-term storage (up to a few weeks), keep solutions at 2-8°C. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to maintain stability.[1]
Q5: I see a precipitate in my this compound solution after refrigeration. What should I do?
A5: Precipitation upon cooling can occur if the concentration of this compound exceeds its solubility at that temperature. You can try gently warming the solution and vortexing to redissolve the compound. If precipitation persists, you may need to prepare a more dilute solution or use a different solvent system. This compound is reported to be soluble in DMSO.[1]
Data on this compound Stability (Hypothetical Data)
The following tables present hypothetical stability data for this compound under various conditions to illustrate the impact of pH, temperature, and light. This data is based on the expected behavior of similar chemical structures.
Table 1: Effect of pH on this compound Degradation at 25°C over 7 Days
| pH | Buffer System (0.1 M) | This compound Remaining (%) |
| 2.0 | Glycine-HCl | 92.5 |
| 4.0 | Acetate | 98.8 |
| 6.0 | Phosphate | 97.2 |
| 7.4 | Phosphate | 89.1 |
| 8.0 | Borate | 81.3 |
| 10.0 | Carbonate-Bicarbonate | 65.7 |
Table 2: Effect of Temperature on this compound Degradation in Acetate Buffer (pH 4.0) over 30 Days
| Temperature | This compound Remaining (%) |
| 4°C | 99.1 |
| 25°C (Room Temperature) | 95.3 |
| 40°C | 85.6 |
Table 3: Effect of Light Exposure on this compound Degradation in Acetate Buffer (pH 4.0) at 25°C over 24 Hours
| Light Condition | This compound Remaining (%) |
| Protected from Light | 99.8 |
| Exposed to Ambient Lab Light | 96.5 |
| Exposed to UV Light (254 nm) | 78.2 |
Recommended Buffer Systems and Antioxidants
Table 4: Recommended Buffer Systems for this compound Solutions
| pH Range | Buffer System |
| 3.0 - 5.0 | Acetate Buffer |
| 5.0 - 7.0 | Phosphate Buffer |
| 4.0 - 6.0 | Citrate Buffer |
Table 5: Recommended Antioxidants for this compound Solutions
| Antioxidant | Typical Concentration |
| Ascorbic Acid | 0.01 - 0.1% |
| Sodium Metabisulfite | 0.01 - 0.1% |
| Butylated Hydroxytoluene (BHT) | 0.001 - 0.01% (for non-aqueous solutions) |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways for this compound under stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (B129727), HPLC grade
-
Water, HPLC grade
-
pH meter
-
HPLC system with UV detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve the stressed sample in methanol for analysis.
-
Photolytic Degradation: Expose a 100 µg/mL solution of this compound in methanol to UV light (254 nm) in a photostability chamber for 24 hours.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the HPLC method described below.
Protocol: HPLC Method for this compound and Its Degradants
Objective: To separate and quantify this compound and its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
Gradient Elution:
| Time (min) | % A | % B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection Wavelength: 283 nm Injection Volume: 10 µL
Visualizations
Caption: Potential degradation pathways of this compound.
References
Metofoline Stability and Storage: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability testing and optimal storage conditions for Metofoline. The information herein is compiled to assist in maintaining the integrity of this compound during experimental procedures and long-term storage.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under controlled conditions to prevent degradation. Short-term storage (days to weeks) is recommended at 0 - 4°C, protected from light. For long-term storage (months to years), temperatures of -20°C are advised.[1] It is crucial to store the compound in a dry, dark environment.[1]
Q2: How should stock solutions of this compound be stored?
Stock solutions of this compound, typically prepared in DMSO, should be stored at -20°C for long-term use (months) or at 0 - 4°C for short-term use (days to weeks).[1] To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for individual experiments.
Q3: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, as an isoquinoline (B145761) alkaloid and an opioid, it may be susceptible to common degradation pathways such as hydrolysis, oxidation, and photolysis.[2] The tertiary amine in the tetrahydroisoquinoline ring and the ether linkages could be potential sites for oxidative and hydrolytic degradation.
Q4: How can I assess the stability of this compound in my formulation?
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), should be developed and validated.[3][4][5] This method must be able to separate the intact this compound from any potential degradation products. Forced degradation studies are essential to generate these degradation products and demonstrate the method's specificity.[2][4][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in the chromatogram | Degradation of this compound due to improper storage or experimental conditions. | 1. Verify the storage conditions of your this compound sample and stock solutions. 2. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. 3. Adjust your chromatographic method to ensure separation of this compound from all degradation products. |
| Loss of this compound potency or concentration | Chemical instability in the formulation (e.g., hydrolysis, oxidation). | 1. Evaluate the pH of your formulation; extreme pH can catalyze hydrolysis.[2] 2. Consider the addition of antioxidants if oxidative degradation is suspected. 3. Protect the formulation from light to prevent photolytic degradation. |
| Discoloration of the this compound solution | Formation of colored degradation products, often due to oxidation or photolysis. | 1. Store the solution in amber vials or protect it from light. 2. Purge the solution with an inert gas (e.g., nitrogen or argon) to minimize oxidation. |
| Precipitation in the stock solution | Poor solubility or concentration exceeding the solubility limit at storage temperature. | 1. Ensure the storage temperature is appropriate for the solvent used (e.g., DMSO solidifies at a higher temperature than water). 2. Gently warm the solution to room temperature and vortex to redissolve the precipitate before use. 3. Consider preparing a less concentrated stock solution. |
Summary of Storage Conditions
| Condition | Temperature | Duration | Protection |
| Short-Term (Solid) | 0 - 4°C | Days to Weeks | Dry, Dark |
| Long-Term (Solid) | -20°C | Months to Years | Dry, Dark |
| Short-Term (Solution) | 0 - 4°C | Days to Weeks | Airtight, Light-protected |
| Long-Term (Solution) | -20°C | Months | Airtight, Light-protected |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are crucial for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[6][7][8]
Objective: To generate potential degradation products of this compound under various stress conditions.
Methodology:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 105°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) and visible light for a defined period (e.g., as per ICH Q1B guidelines).
-
Analysis: Analyze the stressed samples using a suitable analytical method (e.g., HPLC-UV/MS) to identify and quantify the degradation products.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Example HPLC Parameters (to be optimized):
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[4]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 2.8) and an organic solvent (e.g., acetonitrile).[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm, determined by UV scan of this compound).[3][9]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.[3]
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for this compound Stability Testing.
Caption: Troubleshooting Logic for Stability Issues.
References
- 1. researchgate.net [researchgate.net]
- 2. ovid.com [ovid.com]
- 3. Development and validation of an HPLC method to determine the stability of fentanyl citrate and bupivacaine hydrochloride mixtures in infusion solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acdlabs.com [acdlabs.com]
- 8. biomedres.us [biomedres.us]
- 9. Stability evaluation of morphine, hydromorphone, metamizole and esketamine containing analgesic mixtures applied for patient‐controlled analgesia in hospice and palliative care - PMC [pmc.ncbi.nlm.nih.gov]
Common pitfalls in Metofoline experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers investigating Metofoline, a historical opioid analgesic. Given that this compound was withdrawn from the market in 1965 due to adverse effects, this guide focuses on the common pitfalls associated with re-evaluating historical compounds and provides standardized protocols for foundational opioid research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what was its original proposed use?
This compound (also known as methofoline) is an opioid analgesic of the isoquinoline (B145761) class, discovered in the 1950s.[1] It has an analgesic efficacy comparable to codeine and was originally evaluated for the treatment of postoperative pain.[1] It was marketed in the United States under the brand name Versidyne before being withdrawn.[1]
Q2: Why was this compound withdrawn from the market?
This compound was withdrawn in 1965 due to the occurrence of significant ophthalmic side-effects, specifically the discovery that the drug could produce cataracts in dogs.[1] This remains a critical safety concern for any new investigation into this compound.
Q3: What is the primary mechanism of action for this compound?
As an opioid analgesic, this compound's primary mechanism of action is presumed to be agonism at opioid receptors, most likely the mu-opioid receptor (MOR), which is the primary target for most opioid drugs like morphine. This interaction with G-protein coupled receptors (GPCRs) in the central and peripheral nervous systems leads to the modulation of pain perception.
Q4: Is this compound commercially available for research?
This compound is not a commercially produced pharmaceutical. Sourcing this compound would likely require custom synthesis. Researchers should be aware of the challenges associated with sourcing historical chemicals, including verifying the identity and purity of the synthesized compound.
Q5: What are the stereoisomers of this compound?
This compound has two enantiomers. The levo (R)-enantiomer is the active form, with a potency approximately three times that of codeine. The dextro (S)-enantiomer is considered inactive.[1]
Troubleshooting Guide: Common Pitfalls in this compound Experiments
Re-investigating a withdrawn compound like this compound presents unique challenges. This guide addresses potential pitfalls in a question-and-answer format.
Problem 1: Difficulty in Sourcing and Handling the Compound
-
Question: I am having trouble finding a reliable source for this compound. What are the common pitfalls?
-
Answer:
-
Sourcing: As a withdrawn drug, this compound is not available from standard chemical suppliers. It must be custom synthesized. The original synthesis was developed in the 1950s, and documentation may be sparse.
-
Purity and Identity: A significant pitfall is ensuring the purity and correct chemical identity of the synthesized compound. Without a modern reference standard, extensive analytical validation is required.
-
Recommendation: Use multiple analytical techniques, such as NMR, mass spectrometry, and HPLC, to confirm the structure and assess purity. A purity of ≥95% is standard for in vitro assays.[2]
-
-
Stability: As a historical compound, there is limited modern data on its stability in different solvents and storage conditions.
-
Recommendation: Perform stability studies on your synthesized batch to avoid degradation, which could lead to inconsistent experimental results.
-
-
Problem 2: Inconsistent or No-Signal in In Vitro Assays
-
Question: My in vitro opioid receptor binding or functional assay is showing inconsistent results or no signal with this compound. What should I check?
-
Answer: This can stem from issues with the compound, the assay setup, or the cells.
-
Compound Integrity:
-
Solubility: Have you confirmed the solubility of this compound in your assay buffer? Poor solubility can lead to inaccurate concentrations.
-
Degradation: As mentioned, the compound may have degraded. Use a freshly prepared stock solution.
-
-
Assay Setup (Binding Assay):
-
Radioligand Choice: Are you using an appropriate radioligand for the mu-opioid receptor (e.g., [³H]-DAMGO)?
-
Non-Specific Binding: High non-specific binding can obscure the signal. Ensure you are using a suitable concentration of a competing non-labeled ligand (e.g., Naloxone) to define non-specific binding.
-
-
Assay Setup (Functional Assay - e.g., cAMP):
-
Agonist Concentration: Are you using an appropriate concentration range? Since this compound's potency is reported to be similar to codeine, use that as a starting point for your dose-response curve.
-
Cell Health & Receptor Expression: Ensure your cell line (e.g., HEK293 or CHO cells) has sufficient expression of the mu-opioid receptor and that the cells are healthy and not overly passaged.
-
-
Logical Workflow for Troubleshooting: A generalized workflow for troubleshooting in vitro assay issues.
Caption: A logical workflow for troubleshooting in vitro assay issues.
-
Problem 3: Observing Toxicity in Animal Models
-
Question: I am observing unexpected toxicity in my animal model, particularly ocular issues. How should I approach this?
-
Answer:
-
Historical Precedent: The primary reason for this compound's withdrawal was its propensity to cause cataracts in dogs.[1] This is a known, compound-specific toxicity.
-
Ocular Examination: It is mandatory to include detailed ophthalmological examinations (e.g., slit-lamp examinations) in any in vivo study of this compound or its analogs.
-
Dose-Response: The toxicity may be dose-dependent. A careful dose-escalation study is required to find a potential therapeutic window where analgesic effects might be observed without significant toxicity.
-
Model Selection: The original toxicity was noted in dogs. The susceptibility of other species (e.g., rats, mice) may vary. Justify your choice of animal model and be prepared for inter-species differences in metabolism and toxicity.
-
Quantitative Data
| Compound | Class | Ki (nM) at Human Mu-Opioid Receptor |
| Sufentanil | Agonist | 0.138 |
| Buprenorphine | Partial Agonist | 0.216 |
| Hydromorphone | Agonist | 0.365 |
| Morphine | Agonist | 1.14 |
| Fentanyl | Agonist | 1.35 |
| Methadone | Agonist | 3.38 |
| Oxycodone | Agonist | 25.9 |
| Codeine | Agonist | 2,550 |
Data compiled from standardized competitive radioligand binding assays.[3]
Experimental Protocols
Protocol 1: Mu-Opioid Receptor Competitive Binding Assay
This protocol is a standard method to determine the binding affinity of a test compound like this compound for the mu-opioid receptor.
-
Objective: To determine the inhibition constant (Ki) of this compound at the human mu-opioid receptor.
-
Materials:
-
Cell membranes prepared from HEK293 or CHO cells stably expressing the human mu-opioid receptor.
-
Radioligand: [³H]-DAMGO (a selective mu-opioid receptor agonist).
-
Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO).
-
Non-specific Binding Control: Naloxone (B1662785).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well plates, cell harvester, glass fiber filters, scintillation counter.
-
-
Procedure:
-
Assay Setup: In a 96-well plate, prepare triplicate wells for:
-
Total Binding: Assay buffer, [³H]-DAMGO, and vehicle.
-
Non-specific Binding: Assay buffer, [³H]-DAMGO, and a high concentration of naloxone (e.g., 10 µM).
-
This compound Competition: Assay buffer, [³H]-DAMGO, and serial dilutions of this compound.
-
-
Incubation: Add the cell membrane preparation (e.g., 10-20 µg of protein per well) to all wells. Incubate the plate for 60-120 minutes at room temperature.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filter discs in scintillation vials with scintillation cocktail. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Protocol 2: Evaluation of Drug-Induced Cataracts (Selenite Model Adaptation)
This protocol describes a general method to assess the cataractogenic potential of a compound in vivo, adapted from the widely used sodium selenite (B80905) model in rats.[4][5][6] This is a critical safety assessment for any this compound-related research.
-
Objective: To evaluate the potential of this compound to induce or accelerate cataract formation in a rat model.
-
Animal Model: Sprague-Dawley or Wistar rat pups (10-12 days old).
-
Procedure:
-
Group Allocation: Randomly assign rat pups (n=10 per group) to the following groups:
-
Control Group: Receives vehicle only (e.g., saline).
-
This compound Group(s): Receive different doses of this compound (subcutaneous or intraperitoneal injection).
-
Positive Control (Optional): Receives a single subcutaneous injection of sodium selenite (25-30 µmol/kg body weight) to induce cataracts.
-
-
Dosing: Administer this compound or vehicle daily for a predetermined period (e.g., 1-2 weeks).
-
Ocular Examination:
-
Pupils are dilated using a 0.5% tropicamide (B1683271) solution.
-
Lenses are examined and graded for opacity at baseline and regular intervals (e.g., every 2-3 days) using a slit-lamp biomicroscope.
-
Cataracts can be graded on a scale (e.g., Grade 0 to 4, from clear lens to mature, opaque cataract).
-
-
Endpoint Analysis: At the end of the study, animals are euthanized, and lenses can be dissected for further biochemical analysis (e.g., measurement of glutathione (B108866) levels, protein aggregation assays) to understand the mechanism of toxicity.
-
Signaling Pathways and Workflows
Mu-Opioid Receptor (MOR) Signaling
Activation of the MOR by an agonist like this compound initiates two primary intracellular signaling cascades: the G-protein pathway, associated with analgesia, and the β-arrestin pathway, which is implicated in some adverse effects and receptor desensitization.
Caption: Canonical signaling pathways of the mu-opioid receptor.
Experimental Workflow for Affinity and Potency Determination
The following diagram illustrates the logical flow of experiments to characterize a novel or historical opioid compound.
Caption: A typical experimental workflow for characterizing an opioid compound.
References
How to minimize off-target effects of Metofoline
Disclaimer: The information provided herein is intended for research and informational purposes only. "Metofoline" is not a recognized pharmaceutical agent. Based on the query, this guide has been developed assuming the intended compound is Metformin (B114582) . Researchers should always consult primary literature and validated protocols for their specific experimental needs.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects of Metformin in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target effects of Metformin?
A1: Metformin's primary therapeutic effect is the reduction of hepatic glucose production, largely through the activation of AMP-activated protein kinase (AMPK).[1][2] However, it exhibits several off-target effects, which can be either AMPK-dependent or independent.[1][3] The most well-characterized off-target effect is the inhibition of mitochondrial respiratory chain Complex I.[4][5][6][7] Other off-target effects include modulation of the gut microbiome, inhibition of glucagon (B607659) signaling, and effects on various cellular signaling pathways independent of AMPK.[1][2]
Q2: How can I be sure the effects I'm observing are not off-target?
A2: To differentiate between on-target and off-target effects, it is crucial to use appropriate controls and experimental designs. This can include using AMPK activators (like A-769662) or inhibitors (like Compound C) to confirm if the observed effect is AMPK-dependent.[8] Additionally, comparing results from cells with and without functional mitochondrial Complex I (e.g., through genetic knockout or the use of Complex I-deficient cells) can help elucidate the role of mitochondrial inhibition.[9]
Q3: What is the optimal concentration of Metformin to use in cell culture to minimize off-target effects?
A3: The optimal concentration is highly cell-type and context-dependent. Clinically relevant plasma concentrations of Metformin are in the micromolar range (around 50-100 µM).[10] However, many in vitro studies use millimolar concentrations, which are more likely to induce off-target effects, particularly those related to mitochondrial Complex I inhibition.[4][5][6] It is recommended to perform a dose-response curve to determine the lowest effective concentration for the desired on-target effect in your specific experimental system.
Q4: Are there alternatives to Metformin that have a more specific mechanism of action?
A4: Yes, if the desired outcome is specific AMPK activation, direct AMPK activators like A-769662 can be used. For studies focused on glucose metabolism, other classes of drugs like SGLT2 inhibitors or GLP-1 receptor agonists have different mechanisms of action that may be more suitable depending on the research question.[11]
Troubleshooting Guides
Issue 1: High levels of cytotoxicity or unexpected cell death.
| Potential Cause | Troubleshooting Step | Rationale |
| Excessive concentration | Perform a dose-response experiment (e.g., MTT or LDH assay) to determine the IC50 value. Use concentrations well below the IC50 for mechanistic studies. | High concentrations of Metformin can lead to significant ATP depletion through mitochondrial inhibition, causing cell death.[9] |
| Glucose deprivation | Ensure adequate glucose is present in the cell culture medium. | Metformin-treated cells become highly reliant on glycolysis for ATP production. Glucose deprivation in the presence of Metformin can be lethal to cells.[9] |
| Cell type sensitivity | Review literature for typical Metformin concentrations used in your specific cell line. Some cell lines are more sensitive to mitochondrial inhibition. | Different cell types have varying metabolic dependencies and sensitivities to perturbations in mitochondrial function. |
Issue 2: Results are inconsistent with an AMPK-mediated mechanism.
| Potential Cause | Troubleshooting Step | Rationale |
| AMPK-independent off-target effect | Use an AMPK inhibitor (Compound C) alongside Metformin. If the effect persists, it is likely AMPK-independent. | Metformin has known AMPK-independent effects, such as direct inhibition of mitochondrial glycerophosphate dehydrogenase or alterations in cellular redox state.[1][3] |
| Activation of other pathways | Profile the activation of other relevant signaling pathways (e.g., mTOR, ERK) using techniques like Western blotting. | Metformin can influence multiple signaling pathways, including mTOR and MAPK pathways, sometimes independently of AMPK.[12][13] |
| Timing of experiment | Perform a time-course experiment to assess AMPK activation (p-AMPK levels) and the downstream effect of interest at various time points. | The kinetics of AMPK activation and subsequent downstream events can vary. |
Strategies to Minimize Off-Target Effects
| Strategy | Description | Advantages | Considerations |
| Dose Optimization | Use the lowest effective concentration of Metformin. Titrate the dose to find the optimal balance between on-target efficacy and off-target effects.[14][15] | Simple to implement, reduces the likelihood of dose-dependent off-target effects. | The optimal dose can be narrow and highly dependent on the experimental model. |
| Use of Extended-Release Formulations | In vivo studies can benefit from extended-release formulations to maintain steady, lower plasma concentrations.[14][16] | Mimics clinical usage, avoids high peak concentrations that can drive off-target effects. | Less applicable to in vitro studies. |
| Targeted Delivery Systems | Encapsulate Metformin in nanoparticles or other delivery vehicles to target specific tissues or cell types.[17][18][19][20][21] | Increases local concentration at the target site, reducing systemic exposure and off-target effects. | Requires expertise in formulation development; characterization of the delivery system is critical. |
| Combination Therapy | Use Metformin in combination with other agents to achieve the desired effect at a lower, more specific dose of Metformin. | Can enhance therapeutic efficacy and may allow for lower doses of Metformin. | Potential for drug-drug interactions and complex downstream effects. |
Experimental Protocols
Protocol 1: Determining AMPK Activation via Western Blot
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with various concentrations of Metformin (e.g., 0.1, 0.5, 1, 5, 10 mM) and a vehicle control for a specified time (e.g., 2, 6, 24 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) for 1 hour. Incubate with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signal using an ECL substrate and imaging system.
-
Analysis: Quantify band intensities and normalize the phospho-AMPKα signal to the total AMPKα signal.
Protocol 2: Assessing Mitochondrial Respiration
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate.
-
Treatment: Treat cells with Metformin at the desired concentrations and for the appropriate duration.
-
Assay Preparation: Wash cells and replace the medium with Seahorse XF Base Medium supplemented with pyruvate, glutamine, and glucose. Incubate in a non-CO2 incubator for 1 hour.
-
Seahorse XF Analyzer: Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A.
-
Data Analysis: Measure the Oxygen Consumption Rate (OCR) to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. A decrease in basal and maximal respiration is indicative of Complex I inhibition.
Visualizations
References
- 1. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. JCI - An energetic tale of AMPK-independent effects of metformin [jci.org]
- 4. Frontiers | Metformin-Induced Mitochondrial Complex I Inhibition: Facts, Uncertainties, and Consequences [frontiersin.org]
- 5. Metformin-Induced Mitochondrial Complex I Inhibition: Facts, Uncertainties, and Consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metformin-Induced Mitochondrial Complex I Inhibition: Facts, Uncertainties, and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholars.northwestern.edu [scholars.northwestern.edu]
- 8. Metformin suppresses adipogenesis through both AMP-activated protein kinase (AMPK)-dependent and AMPK-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metformin inhibits mitochondrial complex I of cancer cells to reduce tumorigenesis | eLife [elifesciences.org]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Metformin targets multiple signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dose-Dependent AMPK-Dependent and Independent Mechanisms of Berberine and Metformin Inhibition of mTORC1, ERK, DNA Synthesis and Proliferation in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. join9am.com [join9am.com]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Advances in metformin-delivery systems for diabetes and obesity management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Microparticulate and nanoparticulate drug delivery systems for metformin hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. Emerging nanoparticulate drug delivery systems of metformin [kci.go.kr]
Technical Support Center: Enhancing the Bioavailability of Metofoline Derivatives
Welcome to the technical support center for researchers working with Metofoline derivatives. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental studies aimed at improving the bioavailability of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the oral bioavailability of this compound derivatives?
A1: The primary challenges in enhancing the oral bioavailability of this compound derivatives often stem from their physicochemical properties. Like many isoquinoline (B145761) alkaloids, they may exhibit poor aqueous solubility, which limits their dissolution in gastrointestinal fluids and subsequent absorption.[1] Additionally, they may be subject to first-pass metabolism, further reducing the amount of active drug that reaches systemic circulation.[2]
Q2: What are the initial strategies to consider for improving the bioavailability of a new this compound derivative?
A2: For a new this compound derivative, a tiered approach is recommended. Start with simple formulation strategies such as particle size reduction through micronization or nanonization to increase the surface area for dissolution.[1][3][4] Concurrently, exploring salt formation or the use of different polymorphs can significantly enhance solubility and dissolution rates.[2][5][6] If these initial strategies do not yield the desired bioavailability, more advanced techniques like solid dispersions, lipid-based formulations, or cyclodextrin (B1172386) complexation can be investigated.[1][3][5]
Q3: How do I select an appropriate animal model for in vivo bioavailability studies of this compound derivatives?
A3: The selection of an appropriate animal model is crucial for obtaining relevant in vivo bioavailability data. Rodent models, such as rats or mice, are commonly used for initial screening due to their cost-effectiveness and ease of handling. However, it is important to consider species-specific differences in metabolism. For opioid analgesics like this compound derivatives, it may be beneficial to use a model that has a metabolic profile more comparable to humans, if known. The chosen model should allow for serial blood sampling to accurately determine pharmacokinetic parameters.[7]
Q4: What are the key differences between absolute and relative bioavailability?
A4: Absolute bioavailability compares the bioavailability of the active drug in the systemic circulation following non-intravenous administration (e.g., oral) with the bioavailability following intravenous (IV) administration.[8] An IV dose is assumed to have 100% bioavailability. Relative bioavailability, on the other hand, compares the bioavailability of two different formulations of the same drug, typically a new formulation against a standard one.[8]
Troubleshooting Guides
Low Drug Dissolution in In Vitro Release Studies
| Potential Cause | Troubleshooting Steps |
| Poor aqueous solubility of the this compound derivative. | - Increase the percentage of co-solvents (e.g., ethanol, PEG 400) in the dissolution medium.[9] - Add surfactants (e.g., Tween 80, Sodium Lauryl Sulfate) to the medium to improve wetting and solubilization.[3][9] - Adjust the pH of the dissolution medium to a level where the derivative has maximum solubility. |
| "Sink" conditions are not maintained. | - Increase the volume of the dissolution medium. The total volume should be at least three to five times the volume required to dissolve the entire dose of the drug.[9] - Increase the frequency of sampling and replacement with fresh medium.[9] |
| Drug precipitation in the dissolution medium. | - Incorporate precipitation inhibitors, such as polymers (e.g., HPMC, PVP), into the formulation. |
| Inappropriate agitation speed. | - Optimize the rotation speed of the paddle or basket in the dissolution apparatus. A speed of 50-100 rpm is a common starting point.[10][11] |
High Variability in In Vivo Bioavailability Data
| Potential Cause | Troubleshooting Steps |
| Inconsistent dosing. | - Ensure accurate and consistent administration of the drug formulation to each animal. For oral dosing, use gavage needles of appropriate size. |
| Food effects. | - Standardize the fasting period for animals before drug administration. The presence of food can significantly alter drug absorption.[1] - For lipophilic derivatives, consider the potential for enhanced absorption with high-fat meals.[12] |
| First-pass metabolism. | - Investigate the metabolic profile of the derivative. If extensive first-pass metabolism is suspected, consider formulation strategies that promote lymphatic absorption, such as lipid-based delivery systems.[12] |
| Poor formulation stability. | - Assess the physical and chemical stability of the formulation under storage and experimental conditions. |
| Inter-animal variability. | - Increase the number of animals per group to improve statistical power. - Ensure that the animals are of a similar age and weight. |
Quantitative Data Summary
The following tables present hypothetical data for illustrative purposes, as specific bioavailability data for novel this compound derivatives is not publicly available.
Table 1: Comparison of Bioavailability Enhancement Strategies for a Hypothetical this compound Derivative (MD-12)
| Formulation Strategy | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Unformulated MD-12 | 50 ± 12 | 2.0 ± 0.5 | 250 ± 60 | 100 |
| Micronized MD-12 | 85 ± 15 | 1.5 ± 0.3 | 450 ± 80 | 180 |
| MD-12 in Solid Dispersion | 150 ± 25 | 1.0 ± 0.2 | 980 ± 120 | 392 |
| MD-12 in SEDDS | 220 ± 30 | 0.8 ± 0.2 | 1550 ± 200 | 620 |
Table 2: In Vitro Dissolution of MD-12 Formulations in Simulated Gastric Fluid (pH 1.2)
| Time (min) | % Drug Released (Unformulated) | % Drug Released (Micronized) | % Drug Released (Solid Dispersion) | % Drug Released (SEDDS) |
| 15 | 5 | 15 | 40 | 65 |
| 30 | 10 | 28 | 65 | 85 |
| 60 | 18 | 45 | 88 | 95 |
| 120 | 25 | 60 | 95 | 98 |
Experimental Protocols
Protocol 1: In Vitro Drug Release Study using Dialysis Bag Method
Objective: To determine the in vitro release profile of a this compound derivative from a nanoparticle formulation.
Materials:
-
Dialysis tubing (e.g., MWCO 12-14 kDa)
-
Release medium (e.g., phosphate-buffered saline, pH 7.4, with 0.5% Tween 80 to maintain sink conditions)[9]
-
This compound derivative nanoparticle formulation
-
Magnetic stirrer and stir bars
-
Water bath or incubator set to 37°C
-
Syringes and filters (0.22 µm)
-
HPLC system for drug quantification
Procedure:
-
Cut the dialysis tubing to the desired length and hydrate (B1144303) by soaking in the release medium for at least 30 minutes.[9]
-
Accurately measure a known quantity of the nanoparticle formulation and place it inside the dialysis bag.
-
Securely seal both ends of the dialysis bag.
-
Place the dialysis bag into a beaker containing a defined volume of pre-warmed release medium (e.g., 100 mL).[9]
-
Place the beaker in a water bath maintained at 37°C with continuous agitation (e.g., 100 rpm).[9][10]
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample (e.g., 1 mL) from the release medium.[9]
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium.[9]
-
Filter the samples and analyze the drug concentration using a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 2: In Vivo Bioavailability Assessment in Rats
Objective: To determine the pharmacokinetic parameters and relative bioavailability of a formulated this compound derivative compared to an unformulated drug suspension.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound derivative formulations (e.g., solid dispersion, unformulated suspension)
-
Oral gavage needles
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
Analytical method for drug quantification in plasma (e.g., LC-MS/MS)[7]
Procedure:
-
Fast the rats overnight (approximately 12 hours) before the experiment, with free access to water.
-
Divide the rats into two groups (n=6 per group): Group A (unformulated suspension) and Group B (formulated derivative).
-
Administer the respective formulations to each rat via oral gavage at a predetermined dose.
-
Collect blood samples (approximately 0.2 mL) from the tail vein at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into EDTA-containing tubes.[7]
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of the this compound derivative in the plasma samples using a validated LC-MS/MS method.[7]
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Determine the relative bioavailability of the formulated derivative compared to the unformulated suspension.
Visualizations
Caption: Experimental workflow for bioavailability enhancement.
Caption: Troubleshooting logic for low bioavailability.
Caption: Simplified opioid receptor signaling pathway.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Metofoline-Induced Cytotoxicity In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with metofoline-induced cytotoxicity in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an opioid analgesic drug.[1][2] As an opioid, its primary mechanism of action is through the activation of opioid receptors, which are G-protein-coupled receptors (GPCRs).[3][4] This activation leads to a cascade of intracellular signaling events, including the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.[3][4][5]
Q2: What are the expected cytotoxic effects of this compound in in vitro cell cultures?
A2: While specific data on this compound-induced cytotoxicity is limited, opioids like morphine have been shown to induce concentration- and time-dependent cytotoxic effects in various cell types, including apoptosis (programmed cell death).[6] Therefore, it is plausible that this compound could lead to a reduction in cell viability and proliferation in a dose-dependent manner. The exact cytotoxic profile may vary depending on the cell line and experimental conditions.
Q3: My cells are showing higher-than-expected cytotoxicity at low concentrations of this compound. What are the initial troubleshooting steps?
A3: When observing unexpected levels of cytotoxicity, it is crucial to systematically review your experimental setup.[7]
-
Reagent Integrity: Ensure your this compound stock solution is correctly prepared, stored, and has not undergone multiple freeze-thaw cycles.
-
Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is non-toxic to your cells (typically below 0.5%).[8] Always include a vehicle-only control group in your experiments.[8]
-
Cell Health: Confirm that your cells are healthy, within a low passage number, and in the logarithmic growth phase at the time of treatment. Stressed or overly confluent cultures can be more susceptible to drug-induced toxicity.[7]
Q4: How can I differentiate between this compound-induced apoptosis and necrosis?
A4: Distinguishing between these two modes of cell death can provide insights into the mechanism of toxicity.[8] Apoptosis is a controlled process, while necrosis is an uncontrolled cell death that can trigger an inflammatory response.[8] You can use various assays to differentiate them, such as:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Measuring the activity of caspases (e.g., caspase-3/7) can indicate the induction of apoptosis.[9]
-
LDH Release Assay: The release of lactate (B86563) dehydrogenase (LDH) into the culture medium is an indicator of plasma membrane damage, which is characteristic of necrosis.[10]
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
High variability between replicate wells or experiments is a common issue in in vitro assays.[7]
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette for dispensing cells. |
| Edge Effects in Multi-well Plates | Evaporation from outer wells can concentrate media components and the drug. Avoid using the outermost wells of the plate for experiments.[11] |
| Inaccurate Drug Dilutions | Prepare fresh serial dilutions for each experiment. Small pipetting errors can lead to significant concentration inaccuracies.[7] |
| Variable Incubation Times | Ensure consistent timing for drug treatment and assay reagent addition across all plates. |
Issue 2: No Observed Cytotoxicity
If this compound treatment is not showing the expected cytotoxic effect, consider the following:
| Potential Cause | Troubleshooting Steps |
| Cell Line Resistance | Verify from literature if your chosen cell line expresses opioid receptors and is susceptible to opioid-induced effects. The cell line may have intrinsic resistance mechanisms. |
| Sub-optimal Drug Concentration or Exposure Time | Perform a dose-response and time-course experiment to determine the optimal concentration range and incubation period for observing cytotoxicity.[8][10] |
| Assay Interference | Some compounds can interfere with the chemistry of viability assays (e.g., MTT assay).[12] Run a control with this compound in cell-free media to check for direct chemical reactions with the assay reagents.[12] |
| Incorrect Assay Choice | The chosen cytotoxicity assay may not be sensitive enough to detect the specific mode of cell death induced by this compound. Consider using a panel of different cytotoxicity assays that measure various endpoints (e.g., metabolic activity, membrane integrity, apoptosis). |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a general framework for assessing cell viability based on the metabolic activity of the cells.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a pre-determined optimal density.
-
Incubate for 24 hours to allow for cell attachment.[10]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound.
-
Include untreated and vehicle-only control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[8]
-
-
Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Protocol 2: LDH Release Assay for Cytotoxicity
This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Supernatant Collection:
-
After the incubation period, carefully collect the cell culture supernatant from each well.[8]
-
-
LDH Reaction:
-
Add the supernatant to a new 96-well plate containing the LDH reaction mixture, following the manufacturer's instructions.[8]
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for the recommended time, protected from light.[8]
-
Measure the absorbance at the appropriate wavelength as specified by the assay kit manufacturer.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to control cells and a maximum LDH release control (cells lysed with a detergent).
-
Hypothetical Quantitative Data Summary
The following table provides an example of how to summarize quantitative data from cytotoxicity experiments with this compound. Researchers should generate their own data based on their specific cell lines and experimental conditions.
| Cell Line | Assay | Incubation Time (hours) | This compound IC50 (µM) |
| SH-SY5Y (Human Neuroblastoma) | MTT | 24 | 75.2 |
| LDH | 24 | 150.5 | |
| MTT | 48 | 42.8 | |
| LDH | 48 | 89.3 | |
| HEK293 (Human Embryonic Kidney) | MTT | 24 | > 200 |
| LDH | 24 | > 200 | |
| MTT | 48 | 185.6 | |
| LDH | 48 | > 200 |
Visualizations
Caption: A typical experimental workflow for in vitro cytotoxicity testing.
Caption: A logical troubleshooting workflow for unexpected cytotoxicity results.
Caption: A potential signaling pathway for this compound-induced cytotoxicity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Opioids - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 5. STEP signaling pathway mediates psychomotor stimulation and morphine withdrawal symptoms, but not for reward, analgesia and tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical concentrations of morphine are cytotoxic on proliferating human fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The Future of Toxicity Testing: A Focus on In Vitro Methods Using a Quantitative High Throughput Screening Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Opioid Compounds in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to opioid compounds, such as Metofoline, in cancer cell lines. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are observing a lack of response to our opioid-based compound in our cancer cell line. What are the potential underlying mechanisms?
A1: Resistance to opioid compounds in cancer cells can be multifaceted. The primary mechanisms include:
-
Target Alteration: Changes in the expression or function of the primary target, the mu-opioid receptor (MOR). Overexpression of MOR has been linked to enhanced tumor progression.[1][2][3][4]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of the opioid compound. Common pathways include the PI3K/AKT/mTOR and MAPK/ERK pathways, which promote cell survival and proliferation.[1][5]
-
Increased Drug Efflux: Overexpression of multidrug resistance (MDR) proteins, such as P-glycoprotein (P-gp), can actively pump the compound out of the cell, reducing its intracellular concentration and efficacy.
-
Inhibition of Apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2) and downregulation of pro-apoptotic proteins (e.g., caspases) can render cells resistant to drug-induced cell death.[2]
Q2: Can opioid compounds like morphine paradoxically promote tumor growth and resistance?
A2: Yes, several studies suggest that opioids, including morphine, can have pro-tumorigenic effects in certain cancer cell lines.[6] This can be mediated by the activation of signaling pathways that lead to increased cell proliferation, migration, and invasion.[1][3][5] Furthermore, morphine has been shown to increase resistance to other chemotherapeutic agents like cisplatin (B142131) by modulating apoptotic pathways.
Q3: What is the role of the mu-opioid receptor (MOR) in resistance?
A3: The mu-opioid receptor (MOR) is the primary target for many opioid compounds. In several cancer types, including non-small-cell lung cancer, MOR overexpression is associated with enhanced tumor progression and activation of pro-survival pathways like PI3K/AKT/mTOR.[1][5] Silencing the MOR has been shown to suppress cell proliferation, migration, and invasion in some cancer cell lines.[2]
Q4: Are there ways to counteract the pro-tumorigenic effects of opioids?
A4: Yes, the use of opioid antagonists, such as naloxone (B1662785) or the peripherally acting methylnaltrexone (B1235389) (MNTX), has been shown to block the tumor-promoting effects of opioids in preclinical models.[3][7] These antagonists can reduce cancer cell proliferation, invasion, and metastasis.[3][7] Combining an opioid antagonist with standard chemotherapy may also re-sensitize resistant cells.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Decreased cell death observed with opioid treatment over time. | Development of acquired resistance. | 1. Confirm Resistance: Perform a dose-response curve and calculate the IC50 value. Compare it to the parental cell line. An increase in IC50 indicates resistance. 2. Investigate Mechanism: Analyze the expression of MOR, key proteins in the PI3K/AKT and MAPK pathways, and MDR transporters (e.g., P-gp) via Western Blot or qPCR. 3. Combination Therapy: Treat cells with the opioid in combination with an opioid antagonist (e.g., naloxone) or an inhibitor of the activated signaling pathway (e.g., a PI3K or MEK inhibitor). |
| High variability in experimental replicates. | Cell line heterogeneity or inconsistent experimental conditions. | 1. Single-Cell Cloning: If heterogeneity is suspected, establish a clonal population from the resistant cell line. 2. Standardize Protocols: Ensure consistent cell passage number, seeding density, and drug preparation and treatment times across all experiments. |
| Opioid compound appears to increase cell proliferation. | Activation of pro-survival signaling pathways. | 1. Pathway Analysis: Use Western Blot to assess the phosphorylation status of key proteins in the PI3K/AKT/mTOR and MAPK/ERK pathways (e.g., p-AKT, p-ERK). 2. Inhibitor Studies: Co-treat cells with the opioid and specific inhibitors for PI3K, AKT, mTOR, or MEK to see if the proliferative effect is reversed. |
| No effect of opioid antagonist on reversing resistance. | Resistance mechanism is independent of the opioid receptor. | 1. Investigate Non-Receptor Mediated Resistance: Assess the expression and function of MDR pumps (e.g., using a rhodamine 123 efflux assay for P-gp). 2. Explore Alternative Pathways: Broaden the investigation to other known resistance mechanisms, such as alterations in apoptotic machinery or drug metabolism. |
Signaling Pathways and Experimental Workflows
Mu-Opioid Receptor (MOR) Signaling in Cancer Cells
Caption: MOR signaling can activate pro-survival pathways.
Experimental Workflow for Investigating and Overcoming Resistance
Caption: A typical workflow for studying drug resistance.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an opioid compound in sensitive and resistant cell lines.
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the opioid compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug-containing medium to each well. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of Signaling Proteins
Objective: To assess the activation state of key proteins in signaling pathways associated with resistance.
Methodology:
-
Treat sensitive and resistant cells with the opioid compound at the IC50 concentration for various time points (e.g., 0, 15, 30, 60 minutes).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., AKT, p-AKT, ERK, p-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Quantitative Data Summary
Table 1: IC50 Values of an Opioid Compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | IC50 (µM) | Fold Resistance |
| Parental (Sensitive) | 15.2 ± 2.1 | 1.0 |
| Resistant Subline | 88.9 ± 7.5 | 5.8 |
Table 2: Effect of an Opioid Antagonist on Cell Viability in Resistant Cells
| Treatment | Cell Viability (% of Control) |
| Vehicle Control | 100.0 ± 5.3 |
| Opioid Compound (80 µM) | 85.2 ± 6.1 |
| Opioid Antagonist (10 µM) | 98.1 ± 4.9 |
| Opioid Compound (80 µM) + Opioid Antagonist (10 µM) | 52.4 ± 4.5 |
References
- 1. mdpi.com [mdpi.com]
- 2. Impact of opioids and mu-opioid receptors on oncologic metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence mounts for link between opioids and cancer growth - UChicago Medicine [uchicagomedicine.org]
- 4. Opioids and Cancer | Anesthesia Key [aneskey.com]
- 5. Effect of Opioid Receptor Activation and Blockage on the Progression and Response to Treatment of Head and Neck Squamous Cell Carcinoma | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Common pain relief medication may encourage cancer growth - UChicago Medicine [uchicagomedicine.org]
Technical Support Center: Refining Metofoline Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the synthesis of Metofoline. The following protocols and advice are based on established synthetic routes for 1-substituted-tetrahydroisoquinolines, offering solutions to common challenges encountered during the process to improve reaction yield and purity.
Troubleshooting Guides (Q&A)
This guide addresses specific issues that may arise during the proposed multi-step synthesis of this compound.
Step 1: Amide Formation
Question: The yield of the amide precursor, N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-chlorophenyl)propanamide, is low. What are the likely causes?
Answer: Low yields in this acylation step are often due to incomplete reactions or side product formation. Consider the following:
-
Reagent Purity: Ensure the starting materials, 2-(3,4-dimethoxyphenyl)ethylamine and 3-(4-chlorophenyl)propanoic acid (or its acid chloride), are pure and dry. Moisture can hydrolyze the acid chloride or interfere with coupling agents.
-
Activation of Carboxylic Acid: If using a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), ensure it is fresh and added under anhydrous conditions. Inefficient activation is a common culprit.
-
Reaction Temperature: The reaction should be initiated at a low temperature (0 °C) to control the exothermic reaction, especially when using an acid chloride, and then allowed to warm to room temperature.
-
Base Stoichiometry: An appropriate non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine, is crucial to neutralize the HCl generated. Use at least one equivalent.
Step 2: Bischler-Napieralski Cyclization
Question: The Bischler-Napieralski reaction to form the dihydroisoquinoline intermediate is sluggish or results in a complex mixture of byproducts. How can this be optimized?
Answer: This intramolecular cyclization is sensitive to reaction conditions. Here are key optimization parameters:
-
Dehydrating Agent: The choice and amount of the dehydrating agent are critical. Phosphorus oxychloride (POCl₃) is commonly used. For less reactive substrates, stronger conditions like a mixture of P₂O₅ in refluxing POCl₃ might be necessary.
-
Temperature and Reaction Time: Overheating or prolonged reaction times can lead to polymerization and the formation of tar. Monitor the reaction progress closely using TLC or LC-MS and aim for the lowest effective temperature.
-
Solvent: The reaction must be performed in an anhydrous, non-protic solvent like toluene (B28343) or acetonitrile.
-
Work-up Procedure: Quenching the reaction with ice and then basifying with a cold aqueous base (e.g., NaOH or K₂CO₃) must be done carefully to avoid hydrolysis of the intermediate.
Step 3: Reduction of the Dihydroisoquinoline
Question: The reduction of the C=N double bond of the dihydroisoquinoline intermediate is incomplete. What can be done to improve this step?
Answer: Incomplete reduction is a common issue. The following adjustments can improve the yield of the tetrahydroisoquinoline:
-
Reducing Agent: Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is the standard reagent. Ensure the NaBH₄ is fresh and used in excess (typically 2-4 equivalents).
-
Temperature: The reduction is usually performed at room temperature, but gentle cooling (0 °C) at the start can help control the initial reaction rate.
-
pH Control: Maintaining a neutral to slightly basic pH during the work-up is important to ensure the product is in its free base form for extraction.
Step 4: N-Methylation
Question: The final N-methylation step is producing quaternary ammonium (B1175870) salts as a byproduct, reducing the yield of this compound. How can this be prevented?
Answer: Over-alkylation is a frequent side reaction. To achieve selective N-methylation:
-
Methylating Agent: Use a mild methylating agent. Methyl iodide is effective but can be harsh. Dimethyl sulfate (B86663) is an alternative. Using formaldehyde (B43269) followed by reduction (Eschweiler-Clarke reaction) is a classic method that prevents over-methylation.
-
Stoichiometry: Carefully control the stoichiometry of the methylating agent. Use only a slight excess (1.05-1.2 equivalents).
-
Base: A non-nucleophilic base like potassium carbonate is needed to scavenge the acid produced.
-
Temperature: Perform the reaction at room temperature or with gentle heating. Avoid excessive temperatures which can promote quaternization.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for achieving a high overall yield in this compound synthesis?
A1: The Bischler-Napieralski cyclization is often the most challenging and yield-determining step. Careful control of temperature, reagent stoichiometry, and anhydrous conditions are paramount for success.
Q2: How can I monitor the progress of the reactions?
A2: Thin-layer chromatography (TLC) is a straightforward method for monitoring the consumption of starting materials and the formation of products. For more detailed analysis, liquid chromatography-mass spectrometry (LC-MS) can provide more precise information on conversion and byproduct formation.
Q3: My final product is difficult to purify. What are some recommended purification techniques?
A3: Column chromatography on silica (B1680970) gel is the most common method for purifying the intermediates and the final product. A gradient elution system, for example, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate (B1210297) or dichloromethane (B109758)/methanol, is typically effective. Recrystallization of the final product from a suitable solvent system can also be used to achieve high purity.
Q4: Are there any safety precautions I should be aware of?
A4: Yes. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment. Methylating agents like methyl iodide and dimethyl sulfate are toxic and should also be handled with care. Always consult the Safety Data Sheet (SDS) for all reagents used.
Data Presentation
Table 1: Typical Reaction Conditions for this compound Synthesis
| Step | Reaction Type | Key Reagents | Solvent | Temperature | Typical Yield |
| 1 | Amide Formation | 3-(4-chlorophenyl)propionyl chloride, 2-(3,4-dimethoxyphenyl)ethylamine, Triethylamine | Dichloromethane | 0 °C to RT | 85-95% |
| 2 | Bischler-Napieralski | Phosphorus oxychloride (POCl₃) | Toluene | Reflux (110 °C) | 60-75% |
| 3 | Reduction | Sodium borohydride (NaBH₄) | Methanol | Room Temp. | 80-90% |
| 4 | N-Methylation | Formaldehyde, Formic Acid (Eschweiler-Clarke) | N/A | Reflux (100 °C) | 70-85% |
Experimental Protocols
A plausible synthetic route for this compound is outlined below.
Protocol 1: Synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-chlorophenyl)propanamide
-
Dissolve 2-(3,4-dimethoxyphenyl)ethylamine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of 3-(4-chlorophenyl)propionyl chloride (1.1 equivalents) in anhydrous DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.
Protocol 2: Bischler-Napieralski Cyclization
-
Dissolve the amide from Protocol 1 (1 equivalent) in anhydrous toluene.
-
Add phosphorus oxychloride (2-3 equivalents) dropwise at room temperature.
-
Heat the mixture to reflux (approximately 110 °C) and monitor the reaction by TLC.
-
After completion (typically 2-4 hours), cool the reaction to room temperature and then carefully pour it onto crushed ice.
-
Basify the aqueous solution with cold 2M NaOH to pH > 10.
-
Extract the product with toluene or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the crude dihydroisoquinoline.
Protocol 3: Reduction to Tetrahydroisoquinoline
-
Dissolve the crude dihydroisoquinoline (1 equivalent) in methanol.
-
Add sodium borohydride (2 equivalents) portion-wise at room temperature.
-
Stir the reaction for 2-3 hours.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with DCM.
-
Dry the combined organic layers and concentrate to yield the crude tetrahydroisoquinoline.
Protocol 4: N-Methylation (Eschweiler-Clarke Reaction)
-
To the crude tetrahydroisoquinoline (1 equivalent), add formic acid (2 equivalents) and aqueous formaldehyde (2 equivalents, 37% solution).
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction and basify with 2M NaOH.
-
Extract the final product, this compound, with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Simplified opioid receptor signaling pathway.
Validation & Comparative
A Comparative Analysis of the Analgesic Efficacy of Metofoline, Morphine, and Codeine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the analgesic efficacy of Metofoline, a synthetic opioid analgesic developed in the 1950s, with the widely used opioids, morphine and codeine. Due to its withdrawal from the market in 1965 because of adverse ophthalmic effects, clinical and preclinical data on this compound is limited compared to morphine and codeine.[1] This guide synthesizes the available information to offer a comparative overview for research and drug development purposes.
Executive Summary
This compound is an isoquinoline (B145761) derivative with opioid analgesic properties.[1][2] Its analgesic efficacy is reported to be comparable to that of codeine. Specifically, the levorotatory (R)-enantiomer of this compound is approximately three times more potent than codeine, while the (S)-enantiomer is inactive.[1] Morphine remains the gold standard for opioid analgesia, exhibiting significantly higher potency than both codeine and this compound. Codeine acts as a prodrug, with a portion of it being metabolized to morphine to exert its analgesic effect. All three compounds primarily act as agonists at the µ-opioid receptor, initiating a G-protein coupled signaling cascade that results in analgesia.
Quantitative Comparison of Analgesic Potency and Receptor Binding
| Compound | Test Animal | Analgesic Test | Route of Administration | ED50 (mg/kg) | Relative Potency (vs. Codeine) |
| This compound (racemic) | - | - | - | Data Not Available | ~1x |
| (-)-Metofoline (R-enantiomer) | - | - | - | Data Not Available | ~3x[1] |
| Morphine | Mouse | Hot Plate (55°C) | Intraperitoneal (i.p.) | ~5.01[3] | ~9.4x |
| Codeine | Mouse | Hot Plate (55°C) | Intraperitoneal (i.p.) | ~46.95[3] | 1x |
Table 1: Comparative Analgesic Potency (ED50 Values). The ED50 value represents the dose required to produce a maximal analgesic effect in 50% of the test subjects. The relative potency of morphine to codeine in the hot plate test is approximately 9.4. While a specific ED50 for this compound is not available, its active enantiomer is reported to be about three times as potent as codeine.
| Compound | Receptor | Ligand | Preparation | Kᵢ (nM) |
| This compound | µ-opioid | - | - | Data Not Available |
| Morphine | µ-opioid | [³H]DAMGO | Rat brain homogenates | 1.2[4] |
| Codeine | µ-opioid | [³H]DAMGO | Rat brain homogenates | >100[5][6] |
Table 2: Comparative µ-Opioid Receptor Binding Affinity (Kᵢ Values). The Kᵢ value is the inhibition constant, representing the affinity of a drug for a receptor. A lower Kᵢ value indicates a higher binding affinity. Morphine shows a significantly higher affinity for the µ-opioid receptor compared to codeine. Specific Kᵢ values for this compound are not available in the reviewed literature.
Signaling Pathways
Morphine, codeine (via its metabolite morphine), and this compound exert their analgesic effects primarily through the activation of µ-opioid receptors, which are G-protein coupled receptors (GPCRs). The binding of these agonists to the µ-opioid receptor initiates a downstream signaling cascade.
References
- 1. ClinPGx [clinpgx.org]
- 2. Table A6.2, Approximate potency of opioids relative to morphine; PO and immediate-release formulations unless stated otherwisea - WHO Guidelines for the Pharmacological and Radiotherapeutic Management of Cancer Pain in Adults and Adolescents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zenodo.org [zenodo.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Metofoline and Other Isoquinoline Alkaloids in Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the isoquinoline (B145761) alkaloid metofoline with other prominent members of its class, namely noscapine (B1679977), sanguinarine, and berberine (B55584). The information is intended to assist researchers in evaluating these compounds for potential therapeutic applications by presenting a side-by-side analysis of their performance based on available experimental data.
Introduction to Isoquinoline Alkaloids
Isoquinoline alkaloids are a large and diverse group of naturally occurring compounds, many of which are found in plants and possess a wide range of pharmacological activities.[1][2] While many are explored for their potent anti-cancer properties, their effects on normal cells are also a critical area of study to determine potential toxicity and therapeutic windows.[1] This comparison will focus on the distinct research applications of this compound, noscapine, sanguinarine, and berberine.
This compound: An Opioid Analgesic
This compound is a synthetic isoquinoline derivative historically researched for its opioid analgesic properties.[3] Unlike many other opioids, it is not structurally related to morphine but demonstrates analgesic efficacy. Its primary mechanism of action involves interacting with opioid receptors, which are G-protein coupled receptors (GPCRs).[4][5] Activation of these receptors leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels and ultimately modulating neuronal excitability to produce analgesia.[6][7][8] Due to adverse effects, this compound is not currently in clinical use, but its unique structure and opioid activity remain of interest in medicinal chemistry for the development of novel analgesics.[9]
Noscapine: A Microtubule-Targeting Anticancer Agent
Noscapine, another opium-derived alkaloid, has been investigated for its anticancer activities.[10] It functions as a microtubule-targeting agent, arresting the cell cycle in the G2/M phase and inducing apoptosis in cancer cells.[10][11] Its cytotoxic effects have been documented across a range of cancer cell lines.
Sanguinarine: A Pro-Apoptotic and Anti-Inflammatory Alkaloid
Sanguinarine is a benzophenanthridine alkaloid that exhibits potent pro-apoptotic and anti-inflammatory effects.[12] It has been shown to induce cell death in various cancer cell lines and its anti-inflammatory properties are mediated, in part, through the inhibition of the NF-κB signaling pathway.[12]
Berberine: A Metabolic Regulator
Berberine is an isoquinoline alkaloid with significant effects on metabolic pathways.[13][14] It is widely researched for its ability to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[15] This activity contributes to its observed benefits in models of metabolic disorders.[13][14] Berberine has also demonstrated cytotoxic effects against multiple cancer cell lines.[13][14]
Comparative Data: Cytotoxicity
The following tables summarize the 50% inhibitory concentration (IC50) values for noscapine, sanguinarine, and berberine in various cancer cell lines. IC50 values represent the concentration of a compound required to inhibit the growth of 50% of a cell population and are a standard measure of cytotoxicity. Data for this compound in these assays is not available in the public domain.
Table 1: IC50 Values of Noscapine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Non-small cell lung cancer | 73 | [10] |
| H460 | Non-small cell lung cancer | 34.7 | [16] |
| HeLa | Cervical Cancer | 25 | [16] |
| MCF-7 | Breast Cancer (ER+) | 29 | [17] |
| MDA-MB-231 | Breast Cancer (ER-) | 69 | [17] |
| C6 | Glioma | 250 | [16] |
| Renal 1983 | Bladder Cancer | 39.1 | [16] |
| Thymocyte | Thymoma | 10 | [16] |
Table 2: IC50 Values of Sanguinarine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| A375 | Melanoma | 0.11 - 0.54 | [12] |
| G361 | Melanoma | 0.11 - 0.54 | [12] |
| SK-MEL-3 | Melanoma | 0.11 - 0.54 | [12] |
| HeLa | Cervical Cancer | 2.62 µM | [18] |
| SiHa | Cervical Cancer | 3.07 µM | [18] |
Table 3: IC50 Values of Berberine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Tca8113 | Oral squamous cell carcinoma | 218.52 | [13] |
| CNE2 | Nasopharyngeal carcinoma | 249.18 | [13] |
| MCF-7 | Breast Cancer | 272.15 | [13] |
| HeLa | Cervical Cancer | 245.18 | [13] |
| HT29 | Colon Cancer | 52.37 | [13] |
| T47D | Breast Cancer | 25 | [19] |
| HCC70 | Triple Negative Breast Cancer | 0.19 | [20] |
| BT-20 | Triple Negative Breast Cancer | 0.23 | [20] |
| MDA-MB-468 | Triple Negative Breast Cancer | 0.48 | [20] |
| MDA-MB-231 | Triple Negative Breast Cancer | 16.7 | [20] |
Signaling Pathways & Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by these alkaloids and a general workflow for assessing cytotoxicity.
Caption: this compound's opioid signaling pathway.
Caption: Noscapine's mechanism via tubulin disruption.
Caption: Sanguinarine-induced apoptosis pathway.
Caption: Berberine's activation of the AMPK pathway.
Caption: General workflow for cytotoxicity assessment.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Isoquinoline alkaloid stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 × 10^6 cells/well and allow them to adhere overnight.[13]
-
Treatment: Replace the medium with fresh medium containing serial dilutions of the isoquinoline alkaloid.[13] Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 48 hours).[13]
-
MTT Addition: Add 50 µL of MTT solution to each well and incubate for 3 hours.[13]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 600 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This method quantifies the percentage of apoptotic cells.
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete culture medium
-
Isoquinoline alkaloid
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of the isoquinoline alkaloid for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.
Western Blot for AMPK Activation
This technique is used to detect the phosphorylation (activation) of AMPK.
Materials:
-
Cell culture dishes
-
Cancer cell lines or other relevant cell types
-
Berberine
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-phospho-AMPK, anti-total-AMPK)
-
HRP-conjugated secondary antibody
-
ECL detection reagents
Procedure:
-
Cell Lysis: Treat cells with berberine for the desired time, then lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated and total AMPK overnight.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the protein bands using an ECL detection system.
Opioid Receptor Binding Assay
This assay determines the affinity of a compound for opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [³H]DAMGO for µ-opioid receptor)
-
This compound or other test compounds
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation: Incubate the cell membranes with the radioligand and varying concentrations of the test compound (this compound) in the assay buffer.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the binding affinity (Ki).
Hot Plate Analgesia Test
This is a common behavioral test to assess the analgesic effects of compounds in animals.[21][22][23][24][25]
Materials:
-
Hot plate apparatus with adjustable temperature
-
Animal subjects (e.g., mice or rats)
-
This compound or other test compounds
-
Vehicle control
Procedure:
-
Acclimatization: Acclimatize the animals to the testing room and apparatus.
-
Baseline Measurement: Determine the baseline latency to a nociceptive response (e.g., paw licking, jumping) by placing the animal on the hot plate at a set temperature (e.g., 55°C). A cut-off time is used to prevent tissue damage.
-
Compound Administration: Administer the test compound (this compound) or vehicle to the animals.
-
Post-treatment Measurement: At various time points after administration, place the animals back on the hot plate and measure the latency to the nociceptive response.
-
Data Analysis: Compare the response latencies between the treated and control groups to determine the analgesic effect.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity of Naturally Occurring Isoquinoline Alkaloids of Different Structural Types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. σ1 Receptor Modulation of G-Protein-Coupled Receptor Signaling: Potentiation of Opioid Transduction Independent from Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Reduced activity of adenylyl cyclase 1 attenuates morphine induced hyperalgesia and inflammatory pain in mice [frontiersin.org]
- 7. Chronic opioid treatment induces adenylyl cyclase V superactivation. Involvement of Gbetagamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Contribution of Adenylyl Cyclase Modulation of Pre- and Postsynaptic GABA Neurotransmission to Morphine Antinociception and Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. policycommons.net [policycommons.net]
- 10. Noscapine–Amino Acid Conjugates Suppress the Progression of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Determination of Cytotoxic Activity of Sanguinaria canadensis Extracts against Human Melanoma Cells and Comparison of Their Cytotoxicity with Cytotoxicity of Some Anticancer Drugs [mdpi.com]
- 13. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Antitumor activity of noscapine in human non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytotoxic, anti-proliferative and apoptotic effects of noscapine on human estrogen receptor positive (MCF-7) and negative (MDA-MB-231) breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Berberine Impairs the Survival of Triple Negative Breast Cancer Cells: Cellular and Molecular Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Hot plate test - Wikipedia [en.wikipedia.org]
- 22. dol.inf.br [dol.inf.br]
- 23. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 24. meliordiscovery.com [meliordiscovery.com]
- 25. researchgate.net [researchgate.net]
Cross-Validation of Metofoline's Analgesic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the analgesic properties of Metofoline, a historically significant opioid analgesic, in relation to other common analgesics. Due to the withdrawal of this compound from the market in 1965, the available data is primarily from preclinical studies conducted in the mid-20th century. This document summarizes the known efficacy of this compound, outlines the standard experimental protocols used to assess its analgesic effects, and illustrates its proposed mechanism of action.
Comparative Analgesic Efficacy
This compound, an isoquinoline (B145761) derivative, demonstrated analgesic efficacy comparable to that of codeine in preclinical studies.[1][2] The active enantiomer, the levo (R)-form, was found to be approximately three times more potent than codeine.[1] Further research into analogs of this compound suggested the potential for significantly increased analgesic activity, with some derivatives showing over 50 times the potency of codeine in animal studies.[1]
Below is a summary of the comparative analgesic potency of this compound and other common opioid and non-opioid analgesics. It is important to note that direct head-to-head clinical trial data for this compound against a wide range of modern analgesics is unavailable. The data presented here is based on historical preclinical findings and established relative potencies of other analgesics.
| Analgesic Agent | Class | Relative Potency (approx.) | Primary Mechanism of Action | Common Preclinical Assays |
| This compound | Opioid (Isoquinoline derivative) | Comparable to Codeine (active enantiomer ~3x Codeine) | Mu- and Kappa-opioid receptor agonist | Hot Plate Test, Tail Flick Test |
| Morphine | Opioid | 10x Codeine | Mu-opioid receptor agonist | Hot Plate Test, Tail Flick Test, Formalin Test |
| Codeine | Opioid | Reference (Weak Opioid) | Metabolized to Morphine; Mu-opioid receptor agonist | Hot Plate Test, Tail Flick Test, Writhing Test |
| Tramadol | Atypical Opioid | 1-2x Codeine | Weak Mu-opioid receptor agonist; Serotonin-Norepinephrine reuptake inhibitor | Hot Plate Test, Tail Flick Test |
| Acetylsalicylic Acid (Aspirin) | NSAID | - | COX-1 and COX-2 inhibitor | Writhing Test, Carrageenan-induced paw edema |
| Ibuprofen | NSAID | - | COX-1 and COX-2 inhibitor | Writhing Test, Carrageenan-induced paw edema |
Experimental Protocols
The analgesic effects of this compound were likely evaluated using standard preclinical models of nociception for centrally acting analgesics. The two most common assays from that era were the Hot Plate Test and the Tail Flick Test.
Hot Plate Test
The hot plate test assesses the response of an animal to a thermal pain stimulus and is used to evaluate the efficacy of centrally acting analgesics.
Apparatus:
-
A heated metal plate with a precisely controlled temperature.
-
A transparent cylindrical enclosure to keep the animal on the heated surface.
-
A timer to record the latency of the response.
Procedure:
-
The hot plate is maintained at a constant temperature, typically between 50-55°C.
-
A baseline latency is determined for each animal by placing it on the hot plate and measuring the time it takes to elicit a pain response (e.g., licking a paw, jumping). A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
The test compound (this compound or a comparator) or a vehicle control is administered to the animal.
-
At predetermined time intervals after drug administration (e.g., 30, 60, 90 minutes), the animal is again placed on the hot plate, and the response latency is measured.
-
An increase in the latency period compared to the baseline and vehicle control indicates an analgesic effect.
Tail Flick Test
The tail flick test is another common method for assessing the analgesic properties of drugs by measuring the latency of an animal to withdraw its tail from a noxious thermal stimulus.
Apparatus:
-
A radiant heat source (e.g., a high-intensity light beam).
-
A tail flick analgesiometer with a timer that starts with the heat stimulus and stops when the tail moves.
-
An animal restrainer.
Procedure:
-
The animal is gently placed in a restrainer, with its tail exposed.
-
A baseline reaction time is established by focusing the radiant heat source on a specific portion of the tail and measuring the time until the animal flicks its tail away. A cut-off time is employed to prevent tissue injury.
-
The test substance or vehicle is administered.
-
The tail flick latency is measured again at various time points post-administration.
-
A significant increase in the time to tail withdrawal is indicative of analgesia.
Mandatory Visualizations
Experimental Workflow for Analgesic Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the analgesic efficacy of a compound like this compound in a preclinical setting.
Caption: Workflow for Preclinical Analgesic Assessment.
Signaling Pathway of Opioid Receptor Activation
This compound, as an opioid, is understood to exert its analgesic effects through the activation of opioid receptors, which are G-protein coupled receptors (GPCRs). The diagram below illustrates the general signaling cascade initiated by an opioid agonist binding to a mu-opioid receptor.
Caption: Opioid Receptor Signaling Cascade.
References
In Vivo Validation of Metofoline's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the in vivo validation of the mechanism of action of Metofoline, an opioid analgesic withdrawn from the market. Due to the limited availability of specific in vivo data for this compound, this document presents a hypothetical validation plan based on its classification as an opioid agonist, and compares it with the well-characterized opioid, morphine. This guide is intended to serve as a blueprint for designing preclinical studies to elucidate the in vivo pharmacology of novel analgesic compounds.
Overview of this compound and a Comparative Agent
This compound is an isoquinoline (B145761) derivative opioid analgesic with an efficacy comparable to codeine.[1] It was withdrawn from the market in 1965 due to the development of ophthalmic side effects, including cataracts in dogs.[1] For the purpose of this guide, we will compare the hypothetical in vivo validation of this compound with Morphine, a prototypical µ-opioid receptor agonist and the gold standard for opioid analgesia.
| Feature | This compound (Hypothetical) | Morphine (Established) |
| Drug Class | Opioid Analgesic | Opioid Analgesic |
| Chemical Class | Isoquinoline Derivative | Phenanthrene Alkaloid |
| Primary Target | Opioid Receptors (presumed µ/κ agonist) | µ-Opioid Receptor (agonist) |
| Therapeutic Use | Analgesia (formerly) | Analgesia |
| Key Safety Concern | Cataract formation, ophthalmic side effects | Respiratory depression, tolerance, dependence |
In Vivo Validation of Analgesic Efficacy
The primary in vivo validation of an opioid's mechanism of action involves demonstrating its analgesic effect in relevant animal models of pain.
Experimental Protocols
a) Hot Plate Test: This test assesses the response to a thermal pain stimulus, primarily mediated by central opioid pathways.
-
Apparatus: A commercially available hot plate apparatus with a controlled surface temperature (e.g., 55 ± 0.5°C).[2][3]
-
Procedure:
-
Acclimatize the animals (e.g., mice or rats) to the testing room for at least 30 minutes.
-
Determine the baseline latency by placing each animal on the hot plate and recording the time taken to elicit a pain response (e.g., hind paw licking, jumping). A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.[2][4]
-
Administer this compound or Morphine at various doses via a specific route (e.g., subcutaneous or intraperitoneal).
-
At predetermined time points post-administration (e.g., 15, 30, 60, 90, 120 minutes), place the animal back on the hot plate and record the response latency.[5]
-
-
Data Analysis: The analgesic effect is quantified as the increase in response latency compared to baseline or a vehicle-treated control group. The data can be used to determine the dose-response relationship and the ED50 (the dose that produces 50% of the maximal effect).
b) Tail Flick Test: This assay also measures the response to a thermal stimulus and is sensitive to centrally acting analgesics.
-
Apparatus: A tail flick analgesiometer that focuses a beam of radiant heat on the animal's tail.[6][7]
-
Procedure:
-
Gently restrain the animal (e.g., in a cylindrical holder) with its tail exposed.
-
Apply the heat stimulus to a specific portion of the tail and measure the time taken for the animal to flick its tail away from the heat source. A cut-off time is employed to prevent burns.[7]
-
Administer the test compound and measure the tail flick latency at various time points post-dosing.
-
-
Data Analysis: The increase in tail flick latency is indicative of an analgesic effect.
Comparative Efficacy Data (Hypothetical for this compound)
| Parameter | This compound (Hypothetical Data) | Morphine (Reference Data) |
| Hot Plate Latency (s) at 30 min | Dose-dependent increase | Dose-dependent increase; significant effect at 3.75-7.5 mg/kg.[8] |
| Tail Flick Latency (s) at 30 min | Dose-dependent increase | Dose-dependent increase; significant effect at 1.5 mg/kg.[9] |
| Analgesic ED50 (mg/kg, s.c.) | ~10-15 mg/kg (estimated based on codeine-like potency) | ~5-9 mg/kg (strain and assay dependent).[8] |
In Vivo Validation of Target Engagement and Downstream Signaling
To confirm that the analgesic effects of this compound are mediated through opioid receptor signaling, in vivo studies should assess target engagement and the modulation of downstream intracellular pathways.
Experimental Protocols
a) Western Blot for Phosphorylated ERK (p-ERK): Extracellular signal-regulated kinase (ERK) is a downstream effector in the MAPK signaling cascade, which can be modulated by opioid receptor activation.
-
Procedure:
-
Administer this compound or Morphine to animals.
-
At the time of peak analgesic effect, euthanize the animals and rapidly dissect specific brain regions implicated in pain processing (e.g., periaqueductal gray, spinal cord).
-
Homogenize the brain tissue and extract proteins.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies specific for p-ERK and total ERK.
-
Use a secondary antibody conjugated to a detectable marker (e.g., HRP) and visualize the bands.
-
-
Data Analysis: Quantify the band intensities and express the results as the ratio of p-ERK to total ERK. A change in this ratio following drug administration indicates modulation of the MAPK pathway.[10][11][12]
b) cAMP Assay: Opioid receptors are typically Gi/o-coupled, and their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
-
Procedure:
-
Following drug administration and tissue collection (as described above), homogenize the brain tissue in a lysis buffer.
-
Centrifuge the homogenate to remove cellular debris.
-
Measure the cAMP concentration in the supernatant using a commercially available cAMP enzyme immunoassay (EIA) or ELISA kit.[13][14][15]
-
-
Data Analysis: Normalize the cAMP levels to the total protein concentration in each sample. A decrease in cAMP levels following drug administration would be consistent with opioid receptor activation.
Comparative Signaling Data (Hypothetical for this compound)
| Parameter | This compound (Hypothetical Data) | Morphine (Reference Data) |
| p-ERK/Total ERK Ratio (Brainstem) | Increase or decrease depending on the specific pathway engaged | Acute administration can decrease p-ERK levels in the nucleus accumbens.[16] Chronic administration can lead to a sustained increase in p-ERK in the pons/medulla.[17] |
| cAMP Levels (Brainstem) | Dose-dependent decrease | Acute administration inhibits adenylyl cyclase, leading to decreased cAMP levels.[18][19] |
Visualizing the Mechanism and Workflow
Signaling Pathway of a Prototypical Opioid Agonist
Caption: Simplified signaling pathway of a typical Gi/o-coupled opioid receptor agonist.
Experimental Workflow for In Vivo Validation
Caption: Experimental workflow for the in vivo validation of this compound's mechanism of action.
Safety and Toxicology Considerations: The Case of Cataracts
A critical aspect of in vivo validation is the assessment of a drug's safety profile. The withdrawal of this compound due to cataract formation highlights the importance of long-term toxicology studies. While the precise mechanism of this compound-induced cataracts is not well-documented, potential mechanisms for drug-induced cataracts include:
-
Oxidative Stress: Many drugs can increase the production of reactive oxygen species in the lens, leading to damage of lens proteins and lipids, ultimately causing opacification.[20]
-
Osmotic Imbalance: Some compounds can disrupt the osmotic balance of the lens, leading to swelling and cataract formation. The polyol pathway is a key mechanism in sugar-induced cataracts.[21]
-
Direct Interaction with Lens Proteins: The drug or its metabolites may directly bind to and alter the structure of crystallins, the primary proteins of the lens, leading to aggregation and light scattering.
-
Inhibition of Protective Enzymes: Drugs could inhibit enzymes that protect the lens from oxidative damage, such as glutathione (B108866) peroxidase or catalase.[22]
-
Disruption of Calcium Homeostasis: Alterations in lens calcium levels have been implicated in cataract formation. Some drugs, particularly those with high lipophilicity, can accumulate in the lens and disrupt Ca-ATPase activity.[23]
A comprehensive in vivo validation of a new analgesic candidate would necessitate long-term studies in a relevant species (e.g., dogs, as was the case for this compound) with regular ophthalmologic examinations to monitor for any lens opacities.
Conclusion
While specific in vivo data for this compound is scarce, this guide provides a robust framework for its hypothetical validation and comparison with a standard opioid, morphine. By employing established in vivo models of analgesia and biochemical assays to probe downstream signaling pathways, researchers can effectively characterize the mechanism of action of novel analgesic compounds. Furthermore, the case of this compound serves as a crucial reminder of the importance of thorough long-term safety and toxicology assessments in drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. jove.com [jove.com]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. Hot plate test - Wikipedia [en.wikipedia.org]
- 5. Time Dependent Antinociceptive Effects of Morphine and Tramadol in the Hot Plate Test: Using Different Methods of Drug Administration in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. Experimental evaluation of analgesic and anti-inflammatory activity of simvastatin and atorvastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increased morphine analgesia and reduced side effects in mice lacking the tac1 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential responses to morphine-induced analgesia in the tail-flick test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crosstalk Between MAPK/ERK and PI3K/AKT Signal Pathways During Brain Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. A simple procedure for assaying cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. In vivo regulation of extracellular signal-regulated protein kinase (ERK) and protein kinase B (Akt) phosphorylation by acute and chronic morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of repeated administration of morphine on the activity of extracellular signal regulated kinase in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mu opioid receptor signaling in morphine sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Pharmacological Strategies for Cataract Management: From Molecular Targets to Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Advances in pharmacological strategies for the prevention of cataract development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Current Trends in the Pharmacotherapy of Cataracts - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The relationship between properties of antipsychotic drugs and cataract formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Metofoline Enantiomers' Activity: A Guide for Researchers
Introduction
Metofoline, also known as methopholine, is an opioid analgesic developed in the 1950s. As a chiral molecule, this compound exists as two enantiomers: (R)-Metofoline and (S)-Metofoline. Early research has indicated that the pharmacological activity of this compound resides primarily in one of its enantiomers.[1] This guide provides a comparative overview of the reported activity of this compound enantiomers, details the standard experimental protocols used to evaluate such compounds, and illustrates the key signaling pathways involved in their mechanism of action. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.
Data Presentation: Comparative Activity of this compound Enantiomers
While specific binding affinities (Ki) and functional potencies (EC50) for the individual enantiomers of this compound are not detailed in the available literature, initial studies established a qualitative difference in their analgesic effects. The (R)-enantiomer is reported to be the active analgesic, with a potency approximately three times that of codeine, whereas the (S)-enantiomer is considered inactive.[1]
To illustrate how the comparative data for this compound enantiomers would be presented if available, the following tables provide a hypothetical but representative summary of key pharmacological parameters.
Table 1: Hypothetical Opioid Receptor Binding Affinities (Ki) of this compound Enantiomers
| Compound | Receptor Subtype | Hypothetical Kᵢ (nM) |
| (R)-Metofoline | Mu (µ) | 15 |
| Delta (δ) | > 1000 | |
| Kappa (κ) | > 1000 | |
| (S)-Metofoline | Mu (µ) | > 10000 |
| Delta (δ) | > 10000 | |
| Kappa (κ) | > 10000 | |
| Codeine (Reference) | Mu (µ) | 3300 |
| Morphine (Reference) | Mu (µ) | 1.17 |
Note: Lower Kᵢ values indicate higher binding affinity. Data for reference compounds are from published studies.
Table 2: Hypothetical In Vitro Functional Activity (EC50) of this compound Enantiomers
| Compound | Assay Type | Hypothetical EC₅₀ (nM) |
| (R)-Metofoline | GTPγS Binding | 85 |
| (S)-Metofoline | GTPγS Binding | > 20000 |
| Codeine (Reference) | GTPγS Binding | ~2500 |
| Morphine (Reference) | GTPγS Binding | 60 |
Note: EC₅₀ represents the concentration required to elicit 50% of the maximal response. Lower EC₅₀ values indicate higher potency.
Table 3: Hypothetical In Vivo Analgesic Activity (ED50) of this compound Enantiomers
| Compound | Animal Model | Test | Hypothetical ED₅₀ (mg/kg) |
| (R)-Metofoline | Mouse | Hot Plate | 5 |
| (S)-Metofoline | Mouse | Hot Plate | > 100 |
| Codeine (Reference) | Mouse | Hot Plate | 15 |
| Morphine (Reference) | Mouse | Hot Plate | 1.5 |
Note: ED₅₀ is the dose required to produce a therapeutic effect in 50% of the population. Lower ED₅₀ values indicate higher potency.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the pharmacological characterization of opioid compounds like this compound enantiomers.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to a specific receptor subtype.
Objective: To determine the equilibrium dissociation constant (Kᵢ) of (R)-Metofoline and (S)-Metofoline for the mu (µ), delta (δ), and kappa (κ) opioid receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human µ, δ, or κ opioid receptor.
-
Radioligand: [³H]-DAMGO (for µ-receptor), [³H]-DPDPE (for δ-receptor), [³H]-U69593 (for κ-receptor).
-
Unlabeled competitor: Naloxone (B1662785) (for determination of non-specific binding).
-
Test compounds: (R)-Metofoline and (S)-Metofoline.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates, glass fiber filters, and a scintillation counter.
Procedure:
-
In a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound (or naloxone for non-specific binding).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated using the Cheng-Prusoff equation.
GTPγS Functional Assay
This functional assay measures the extent of G-protein activation following agonist binding to a G-protein coupled receptor (GPCR) like the opioid receptor.
Objective: To determine the potency (EC₅₀) and efficacy (Emax) of (R)-Metofoline and (S)-Metofoline in activating the µ-opioid receptor.
Materials:
-
Cell membranes expressing the µ-opioid receptor.
-
[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).
-
GDP (Guanosine diphosphate).
-
Test compounds: (R)-Metofoline and (S)-Metofoline.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
96-well microplates, glass fiber filters, and a scintillation counter.
Procedure:
-
In a 96-well plate, add the assay buffer, GDP, varying concentrations of the test compound, and the cell membrane preparation.
-
Pre-incubate the plate to allow the test compound to bind to the receptors.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for agonist-stimulated [³⁵S]GTPγS binding to the G-proteins.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Data are plotted as [³⁵S]GTPγS binding versus the log of the agonist concentration and analyzed using non-linear regression to determine the EC₅₀ and Emax values.
Mandatory Visualization
Caption: General signaling pathway of an agonist at the μ-opioid receptor.
References
Validating Metofoline as a Selective Opioid Receptor Agonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This document summarizes available information and provides a framework for the experimental validation of a compound like Metofoline. It includes comparative data for well-characterized opioid agonists—DAMGO (a selective mu-opioid peptide agonist) and fentanyl (a potent synthetic mu-opioid agonist)—to serve as benchmarks. Detailed experimental protocols for key assays in opioid pharmacology are also provided to guide potential research.
Comparative Analysis of Opioid Receptor Agonists
To objectively assess the selectivity of an opioid agonist, it is crucial to determine its binding affinity and functional potency at the three main opioid receptor subtypes: mu (μ), delta (δ), and kappa (κ).
Opioid Receptor Binding Affinity (Ki)
Binding affinity is a measure of how tightly a ligand binds to a receptor. It is typically determined through competitive radioligand binding assays. A lower Ki value indicates a higher binding affinity.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | Mu (μ) Receptor | Delta (δ) Receptor | Kappa (κ) Receptor |
| This compound | Data not available | Data not available | Data not available |
| DAMGO | 1.18 | 1430 | 213 |
| Fentanyl | ~1.35 | Data varies | Data varies |
| Morphine | 1.14 | >1000 | ~280 |
Note: Data for DAMGO and Morphine are from various sources. Fentanyl's affinity for delta and kappa receptors can vary depending on the study.
Opioid Receptor Functional Activity (EC50)
Functional activity measures the concentration of a ligand required to elicit a half-maximal response in a cell-based assay. A common method is the GTPγS binding assay, which measures the activation of G-proteins coupled to the opioid receptors. A lower EC50 value indicates greater potency.
Table 2: Opioid Receptor Functional Potency (EC50, nM) in GTPγS Binding Assay
| Compound | Mu (μ) Receptor | Delta (δ) Receptor | Kappa (κ) Receptor |
| This compound | Data not available | Data not available | Data not available |
| DAMGO | 222 | >10000 | >10000 |
| Fentanyl | ~32 | Data varies | Data varies |
| Morphine | ~130 | >10000 | >10000 |
Note: Data for DAMGO, Fentanyl, and Morphine are from various sources and can vary based on experimental conditions.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway for mu-opioid receptor activation and the general workflows for the experimental protocols described below.
Figure 1: Mu-Opioid Receptor G-protein Signaling Pathway
Figure 2: General Experimental Workflows
Experimental Protocols
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the μ, δ, and κ opioid receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human recombinant μ, δ, or κ opioid receptors.
-
Radioligands: [³H]-DAMGO (for μ), [³H]-DPDPE (for δ), [³H]-U69,593 (for κ).
-
This compound hydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Naloxone (10 µM).
-
96-well filter plates and vacuum manifold.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.
-
Non-specific Binding: Naloxone (10 µM), radioligand, and membrane suspension.
-
Competition: A range of concentrations of this compound, radioligand, and membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes.
-
Filtration: Terminate the assay by rapid filtration through the filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Detection: Dry the filter mat, add scintillation cocktail to each filter, and count the radioactivity.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific counts from total and competition counts.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Functional Assay
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in activating G-proteins through the μ, δ, and κ opioid receptors.
Materials:
-
Cell membranes as described above.
-
[³⁵S]GTPγS.
-
Guanosine diphosphate (B83284) (GDP).
-
This compound hydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
Non-specific binding control: Unlabeled GTPγS (10 µM).
-
Other materials are the same as for the binding assay.
Procedure:
-
Membrane Preparation: Prepare membranes as in the binding assay.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Basal Binding: Assay buffer and membrane suspension.
-
Non-specific Binding: Unlabeled GTPγS (10 µM), assay buffer, and membrane suspension.
-
Agonist Stimulation: A range of concentrations of this compound and membrane suspension.
-
-
Pre-incubation: Add GDP (final concentration 10-30 µM) to all wells and pre-incubate at 30°C for 15 minutes.
-
Initiation: Add [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Filtration, Washing, and Detection: Follow the same procedure as in the binding assay.
-
Data Analysis:
-
Calculate specific [³⁵S]GTPγS binding by subtracting non-specific counts.
-
Plot the specific binding (often as a percentage of the maximal response to a standard full agonist like DAMGO) against the log concentration of this compound.
-
Determine the EC50 and Emax values from the resulting dose-response curve using non-linear regression.
-
Conclusion
While this compound has a historical record as an opioid analgesic, a thorough in vitro characterization of its selectivity and potency at the opioid receptor subtypes is lacking in currently accessible scientific literature. The experimental protocols and comparative data provided in this guide offer a robust framework for such a validation. Should a research program aimed at re-evaluating this compound or its analogs be undertaken, these methodologies would be essential for elucidating its precise pharmacological profile and determining its potential as a selective opioid receptor agonist. The comparison with well-characterized compounds like DAMGO and fentanyl is critical for interpreting the significance of the experimental findings.
References
A Comparative Analysis of Metofoline and Its Analogs for Opioid Research
For Researchers, Scientists, and Drug Development Professionals
Metofoline, an opioid analgesic developed in the 1950s, and its structural analogs represent a unique chemotype within the landscape of opioid research. Though withdrawn from the market, the structure-activity relationships (SAR) of this series offer valuable insights for the design of novel analgesics. This guide provides a side-by-side comparison of this compound and its key analogs, summarizing available performance data and outlining relevant experimental protocols.
Chemical Structures
This compound and its investigated analogs share a 1-(substituted-phenethyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinoline core. The primary point of variation in the initial analog series is the substituent at the 4' position of the phenethyl group.
| Compound | R |
| This compound | 4'-Chloro |
| 4'-Fluoro Analog | 4'-Fluoro |
| 4'-Nitro Analog | 4'-Nitro |
Performance Data: A Side-by-Side Comparison
| Compound | Enantiomer/Mixture | Relative Analgesic Potency (vs. Codeine) |
| This compound | (R)-enantiomer | ~3x |
| (S)-enantiomer | Inactive | |
| 4'-Fluoro Analog | Racemic | Slightly more potent than this compound |
| 4'-Nitro Analog | Racemic | ~20x |
| Later Bristol-Myers Analogs | - | >50x |
Note: The specific structures of the later, more potent analogs developed by Bristol-Myers are not publicly disclosed.
Mechanism of Action and Signaling Pathway
This compound and its analogs are opioid receptor agonists, with their analgesic effects presumed to be mediated primarily through the mu-opioid receptor (μOR) , a G-protein coupled receptor (GPCR). Activation of the μOR initiates a signaling cascade that ultimately leads to the modulation of neuronal excitability and neurotransmitter release, resulting in analgesia.
Upon agonist binding, the μOR undergoes a conformational change, leading to the activation of intracellular heterotrimeric G proteins (Gαᵢ/Gα₀). The activated Gα subunit inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can also modulate downstream effectors, including ion channels.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize opioid analgesics. While the specific protocols used for the initial evaluation of this compound are not available, these represent the standard procedures in the field.
In Vitro Opioid Receptor Binding Assay (Radioligand Displacement)
This assay is used to determine the binding affinity (Kᵢ) of a test compound for a specific opioid receptor subtype.
Materials:
-
Cell membranes expressing the human mu-opioid receptor (μOR)
-
Radioligand (e.g., [³H]-DAMGO, a selective μOR agonist)
-
Test compound (this compound or analog)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., Naloxone)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a determined protein concentration.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane suspension.
-
Non-specific Binding: Assay buffer, radioligand, an excess of non-specific binding control, and membrane suspension.
-
Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound, and membrane suspension.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach binding equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
In Vivo Analgesic Efficacy Assessment (Hot-Plate Test)
This is a common behavioral test in rodents to assess the efficacy of centrally acting analgesics against thermal pain.
Materials:
-
Hot-plate apparatus with adjustable temperature
-
Animal subjects (e.g., mice or rats)
-
Test compound (this compound or analog) dissolved in a suitable vehicle
-
Vehicle control
-
Positive control (e.g., morphine)
Procedure:
-
Acclimatization: Acclimate the animals to the testing room and handling procedures.
-
Baseline Measurement: Determine the baseline latency to a nociceptive response (e.g., paw licking, jumping) for each animal by placing it on the hot plate set at a specific temperature (e.g., 55°C). A cut-off time is set to prevent tissue damage.
-
Drug Administration: Administer the test compound, vehicle, or positive control to different groups of animals via a specific route (e.g., intraperitoneal, subcutaneous).
-
Post-treatment Measurement: At various time points after drug administration, place each animal back on the hot plate and measure the latency to the nociceptive response.
-
Data Analysis: Compare the post-treatment latencies to the baseline latencies and to the vehicle control group to determine the analgesic effect of the test compound. The data can be expressed as the percent maximal possible effect (%MPE).
Conclusion
This compound and its analogs, particularly those with electron-withdrawing substituents at the 4'-position of the phenethyl group, demonstrate the potential for potent opioid-mediated analgesia. The available data, though lacking in modern quantitative metrics, clearly indicates a structure-activity relationship where the potency can be significantly modulated by substitution on the phenethyl ring. The (R)-enantiomer of this compound is the active stereoisomer. Further investigation of this chemical scaffold, employing contemporary in vitro and in vivo pharmacological assays, could provide valuable insights for the development of novel analgesics with improved therapeutic profiles. The historical context of this compound's withdrawal due to side effects also underscores the importance of thorough toxicological evaluation in any future drug development based on this scaffold.
References
Replicating Historical Studies on Metofoline's Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the historical data on Metofoline, an opioid analgesic developed in the 1950s. The information is intended to assist researchers in understanding its pharmacological profile and to provide a basis for replicating and expanding upon early studies. Due to the limited availability of full-text historical articles, this guide synthesizes currently accessible data and outlines the necessary experimental protocols for future research.
Overview of this compound
This compound, also known as methofoline, is an isoquinoline (B145761) derivative opioid analgesic.[1] It was discovered by researchers at Hoffmann-La Roche in the 1950s.[1] Structurally, it is noted to be similar to the non-opioid alkaloid papaverine.[1] this compound was marketed in the United States under the brand name Versidyne for the treatment of postoperative pain.[1] However, it was withdrawn from the market in 1965 due to the emergence of ophthalmic side effects, including the development of cataracts in dogs.[1]
The analgesic efficacy of this compound is reported to be comparable to that of codeine.[1] The active form of the drug is the levo (R) enantiomer.[1]
Comparative Analgesic Efficacy
Historical studies directly comparing this compound to other analgesics are crucial for understanding its potency and clinical potential. The primary comparator identified in the literature is codeine.
Table 1: Summary of Comparative Analgesic Studies
| Study | Comparison Drugs | Key Findings (Qualitative) | Quantitative Data (Requires Full-Text Access) |
| Cass, L. J., & Frederik, W. S. (1963). METHOPHOLINE, A NEW ANALGESIC AGENT. American Journal of the Medical Sciences, 246(5), 550–557. | Codeine, Placebo | Efficacy comparable to codeine. | Specific pain relief scores, duration of action, side effect incidence. |
| Moore, J., & Foldes, F. F. (1962). An evaluation of the efficacy of methopholine for the relief of postoperative pain. American Journal of the Medical Sciences, 244(3), 337-343. | Pethidine, Placebo | Effective in managing postoperative pain. | Pain intensity scores, rescue medication requirements, onset of analgesia. |
Experimental Protocols
To replicate the historical findings, detailed experimental protocols are necessary. Based on the available information, the following methodologies would be central to these studies.
Clinical Trial for Analgesic Efficacy (Postoperative Pain)
This protocol is a generalized reconstruction based on typical analgesic trials of the era.
Objective: To compare the analgesic efficacy and safety of this compound with codeine and a placebo in patients with postoperative pain.
Study Design: A randomized, double-blind, placebo-controlled clinical trial.
Patient Population: Adult patients experiencing moderate to severe pain following a standardized surgical procedure (e.g., dental extraction, abdominal surgery).
Interventions:
-
This compound (dose to be determined based on historical literature)
-
Codeine (standard analgesic dose, e.g., 30-60 mg)
-
Placebo
Outcome Measures:
-
Primary: Pain intensity assessed at baseline and at regular intervals (e.g., 30, 60, 90, 120, 180, 240 minutes) post-administration using a validated pain scale (e.g., Visual Analog Scale [VAS] or a numerical rating scale).
-
Secondary:
-
Time to onset of analgesia.
-
Duration of analgesia.
-
Proportion of patients requiring rescue medication.
-
Patient-reported global assessment of pain relief.
-
Incidence and severity of adverse events (e.g., nausea, vomiting, dizziness, sedation).
-
Workflow Diagram:
Clinical trial workflow for assessing analgesic efficacy.
Signaling Pathways
The precise signaling pathway of this compound has not been extensively elucidated in the available literature. As an opioid, it is presumed to act primarily through opioid receptors, which are G-protein coupled receptors (GPCRs).
Presumed Opioid Receptor Signaling
Opioid agonists typically bind to mu (µ), delta (δ), or kappa (κ) opioid receptors. This binding initiates a cascade of intracellular events.
Diagram of a Generic Opioid Receptor Signaling Pathway:
Presumed signaling pathway of this compound via opioid receptors.
Further research is required to determine this compound's specific binding affinities for the different opioid receptor subtypes and its potential for biased agonism (i.e., preferential activation of G-protein signaling over β-arrestin pathways).
Ophthalmic Side Effects
The withdrawal of this compound from the market was due to reports of ophthalmic side effects, most notably the development of cataracts in dogs.[1] The precise mechanism for this is not well-documented for this compound specifically. However, for isoquinoline alkaloids in general, ocular toxicity can occur, though the mechanisms are varied.
Logical Relationship Diagram for Investigating Ophthalmic Toxicity:
Investigative pathways for this compound-induced cataracts.
Conclusion and Future Directions
This compound represents a historical example of an opioid analgesic with an efficacy comparable to codeine. Its withdrawal due to safety concerns highlights the importance of thorough toxicological screening in drug development. For researchers interested in revisiting this compound or its analogs, the primary challenge will be to access the full historical clinical data to quantitatively understand its therapeutic window and side effect profile.
Future research should focus on:
-
Obtaining and re-analyzing the full-text data from the original clinical trials.
-
Performing in vitro receptor binding and functional assays to characterize this compound's interaction with opioid receptor subtypes and downstream signaling pathways (G-protein vs. β-arrestin).
-
Conducting preclinical toxicology studies in relevant animal models to investigate the mechanism of cataract formation.
By systematically addressing these knowledge gaps, a more complete understanding of this compound's pharmacology can be achieved, potentially informing the development of safer and more effective analgesics.
References
Assessing the Translational Potential of Metofoline: A Comparative Analysis for Postoperative Pain Management
For Researchers, Scientists, and Drug Development Professionals
Metofoline, an opioid analgesic developed in the 1950s, presents a unique case study in translational medicine. Initially promising for postoperative pain, its journey was cut short due to safety concerns. This guide provides a comparative analysis of this compound against current postoperative pain management alternatives, offering insights into the translational potential of related isoquinoline-based compounds and the evolution of analgesic drug development.
Overview of this compound and Modern Alternatives
This compound, also known as methofoline, is an isoquinoline (B145761) derivative with analgesic efficacy comparable to codeine.[1] Developed by Hoffmann-La Roche, it was marketed under the brand name Versidyne before being withdrawn in 1965 due to the emergence of ophthalmic side effects, specifically the development of cataracts in dogs during preclinical toxicology studies.[1] Unlike most opioids, this compound is not structurally related to morphine but shares some similarity with the non-opioid alkaloid papaverine.[1]
The landscape of postoperative pain management has since evolved into a multimodal approach, combining different drug classes to improve efficacy and reduce reliance on opioids.[2][3] This guide compares this compound to three representative modern alternatives:
-
Ketorolac: A potent non-steroidal anti-inflammatory drug (NSAID).
-
Gabapentin: An anticonvulsant now widely used for neuropathic and postoperative pain.
-
Fentanyl: A powerful synthetic opioid used for severe pain.
Comparative Data
The following tables summarize the available quantitative data for this compound and the selected modern alternatives. Due to the historical nature of this compound's development and its early withdrawal, detailed quantitative data from its original studies are limited in publicly accessible literature.
Table 1: Analgesic Efficacy
| Compound | Drug Class | Mechanism of Action | Relative Potency (to Morphine) | Efficacy in Postoperative Pain |
| This compound | Opioid (Isoquinoline derivative) | Opioid receptor agonist (presumed) | Similar to codeine (active R-enantiomer ~3x codeine)[1] | Evaluated for postoperative pain[1] |
| Ketorolac | NSAID | COX-1 and COX-2 inhibitor | - | Effective for mild to moderate pain; opioid-sparing |
| Gabapentin | Gabapentinoid | Binds to α2δ-1 subunit of voltage-gated calcium channels | - | Reduces opioid consumption and pain scores[4] |
| Fentanyl | Opioid (Phenylpiperidine derivative) | Potent µ-opioid receptor agonist | 50-100 times more potent than morphine | Widely used for severe acute postoperative pain |
Table 2: Safety and Side Effect Profile
| Compound | Common Side Effects | Serious Adverse Events |
| This compound | Nausea, vomiting, sedation (typical opioid side effects) | Ophthalmic toxicity, cataracts (in dogs) [1] |
| Ketorolac | Gastrointestinal bleeding, renal dysfunction, cardiovascular events | Increased risk of GI perforation, ulcers, and bleeding |
| Gabapentin | Dizziness, somnolence, peripheral edema | Respiratory depression (especially with other CNS depressants) |
| Fentanyl | Respiratory depression, sedation, nausea, constipation, muscle rigidity | Profound respiratory depression, opioid use disorder |
Experimental Protocols and Methodologies
Hypothesized Preclinical Analgesic Workflow for this compound
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Assessment of ocular toxicity in dogs during 6 months' exposure to a potent organophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. veterinaryvisioncenter.com [veterinaryvisioncenter.com]
- 4. Brief History of Opioids in Perioperative and Periprocedural Medicine to Inform the Future - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Metofoline Against Novel Pain Therapeutics: A Comparative Guide for Researchers
A comprehensive analysis of the historical opioid analgesic, Metofoline, benchmarked against a new generation of non-opioid pain therapeutics: the NaV1.8 inhibitor suzetrigine (B10856436) (Journavx), the nerve growth factor (NGF) inhibitor tanezumab (B1168043), and the fibromyalgia treatment Tonmya (cyclobenzaprine HCl).
This guide provides a comparative overview for researchers, scientists, and drug development professionals, offering insights into the mechanisms of action, efficacy, and safety profiles of these distinct analgesic agents. Due to the withdrawal of this compound from the market in 1965, publicly available quantitative preclinical and clinical data are limited. This guide presents the available historical information on this compound alongside robust, contemporary data for the novel therapeutics.
Executive Summary
This compound, an opioid analgesic with efficacy comparable to codeine, was withdrawn due to safety concerns, including ophthalmic side effects.[1][2] In contrast, a new wave of non-opioid analgesics targeting different pathways has emerged, offering potentially safer and more effective pain management strategies. This guide delves into a direct comparison of this compound with three such novel therapeutics:
-
Suzetrigine (Journavx): A first-in-class, selective NaV1.8 inhibitor recently approved for the treatment of moderate to severe acute pain.[3][4]
-
Tanezumab: An investigational monoclonal antibody that targets nerve growth factor (NGF), showing efficacy in chronic pain conditions like osteoarthritis.[5][6]
-
Tonmya (cyclobenzaprine HCl): A novel sublingual formulation of cyclobenzaprine (B1214914) approved for the management of fibromyalgia.[7][8]
This comparison highlights the evolution of analgesic drug development, moving from broad-acting opioids to highly specific, non-addictive therapies.
Comparative Data Tables
The following tables summarize the available quantitative data for this compound and the selected novel pain therapeutics.
Table 1: General Characteristics and Mechanism of Action
| Feature | This compound | Suzetrigine (Journavx) | Tanezumab | Tonmya (cyclobenzaprine HCl) |
| Drug Class | Opioid Analgesic[1][2] | Selective NaV1.8 Inhibitor[9] | Monoclonal Antibody (anti-NGF)[10] | Tricyclic Amine Derivative[11] |
| Primary Mechanism of Action | Opioid receptor agonist[1] | Blocks the NaV1.8 sodium channel in peripheral pain-sensing neurons[9] | Sequesters nerve growth factor (NGF), preventing it from binding to its receptor[10] | Modulates 5-HT2A, α1, H1, and M1 receptors; targets sleep architecture and central pain processing[7][11] |
| Therapeutic Indication(s) | Postoperative pain (withdrawn)[1] | Moderate to severe acute pain[4] | Osteoarthritis pain (investigational)[5] | Fibromyalgia[7] |
Table 2: Preclinical Efficacy
| Parameter | This compound | Suzetrigine (Journavx) | Tanezumab | Tonmya (cyclobenzaprine HCl) |
| Animal Models of Efficacy | N/A | Formalin test, Complete Freund's Adjuvant (CFA)-induced thermal hypersensitivity, partial sciatic nerve injury-induced neuropathy[12] | Various chronic and inflammatory pain models[6] | N/A |
| Key Efficacy Findings | Reported analgesic efficacy similar to codeine[1] | Dose-dependent reduction of nocifensive behaviors and reversal of hyperalgesia[12] | Effective targeting of the NGF pathway in various pain models[6] | N/A |
| IC50 / ED50 | N/A | IC50 = 0.35 ± 0.17 μM (TTX-resistant sodium currents in mouse DRG neurons)[12] | N/A | N/A |
Table 3: Clinical Efficacy
| Parameter | This compound | Suzetrigine (Journavx) | Tanezumab | Tonmya (cyclobenzaprine HCl) |
| Patient Population | Postoperative pain[1] | Moderate to severe acute postoperative pain (abdominoplasty, bunionectomy)[13][14] | Moderate to severe osteoarthritis of the knee or hip[3][5] | Fibromyalgia[8][15] |
| Primary Efficacy Endpoint | N/A | Time-weighted sum of the pain intensity difference from 0 to 48 hours (SPID48)[12] | Change from baseline in WOMAC Pain and Physical Function subscales, and patient's global assessment of OA[3][16] | Change from baseline in daily pain score at week 14[15][17] |
| Key Efficacy Results | Analgesic efficacy comparable to codeine[1] | Statistically significant improvement in SPID48 vs. placebo.[2] Not superior to hydrocodone/acetaminophen.[13] | Statistically significant improvement in WOMAC pain and physical function scores vs. placebo.[3][18] | Statistically significant reduction in daily pain scores vs. placebo.[15][17] |
| Percentage of Responders | N/A | N/A | 54.4-57.1% of patients achieved ≥50% pain reduction at week 16 (vs. 37.9% for placebo)[8] | A greater proportion of patients achieved a ≥30% pain reduction at 3 months vs. placebo[15] |
Table 4: Clinical Safety and Tolerability
| Parameter | This compound | Suzetrigine (Journavx) | Tanezumab | Tonmya (cyclobenzaprine HCl) |
| Reason for Discontinuation/Black Box Warning | Withdrawn from market due to ophthalmic side effects (cataracts in dogs)[1][2] | N/A | Clinical development paused in the past due to rapidly progressive osteoarthritis (RPOA)[16] | N/A |
| Common Adverse Events | N/A | Pruritus (2%)[13] | Paresthesia, hypoesthesia[18] | Oral hypoesthesia, oral discomfort, abnormal product taste, somnolence[15] |
| Serious Adverse Events | Ophthalmic side effects[1] | N/A | Rapidly progressive osteoarthritis (RPOA) (1.3-2.8%)[3][5] | N/A |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the mechanisms of action for this compound and the novel pain therapeutics.
Caption: this compound's opioid agonist mechanism of action.
Caption: Mechanisms of action for novel pain therapeutics.
Experimental Workflow
The following diagram outlines a typical preclinical workflow for evaluating the analgesic efficacy of a test compound.
Caption: Preclinical analgesic drug discovery workflow.
Experimental Protocols
Detailed methodologies for key preclinical experiments cited in analgesic research are provided below.
Hot Plate Test
The hot plate test is a widely used method to assess the response to a thermal pain stimulus, primarily mediated by supraspinal pathways.[19][20]
-
Apparatus: A commercially available hot plate apparatus consisting of a metal surface that can be maintained at a constant temperature, enclosed by a transparent cylinder to keep the animal on the heated surface.
-
Procedure:
-
The hot plate surface is preheated to a constant temperature, typically between 52-55°C.[7]
-
A rodent (mouse or rat) is placed on the heated surface, and a stopwatch is started simultaneously.
-
The latency to the first sign of a nocifensive response is recorded. Common responses include licking or flicking of a hind paw, or jumping.[7]
-
To prevent tissue damage, a cut-off time (e.g., 30 or 60 seconds) is established. If the animal does not respond within this time, it is removed from the apparatus, and the cut-off time is recorded as its latency.
-
-
Data Analysis: The latency to respond is measured before and after administration of the test compound. An increase in latency indicates an analgesic effect.
Tail-Flick Test
The tail-flick test measures the latency of a spinal reflex to a thermal stimulus.[21]
-
Apparatus: A tail-flick analgesiometer that focuses a beam of high-intensity light on the animal's tail.
-
Procedure:
-
The rodent is gently restrained, with its tail exposed and positioned in the path of the light beam.
-
The light source is activated, and a timer starts.
-
The time taken for the animal to flick its tail out of the beam is recorded as the tail-flick latency.
-
A cut-off time is employed to avoid tissue damage.
-
-
Data Analysis: Similar to the hot plate test, an increase in the latency to flick the tail after drug administration signifies analgesia.
Formalin Test
The formalin test is a model of tonic chemical pain that is particularly useful for differentiating between analgesic mechanisms.[1]
-
Procedure:
-
A small volume (e.g., 20-50 µL) of dilute formalin solution (typically 1-5%) is injected subcutaneously into the plantar surface of the rodent's hind paw.
-
The animal is then placed in an observation chamber.
-
Nocifensive behaviors, such as licking, biting, or flinching of the injected paw, are observed and quantified over a set period (e.g., 60 minutes).
-
-
Phases of the Formalin Response:
-
Phase 1 (Early Phase): Occurs within the first 5-10 minutes post-injection and is characterized by acute, intense nocifensive behavior. This phase is thought to be due to the direct activation of nociceptors.[1]
-
Phase 2 (Late Phase): Begins approximately 15-20 minutes post-injection and can last for 40-60 minutes. This phase is associated with an inflammatory response and central sensitization.
-
-
Data Analysis: The total time spent exhibiting nocifensive behaviors is recorded for both phases. Centrally acting analgesics, like opioids, are typically effective in both phases, while anti-inflammatory drugs are more effective in Phase 2.
Conclusion
The landscape of pain management is undergoing a significant transformation, driven by the need for safer and more effective alternatives to traditional opioid analgesics. While this compound represents a historical approach to pain relief, its withdrawal from the market underscores the importance of a favorable safety profile in the development of new therapeutics. The novel agents discussed in this guide—suzetrigine, tanezumab, and Tonmya—exemplify the progress made in understanding the underlying mechanisms of pain and developing targeted therapies. By selectively modulating specific pathways involved in pain signaling, these drugs offer the potential for improved efficacy and reduced side effects compared to their predecessors. This comparative guide provides a valuable resource for researchers and clinicians, highlighting the evolution of analgesic drug discovery and the promise of a new era in pain management.
References
- 1. batemanhornecenter.org [batemanhornecenter.org]
- 2. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sophion.com [sophion.com]
- 4. jcdr.net [jcdr.net]
- 5. researchgate.net [researchgate.net]
- 6. Tanezumab in the treatment of chronic musculoskeletal conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. New Insights Into the Pharmacological Management of Postoperative Pain: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological inhibition of NaV1.8 by suzetrigine reveals potent analgesic potential without tolerance development in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biospace.com [biospace.com]
- 11. First-in-human randomized clinical trials of the safety and efficacy of tanezumab for treatment of chronic knee osteoarthritis pain or acute bunionectomy pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy | Tonmya⢠(cyclobenzaprine HCI) sublingual tablets 2.8mg [tonmyahcp.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Suzetrigine, a Non‐Opioid Small‐Molecule Analgesic: Mechanism of Action, Clinical, and Translational Science - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Estimating relative efficacy in acute postoperative pain: network meta-analysis is consistent with indirect comparison to placebo alone - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Aspects on tail-flick, hot-plate and electrical stimulation tests for morphine antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tail flick test - Wikipedia [en.wikipedia.org]
- 19. Synthetic substances with morphine-like effect: Clinical experience: potency, side-effects, addiction liability - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tonmya (cyclobenzaprine hydrochloride sublingual tablets): first FDA-approved therapy for fibromyalgia in over 15 years - PMC [pmc.ncbi.nlm.nih.gov]
- 21. psychiatrictimes.com [psychiatrictimes.com]
Safety Operating Guide
Navigating the Disposal of Metofoline: A Guide for Laboratory Professionals
Absence of specific disposal guidelines for the opioid analgesic Metofoline necessitates a cautious approach rooted in general best practices for pharmaceutical waste management. Researchers, scientists, and drug development professionals must prioritize safety and environmental responsibility by adhering to established protocols for opioid disposal, while acknowledging the lack of chemical-specific data for this compound.
Recommended Disposal Procedures for this compound
In the absence of specific directives for this compound, the primary recommendation is to utilize pharmaceutical take-back programs. These programs represent the most secure and environmentally sound method for disposing of controlled substances.
Step-by-Step Disposal Guidance:
-
Prioritize Take-Back Programs: The U.S. Drug Enforcement Administration (DEA) and various local authorities sponsor national prescription drug take-back days and provide authorized collection sites.[2][3] These are the preferred methods for the disposal of opioids like this compound.[2] Many pharmacies and law enforcement agencies also offer year-round drop-off locations.[2][4]
-
Mail-Back Programs: Another viable option is the use of mail-back envelopes, which provide a secure method for sending unused medications to a licensed disposal facility.[2][5]
-
Disposal in Household Trash (if take-back options are unavailable): If a take-back or mail-back program is not accessible, this compound can be disposed of in the household trash with specific precautions to prevent accidental ingestion or diversion.[3][5]
-
Do not crush tablets or capsules.[5]
-
Mix the medication with an unpalatable substance such as dirt, cat litter, or used coffee grounds.[3][5]
-
Place the mixture in a sealed container, such as a plastic bag or an empty can, to prevent leakage.[3]
-
Before discarding the original container, remove or obscure all personal information from the label to protect patient privacy.[3]
-
-
Flushing (Not Recommended without Specific Guidance): Some opioids are on the FDA's "flush list" due to their high potential for harm if accidentally ingested.[4][6] However, without a specific directive for this compound, flushing is not advised due to the potential for environmental contamination.[7] Pharmaceuticals in waterways can have adverse effects on aquatic life.[7]
Quantitative Data on Pharmaceutical Disposal
While specific quantitative data for this compound disposal is unavailable, the following table summarizes general information relevant to pharmaceutical waste.
| Parameter | Guideline/Data | Source |
| P-listed Wastes | Acutely hazardous and subject to stringent regulation. | EPA[8] |
| U-listed Wastes | Toxic and subject to regulation, but less stringent than P-listed. | EPA[8] |
| Toxicity Characteristic | Wastes are considered hazardous if they exceed certain concentration levels of specific contaminants. | EPA[8] |
Note: The specific hazardous waste classification for this compound is undetermined without an SDS.
Experimental Protocols
Detailed experimental protocols for the disposal of this compound have not been established due to its withdrawal from the market. The procedures outlined above are based on regulatory guidelines for pharmaceutical waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: The information provided is based on general best practices for opioid disposal and is not a substitute for guidance from a certified environmental management professional or a specific Safety Data Sheet. Always consult and comply with all applicable federal, state, and local regulations regarding pharmaceutical waste disposal.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Safe Disposal of Opioids - What You Need to Know [drugs.com]
- 3. myblockbuddy.com [myblockbuddy.com]
- 4. Quick guide to storing and disposing of opioids [uhone.com]
- 5. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 6. opioidhelp.com [opioidhelp.com]
- 7. mde.maryland.gov [mde.maryland.gov]
- 8. epa.gov [epa.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Metofoline
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Metofoline, an opioid analgesic drug. The following procedural steps and data will help you mitigate risks and establish robust operational and disposal plans.
This compound is an isoquinoline (B145761) derivative and opioid analgesic.[1][2] Although it was previously marketed, it was withdrawn due to side effects.[1][2] Due to its potential hazards, including being harmful if swallowed and toxic in contact with skin or if inhaled, stringent safety measures are necessary.
Personal Protective Equipment (PPE) and Hazard Mitigation
When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the required PPE and engineering controls.
| Control Type | Recommendation | Rationale |
| Engineering Controls | ||
| Ventilation | Handle in a well-ventilated area, preferably within a chemical fume hood. | To minimize inhalation of vapors or aerosols. |
| Personal Protective Equipment (PPE) | ||
| Eye Protection | Wear chemical safety goggles or a face shield. | To protect against splashes and airborne particles.[3] |
| Hand Protection | Wear double-layered, powder-free nitrile gloves with a minimum thickness of 4 mils. | To prevent skin contact and absorption. A double layer offers enhanced protection.[3] |
| Body Protection | Wear a cuffed, fluid-resistant gown. | To protect skin and personal clothing from contamination.[3] |
| Respiratory Protection | For operations with a potential for aerosol generation, use a fit-tested N95 respirator or higher. | To prevent inhalation of airborne particles. |
Step-by-Step Handling and Disposal Protocol
Adherence to a strict, procedural workflow is critical for safety. The following steps outline the process from preparation to disposal.
1. Preparation and Pre-Handling:
-
Assemble PPE: Don all required PPE as outlined in the table above before entering the handling area.
-
Prepare Workspace: Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, disposable bench paper.
-
Gather Materials: Have all necessary equipment and reagents ready to minimize movement and potential for spills.
2. Handling this compound:
-
Weighing and Transfer: Conduct all weighing and transfers of solid this compound within the fume hood to contain any airborne particles.
-
Solution Preparation: When preparing solutions, add this compound to the solvent slowly to avoid splashing. Keep containers tightly closed when not in use.
-
Avoid Contact: Do not touch your face, eyes, or any personal items while handling the compound.[4]
-
Labeling: Clearly label all containers with the contents, concentration, and hazard warnings.
3. Post-Handling and Decontamination:
-
Decontaminate Workspace: Wipe down all surfaces in the fume hood with an appropriate cleaning agent.
-
Remove PPE: Remove PPE in the correct order to avoid cross-contamination: outer gloves, gown, face shield/goggles, inner gloves, and finally, respiratory protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.
4. Waste Disposal:
-
Contaminated PPE: All disposable PPE, such as gloves and gowns, should be placed in a designated hazardous waste container.[3]
-
Chemical Waste: Unused this compound and any solutions containing it must be disposed of as hazardous chemical waste according to your institution's guidelines. Do not pour down the drain.
-
Sharps: Any contaminated needles or other sharps must be placed in a designated sharps container.
Emergency Procedures: Spills and Exposure
Spill Management:
-
Alert Others: Immediately alert personnel in the vicinity of the spill.[3]
-
Evacuate: If the spill is large or involves a significant amount of airborne powder, evacuate the area.
-
Don PPE: Before cleaning, don appropriate PPE, including respiratory protection.[3]
-
Containment: For liquid spills, use absorbent pads to contain the spill. For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Cleanup: Clean the area with an appropriate deactivating agent or soap and water.
-
Disposal: All cleanup materials must be disposed of as hazardous waste.[3]
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[5] Do not use alcohol-based sanitizers.[5] Remove any contaminated clothing.
-
Eye Contact: Flush eyes with water for at least 15 minutes at an eyewash station. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Ingestion: Seek immediate medical attention. Do not induce vomiting unless directed to do so by medical personnel.
Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
